L-Carnitine orotate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160468-17-7 |
|---|---|
Molecular Formula |
C12H17N3O6 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1 |
InChI Key |
VOTPLFCPIRIALF-SSDOTTSWSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |
Other CAS No. |
160468-17-7 |
Synonyms |
(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt; (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion; (R)-3-Carbo |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of L-Carnitine Orotate
For Researchers, Scientists, and Drug Development Professionals
L-Carnitine orotate, an ionic complex of L-Carnitine and orotic acid, is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] It is recognized for being more readily absorbed by the body compared to its individual components.[1][3] L-Carnitine plays a crucial role in energy metabolism, specifically in the transport of fatty acids into the mitochondria, while orotic acid is involved in the biosynthesis of pyrimidines.[2][4][5] This combination is often explored for its potential therapeutic effects, particularly in liver health.[2][6][7] This technical guide provides a detailed overview of the primary synthesis and purification methods for this compound, complete with experimental protocols and quantitative data.
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two main routes: a direct reaction between L-Carnitine and orotic acid, and a two-step process involving the formation of an ammonium orotate intermediate.
1. Two-Step Synthesis via Ammonium Orotate Intermediate
This common method involves the initial formation of ammonium orotate from orotic acid and ammonia, followed by a reaction with L-Carnitine.[1][3] This process is advantageous for its high yield and purity.[1]
2. Direct Synthesis from L-Carnitine and Orotic Acid
A more direct approach involves the reaction of L-Carnitine and orotic acid in a suitable solvent system.[6] This method is often employed for the preparation of specific crystalline polymorphs of this compound.[6]
Quantitative Data Summary
The following table summarizes the quantitative data from various documented synthesis protocols for this compound.
| Method | Reactants & Molar Ratios | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Two-Step | Orotic acid:Ammonia (1:1.5), Ammonium orotate:L-carnitine (1:3) | Water, Isopropanol | 80, 70 | 2.5, 4 | 92.3 | 99.3 | [1] |
| Two-Step | Orotic acid:Ammonia (1:2), Ammonium orotate:L-carnitine (1:0.8) | Water, Methanol | 80, 60 | 2, 1 | 91.2 | 99.4 | [1] |
| Two-Step | Orotic acid:Ammonia (1:1.2), Ammonium orotate:L-carnitine (not specified) | Water, Ethanol | 80 (step 1) | 1.5 (step 1) | 93.4 | Not Specified | [3] |
| Direct | L-carnitine:Orotic acid (1:0.8-1.05) | Water, Organic Solvent (Acetone, Methanol, Ethanol) or mixture | 20-30 | 1-12 | Not Specified | Not Specified | [6][8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on the method described in patent CN106045919A.[1]
Step A: Preparation of Ammonium Orotate
-
Dissolve 156g (1 mol) of orotic acid in 2200mL of water in a suitable reaction vessel.
-
Heat the solution to 80°C with stirring.
-
Slowly add 210g (1.5 mol) of 25% mass concentration ammonia solution.
-
Maintain the temperature at 80°C and continue stirring for 2.5 hours.
-
After the reaction is complete, concentrate the solution and allow it to cool to induce crystallization.
-
Filter the mixture to collect the ammonium orotate crystals. This should yield approximately 160g.
Step B: Synthesis of this compound
-
Prepare an isopropanol-water solution by mixing isopropanol and water to achieve a 15% mass percentage of isopropanol.
-
Add 170g of the previously prepared ammonium orotate to 2700mL of the isopropanol-water solution.
-
Heat the mixture to 70°C until the ammonium orotate is completely dissolved.
-
Add 483.6g of L-Carnitine to the solution.
-
Maintain the reaction temperature at 70°C for 4 hours.
-
Cool the reaction mixture to 0°C to allow the this compound to precipitate.
-
Filter the solution to isolate the this compound product. The expected yield is approximately 292.6g.
Protocol 2: Direct Synthesis and Purification of Crystalline this compound (Polymorph Form 1)
This protocol is adapted from patent KR20170071431A for the preparation of a specific crystalline form.[6]
-
Mix L-Carnitine and orotic acid in a molar ratio of 1:0.95-1.05 in a reaction vessel.
-
Add an organic solvent (e.g., acetone, methanol, or ethanol) or a mixture of water and an organic solvent. The volume of the solvent should be 5 to 10 times the total weight of the reactants.
-
Stir the mixture at a temperature of 20-30°C for 2 to 6 hours.
-
Filter the resulting solid product.
-
Wash the filtered solid with an organic solvent. The volume of the washing solvent should be 0.5 to 2 times the total weight of the initial reactants.
-
Dry the washed product under vacuum at a temperature of 40-50°C for 12 to 20 hours to obtain the crystalline polymorph Form 1 of this compound.
Purification Methods
Purification of this compound is crucial to achieve the high purity required for pharmaceutical applications. The primary method of purification is recrystallization.
Recrystallization Protocol
-
Dissolve the crude this compound in a suitable solvent system, such as a mixture of a lower alkyl alcohol (e.g., methanol, ethanol) and water.[9]
-
The mixture can be heated to ensure complete dissolution.
-
Cool the solution slowly to allow for the formation of high-purity crystals. The cooling temperature can range from ambient temperature down to 0°C.[1][3]
-
The crystallization process can be further induced by concentrating the solution under reduced pressure.[9]
-
The purified crystals are then collected by filtration and dried, typically under vacuum, to remove any residual solvent.[6]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Two-Step Synthesis Pathway
This diagram details the two-step synthesis process involving an ammonium orotate intermediate.
Caption: Two-step synthesis pathway for this compound.
Biological Role in Fatty Acid Metabolism
This compound, through its L-Carnitine component, plays a vital role in cellular energy production. The following diagram illustrates the involvement of L-Carnitine in the transport of fatty acids into the mitochondria for β-oxidation.
Caption: Role of L-Carnitine in fatty acid transport into mitochondria.
References
- 1. CN106045919A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. chembk.com [chembk.com]
- 4. globalcalcium.com [globalcalcium.com]
- 5. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20170071431A - Crystalline Polymorph of this compound, Method for Preparing or Use Thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2017105090A1 - Crystalline polymorph of this compound, production method therefor, or use thereof - Google Patents [patents.google.com]
- 9. WO2006028068A1 - Methods of purifying l-carnitine - Google Patents [patents.google.com]
The Core Mechanism of L-Carnitine Orotate in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine orotate, a salt complex of L-Carnitine and orotic acid, has emerged as a compound of interest in the management of metabolic disorders, particularly those involving dysregulated fatty acid metabolism such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, distinguishing the roles of its constituent components and elucidating their synergistic effects on hepatic lipid metabolism. The document synthesizes current scientific understanding, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
The Dual-Component Mechanism of this compound
The therapeutic potential of this compound stems from the distinct yet complementary actions of L-Carnitine and orotic acid.
The Role of L-Carnitine: The Fatty Acid Chaperone
L-Carnitine is an essential endogenous compound, primarily synthesized in the liver and kidneys, that plays a critical role in cellular energy production.[1] Its most well-characterized function is its indispensable role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[1][2] This transport is the rate-limiting step for the β-oxidation of these fatty acids. By facilitating this process, L-Carnitine directly enhances the catabolism of fatty acids for energy production in the form of ATP.[1][2]
The Role of Orotic Acid: A Modulator of Hepatic Lipid Metabolism
Orotic acid, an intermediate in pyrimidine biosynthesis, has a more complex and historically debated role in lipid metabolism.[1][3] Early studies in rodent models indicated that high doses of orotic acid could induce fatty liver by impairing the secretion of very-low-density lipoproteins (VLDL) and inhibiting fatty acid oxidation.[4][5] This effect is thought to be mediated by alterations in hepatic nucleotide pools that affect lipoprotein assembly. However, more recent research suggests that in the context of the this compound complex, the orotate moiety may contribute to a more favorable metabolic profile, though the precise mechanisms are still under investigation.[1]
Synergistic Effects and Key Signaling Pathways
The combination of L-Carnitine and orotic acid in a single salt complex appears to produce a synergistic effect that promotes hepatic health, particularly in the context of NAFLD.[6][7] This synergy is mediated through the modulation of several key signaling pathways that govern fatty acid metabolism and cellular energy homeostasis.
The Carnitine Acetyltransferase (CrAT) Pathway
A pivotal mechanism through which this compound is proposed to exert its beneficial effects is via the carnitine acetyltransferase (CrAT) pathway.[1] CrAT is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine. This action is crucial for maintaining the mitochondrial acetyl-CoA/CoA ratio, which in turn influences the activity of key metabolic enzymes.
Studies have shown that this compound treatment can increase the expression of CrAT.[1] This upregulation of CrAT is believed to be a key factor in the metabolic improvements observed with the complex.[1]
Activation of AMPK and PPARα
The effects of this compound on the CrAT pathway are closely linked to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[1] AMPK, a central regulator of cellular energy status, is activated in response to an increase in the AMP/ATP ratio, signaling a need for energy production. Activated AMPK, in turn, can phosphorylate and activate downstream targets, including those involved in fatty acid oxidation.
PPARα is a nuclear receptor that functions as a primary transcriptional regulator of genes involved in fatty acid uptake and oxidation.[8] Evidence suggests that this compound-mediated increases in CrAT expression lead to the phosphorylation and activation of AMPK, which subsequently promotes the activity of PPARα.[1] This cascade of events results in the increased expression of genes responsible for fatty acid catabolism.
Upregulation of the Sirt1/PGC-1α/NRF1 Axis
Further enhancing its effects on mitochondrial function and fatty acid oxidation, this compound has been shown to increase the expression of sirtuin 1 (Sirt1), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear respiratory factor 1 (NRF1).[1]
-
Sirt1 , a NAD+-dependent deacetylase, is a key regulator of metabolic pathways and cellular stress responses. Its activation is associated with improved mitochondrial function.
-
PGC-1α is a master coactivator of transcription factors that regulate mitochondrial biogenesis and oxidative metabolism.
-
NRF1 is a transcription factor that plays a crucial role in the expression of nuclear genes encoding mitochondrial proteins.
The upregulation of this axis by this compound suggests a broader impact on mitochondrial health and capacity for fatty acid oxidation, contributing to the amelioration of hepatic steatosis.[1]
Quantitative Data on the Effects of this compound
While direct quantitative data on the biochemical effects of this compound on fatty acid metabolism are still emerging, clinical and preclinical studies have provided valuable insights into its efficacy.
Table 1: Effects of this compound on Liver Enzymes and Hepatic Steatosis
| Parameter | Study Population | Treatment | Duration | Results | Reference |
| Alanine Aminotransferase (ALT) | Patients with NAFLD and Type 2 Diabetes | This compound complex | 12 weeks | Significantly higher rate of ALT normalization (89.7%) compared to placebo (17.9%) | [6] |
| Alanine Aminotransferase (ALT) | Patients with impaired glucose metabolism and fatty liver | Metformin + this compound complex | 12 weeks | Significant reduction in ALT levels (-51.5 ± 33.2 IU/L) compared to metformin alone (-16.7 ± 31.3 IU/L) | [9] |
| Aspartate Aminotransferase (AST) | Patients with impaired glucose metabolism and fatty liver | Metformin + this compound complex | 12 weeks | Data on AST changes were collected but specific quantitative comparison was not the primary endpoint. | [9] |
| Hepatic Steatosis (Liver Attenuation Index) | Patients with NAFLD and Type 2 Diabetes | This compound complex | 12 weeks | Significant increase in liver attenuation index (6.21 ± 8.96) compared to placebo (0.74 ± 8.05), indicating reduced fat content. | [6] |
Table 2: Effects of L-Carnitine on Fatty Acid Oxidation (for context)
Note: The following data pertains to L-Carnitine supplementation, as specific quantitative data for the orotate complex on these parameters is limited. This information is provided to illustrate the established effects of the L-Carnitine moiety.
| Parameter | Study Population | Treatment | Duration | Results | Reference |
| ¹³C-Fat Oxidation | Slightly overweight subjects | 3 g/day L-Carnitine | 10 days | Significant increase in ¹³C-fat oxidation from 15.8% to 19.3% | [10] |
| Total Fatty Acid Oxidation Rate | Patients with Primary Carnitine Deficiency | L-Carnitine | 4 days (re-initiation) | Increased from 8.5 to 12.3 µmol/kg/min during exercise | [2] |
| Palmitate Oxidation Rate | Patients with Primary Carnitine Deficiency | L-Carnitine | 4 days (re-initiation) | Increased from 144 to 204 µmol/kg/min during exercise | [2] |
Experimental Protocols
Measurement of Fatty Acid β-Oxidation in Hepatocytes
This protocol is based on the measurement of the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Hepatocytes (primary culture or cell line)
-
[¹⁴C]Palmitate or other suitable radiolabeled fatty acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Culture medium (e.g., DMEM)
-
Perchloric acid (PCA)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [¹⁴C]palmitate complexed to BSA in culture medium.
-
Cell Culture: Plate hepatocytes in multi-well plates and allow them to adhere.
-
Incubation: Replace the culture medium with the [¹⁴C]palmitate-BSA medium and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Reaction Termination: Stop the reaction by adding a final concentration of cold PCA to the medium.
-
Separation of Metabolites: Centrifuge the plates to pellet cell debris. The supernatant contains the acid-soluble metabolites.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Determine the protein concentration in parallel wells to normalize the fatty acid oxidation rate (e.g., in nmol/min/mg protein).
Carnitine Palmitoyltransferase I (CPT1) Activity Assay
This assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled L-Carnitine and a fatty acyl-CoA substrate.
Materials:
-
Isolated mitochondria or cell lysates
-
[³H]L-Carnitine
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
Assay buffer (e.g., containing Tris-HCl, KCl, and EGTA)
-
Perchloric acid
-
n-Butanol
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, palmitoyl-CoA, and the sample (mitochondria or lysate).
-
Reaction Initiation: Initiate the reaction by adding [³H]L-Carnitine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold perchloric acid.
-
Extraction: Add n-butanol to the mixture and vortex to extract the radiolabeled palmitoylcarnitine into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculation: Calculate the CPT1 activity based on the specific activity of the [³H]L-Carnitine and normalize to the protein concentration of the sample.
Quantification of Hepatic Triglyceride Content
This protocol describes a common method for extracting and quantifying triglycerides from liver tissue.
Materials:
-
Liver tissue sample
-
Chloroform/methanol solvent mixture (2:1, v/v)
-
Saline solution (e.g., 0.9% NaCl)
-
Triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Homogenization: Homogenize a known weight of liver tissue in the chloroform/methanol mixture.
-
Lipid Extraction: Add saline solution to the homogenate and vortex thoroughly to induce phase separation.
-
Phase Separation: Centrifuge the mixture to separate the upper aqueous phase from the lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Lipid Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol).
-
Quantification: Use a commercial triglyceride quantification kit to measure the triglyceride concentration in the resuspended sample according to the manufacturer's instructions.
-
Calculation: Calculate the hepatic triglyceride content and express it as mg of triglyceride per gram of liver tissue.
Visualization of Signaling Pathways
The Carnitine Shuttle
Caption: The Carnitine Shuttle for transporting long-chain fatty acids into the mitochondria.
This compound and the CrAT-AMPK-PPARα Pathway
Caption: this compound activates the CrAT-AMPK-PPARα pathway to enhance fatty acid oxidation.
This compound and the Sirt1-PGC-1α-NRF1 Axis
Caption: this compound promotes mitochondrial biogenesis via the Sirt1-PGC-1α-NRF1 axis.
Conclusion
This compound leverages a multi-faceted mechanism to improve fatty acid metabolism, particularly in the liver. The L-Carnitine component directly facilitates the transport and subsequent β-oxidation of long-chain fatty acids. This action is complemented by a broader signaling cascade initiated by the complex, involving the upregulation of CrAT and the activation of the AMPK-PPARα and Sirt1-PGC-1α-NRF1 pathways. Together, these effects lead to enhanced fatty acid oxidation, increased mitochondrial biogenesis, and an overall improvement in hepatic lipid homeostasis. While further research is needed to fully elucidate the specific quantitative contributions of the orotate moiety and to generate more detailed biochemical data for the complex as a whole, the existing evidence strongly supports the potential of this compound as a therapeutic agent for metabolic disorders characterized by fatty acid accumulation. The experimental protocols and pathway visualizations provided in this guide offer a framework for continued investigation into this promising compound.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of l-carnitine on fat oxidation, protein turnover, and body composition in slightly overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of L-Carnitine Orotate: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Executive Summary
L-Carnitine orotate, a salt combining the conditionally essential nutrient L-Carnitine with orotic acid, is marketed with claims of enhanced bioavailability. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo pharmacokinetic and bioavailability studies for the this compound salt itself. While research into its clinical effects in conditions like non-alcoholic fatty liver disease is emerging, fundamental pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for the intact salt or its relative bioavailability compared to other L-Carnitine forms have not been detailed in published studies.
This technical guide addresses this data gap by providing a thorough overview of the well-established pharmacokinetics of L-Carnitine. It further details a representative experimental protocol for conducting a pharmacokinetic study of an oral L-Carnitine formulation, which can serve as a methodological framework for future investigations into this compound. Additionally, this document outlines the distinct metabolic pathways of L-Carnitine and orotic acid, as it is presumed that the orotate salt dissociates into its constituent components in vivo. Finally, we will discuss the theoretical basis for the purported enhanced bioavailability of this compound.
Pharmacokinetics of L-Carnitine
The pharmacokinetics of L-Carnitine have been extensively studied and are characterized by dose-dependent absorption and efficient renal reabsorption.
Absorption
The absorption of orally administered L-Carnitine occurs through a combination of active transport and passive diffusion.[1][2][3] At dietary intake levels, bioavailability is relatively high, ranging from 54% to 87%.[2][4] However, with pharmacological or supplemental doses (0.5-6 g), the absorption is primarily passive, and the absolute bioavailability drops significantly to a range of 5% to 18%.[1][2][3] This suggests that the active transport mechanisms become saturated at higher doses.[5][6]
Distribution
Following absorption, L-Carnitine is distributed throughout the body. It does not bind to plasma proteins.[1][3] The initial volume of distribution is approximately 0.2-0.3 L/kg, which corresponds to the extracellular fluid volume.[1][3] L-Carnitine is actively transported into tissues with high fatty acid oxidation rates, such as skeletal and cardiac muscle, leading to high tissue-to-plasma concentration ratios.[1][7] These tissues represent a large, slow-turnover compartment for L-Carnitine.[2]
Metabolism
Unabsorbed L-Carnitine is primarily degraded by microorganisms in the large intestine.[2] The absorbed L-Carnitine participates in various metabolic processes, most notably the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Excretion
L-Carnitine is predominantly eliminated from the body via the kidneys through urinary excretion.[1][3] Under normal physiological conditions, renal tubular reabsorption of L-Carnitine is highly efficient (90-99%), with a renal clearance of 1-3 mL/min.[1][2][3] However, this reabsorption process is saturable.[5][6] When plasma L-Carnitine concentrations increase, as with supplementation, the renal clearance also increases, leading to a more rapid decline in plasma levels.[1][2][3]
Quantitative Pharmacokinetic Data for L-Carnitine
The following tables summarize key pharmacokinetic parameters for L-Carnitine based on available data from studies in healthy volunteers.
| Parameter | Value | Conditions | Reference |
| Absolute Bioavailability (Dietary) | 54-87% | Dependent on dietary amount | [2][4] |
| Absolute Bioavailability (Supplemental) | 5-18% | Oral doses of 1-6 g | [1][3] |
| Tmax (Time to Peak Plasma Concentration) | 3.1-3.4 hours | 2 g oral dose | [8] |
| Cmax (Peak Plasma Concentration) | ~80 µmol/L | 0.5 g oral dose (multiple) | [5][6] |
| Elimination Half-life | 38-119 hours (whole-body turnover) | Normal dietary intake | [2] |
| Renal Clearance | 1-3 mL/min | Baseline conditions | [1][2][3] |
| Volume of Distribution (initial) | 0.2-0.3 L/kg | Intravenous administration | [1][3] |
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following outlines a representative experimental protocol for determining the pharmacokinetics of an oral L-Carnitine formulation in healthy human subjects. This methodology can be adapted for studies on this compound.
Study Design
A randomized, open-label, single-dose, crossover study design is typically employed. A washout period of at least one week should be implemented between study phases.
Subjects
A cohort of healthy adult volunteers (e.g., n=12) who have provided informed consent would be recruited. Subjects should undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.
Dosing and Administration
Subjects would receive a single oral dose of the L-Carnitine formulation (e.g., a tablet or capsule containing a specified amount of this compound) with a standardized volume of water after an overnight fast.
Blood Sampling
Serial venous blood samples would be collected into heparinized tubes at pre-defined time points: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Analytical Methodology
Plasma concentrations of L-Carnitine and its metabolites (and orotic acid in the case of this compound) would be quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6][9][10][11]
Pharmacokinetic Analysis
The following pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vd/F: Apparent volume of distribution.
Bioavailability Assessment
To determine the absolute bioavailability, an intravenous formulation of L-Carnitine would be administered in a separate study arm, and the AUC from the oral administration would be compared to the AUC from the intravenous administration. For relative bioavailability of this compound, a standard L-Carnitine formulation would be used as a comparator.
Signaling and Metabolic Pathways
Upon oral administration, it is hypothesized that this compound dissociates into L-Carnitine and orotic acid. These two molecules then follow their respective metabolic pathways.
L-Carnitine Metabolic Pathway: The Carnitine Shuttle
The primary role of L-Carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. This process is known as the carnitine shuttle.
Caption: The L-Carnitine shuttle facilitates the transport of long-chain fatty acids into the mitochondria.
Orotic Acid Metabolic Pathway: Pyrimidine Synthesis
Orotic acid is an intermediate in the de novo synthesis of pyrimidine nucleotides.
Caption: Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides.
This compound: Rationale for Enhanced Bioavailability and Future Directions
The assertion that this compound possesses superior bioavailability compared to other forms of L-Carnitine is based on the potential properties of orotic acid as a mineral transporter.[12] Orotic acid has been used as a carrier for minerals in some dietary supplements to potentially increase their absorption.[12] The underlying hypothesis is that the orotate moiety may facilitate the transport of L-Carnitine across the intestinal epithelium.
However, it is crucial to underscore that this remains a theoretical construct in the absence of direct comparative pharmacokinetic studies. The dissociation of the salt in the gastrointestinal tract would likely lead to the independent absorption and metabolism of L-Carnitine and orotic acid.
To substantiate the claims of enhanced bioavailability, rigorous, well-controlled in vivo pharmacokinetic studies are imperative. Such studies should directly compare the bioavailability of this compound with a standard L-Carnitine formulation (e.g., L-Carnitine L-tartrate or base L-Carnitine) in a human population.
Conclusion
While this compound is presented as a potentially more bioavailable form of L-Carnitine, there is a clear and significant lack of published in vivo pharmacokinetic data to support this claim. The pharmacokinetics of L-Carnitine are well-documented and characterized by saturable absorption and efficient renal handling. The metabolic fates of L-Carnitine and orotic acid are also well understood as separate entities.
For researchers and drug development professionals, this highlights a critical area for future investigation. The generation of robust pharmacokinetic and bioavailability data for this compound is essential to validate its purported benefits and to provide a scientific basis for its clinical use and formulation development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such research.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disposition and metabolite kinetics of oral L-carnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orotic acid - Wikipedia [en.wikipedia.org]
L-Carnitine Orotate: A Deep Dive into its Role in Mitochondrial Function and Bioenergetics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Carnitine orotate, a salt combining the well-studied L-Carnitine with orotic acid, is emerging as a compound of significant interest in the realm of mitochondrial bioenergetics and cellular metabolism. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences mitochondrial function, with a particular focus on its implications for drug development in metabolic and age-related diseases. Through a synthesis of preclinical and clinical data, this document details the compound's impact on fatty acid oxidation, ATP production, and mitochondrial membrane potential. Furthermore, it elucidates the key signaling pathways modulated by this compound and provides detailed experimental protocols for the assessment of its effects on mitochondrial bioenergetics.
Introduction: The Central Role of Mitochondria and the Promise of this compound
Mitochondria, the powerhouses of the cell, are central to energy production, orchestrating the conversion of nutrients into adenosine triphosphate (ATP) through oxidative phosphorylation.[1] Dysfunctional mitochondria are a hallmark of a wide array of pathologies, including metabolic syndrome, cardiovascular diseases, neurodegenerative disorders, and age-related decline. L-Carnitine is an essential endogenous compound that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1] Orotic acid, a precursor in the biosynthesis of pyrimidines, has also been implicated in cellular energetic and metabolic processes. The combination of these two molecules into this compound presents a potentially synergistic approach to enhancing mitochondrial function and promoting cellular health. This guide will delve into the scientific underpinnings of this compound's action on mitochondria.
Core Mechanisms of this compound in Mitochondrial Bioenergetics
This compound exerts its influence on mitochondrial function through several key mechanisms, primarily driven by the L-Carnitine moiety but potentially enhanced by the presence of orotic acid.
Facilitation of Fatty Acid Oxidation
The primary and most well-established role of L-Carnitine is its function as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is indispensable for fatty acid β-oxidation.[1] By increasing the availability of fatty acids within the mitochondria, this compound can enhance the rate of β-oxidation, leading to increased production of acetyl-CoA, which then fuels the Krebs cycle and subsequent ATP synthesis.[2]
Modulation of the Acetyl-CoA/CoA Ratio
Beyond its role in fatty acid transport, L-Carnitine is crucial for maintaining a balanced intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA).[1] An accumulation of acetyl-CoA can inhibit key enzymes in glucose and fatty acid metabolism. L-Carnitine can accept acetyl groups to form acetyl-L-carnitine, which can then be transported out of the mitochondria, thereby regenerating the pool of free CoA and ensuring the smooth operation of metabolic pathways.[1]
Preservation of Mitochondrial Integrity and Function
Studies on a carnitine-orotate complex known as Godex have demonstrated its ability to preserve mitochondrial ultrastructure and restore the activities of oxidative phosphorylation enzymes in a high-fat diet-fed mouse model of hepatic steatosis.[1] This suggests a protective effect of this compound against mitochondrial damage induced by metabolic stress.
Quantitative Data on the Bioenergetic Effects of this compound
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound and its components on mitochondrial and metabolic parameters.
Table 1: Effects of this compound Complex (Godex) on Mitochondrial Function in High-Fat Diet-Fed Mice [1]
| Parameter | Control (High-Fat Diet) | Godex (2,000 mg/kg/day) | Percentage Change |
| Fatty Acid Oxidation | Decreased | Markedly Increased | - |
| Oxidative Phosphorylation Enzyme Activities | Significantly Reduced | Significantly Increased | - |
| Acetyl-CoA/CoA Ratio | Increased | Decreased | - |
| Mitochondrial Ultrastructure | Swelling, Cristae Disorganization | Regular Size, Folded Intermembrane Space | - |
Table 2: Effects of this compound Complex on Metabolic Parameters in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes [3]
| Parameter | Placebo | This compound Complex | p-value |
| Change in Alanine Aminotransferase (ALT) | -16.7 ± 31.3 IU/L | -51.5 ± 33.2 IU/L | 0.001 |
| Change in Mitochondrial DNA (mtDNA) Copy Number | Decreased | Increased | < 0.05 |
| Change in Urinary 8-hydroxy-2'-deoxyguanosine | Increased | Decreased | < 0.05 |
Table 3: Effects of L-Carnitine on ATP Production in Newborn Rat Hepatocytes [4]
| Condition | ATP Concentration (nmol/mg protein) |
| Control | Baseline |
| + L-Carnitine, Oleate, and/or Lactate | Significantly Increased |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways that regulate mitochondrial biogenesis and function.
CrAT/AMPK/PPARα Pathway
A pivotal study on the this compound complex, Godex, revealed its ability to upregulate Carnitine Acetyltransferase (CrAT).[2] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-α (PPARα).[2] This signaling cascade is critical for enhancing fatty acid β-oxidation.[2]
SIRT1/PGC-1α/NRF1 Pathway
This compound has also been shown to increase the expression of Sirtuin 1 (SIRT1), a key regulator of metabolic and mitochondrial function.[1][2] SIRT1 activation leads to the deacetylation and subsequent activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] PGC-1α is a master regulator of mitochondrial biogenesis and stimulates the expression of Nuclear Respiratory Factor 1 (NRF1), which further promotes the transcription of mitochondrial genes.[1][2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Measurement of Fatty Acid Oxidation (FAO) Rate using Radiolabeled Substrates
This protocol is adapted from established methods for measuring FAO rates in cultured cells.[5]
Objective: To quantify the rate of β-oxidation of fatty acids in cells treated with this compound.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
This compound
-
[¹⁴C]-Palmitate (radiolabeled fatty acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Scintillation vials and fluid
-
Scintillation counter
-
Perchloric acid (PCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 24-well plates and grow to desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Preparation of Radiolabeled Substrate:
-
Prepare a stock solution of [¹⁴C]-Palmitate complexed with fatty acid-free BSA in serum-free medium.
-
-
FAO Assay:
-
Wash cells twice with pre-warmed PBS.
-
Add the [¹⁴C]-Palmitate-BSA medium to each well.
-
Seal the plate and incubate at 37°C for 2-4 hours.
-
To capture the ¹⁴CO₂ produced from complete oxidation, place a small microcentrifuge tube containing NaOH in each well.
-
Stop the reaction by adding perchloric acid to the medium.
-
Incubate for at least 1 hour to allow the ¹⁴CO₂ to be trapped in the NaOH.
-
-
Measurement:
-
Transfer the NaOH solution to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
To measure acid-soluble metabolites (incomplete oxidation), centrifuge the acidified medium and measure the radioactivity in the supernatant.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol utilizes the JC-1 dye, a ratiometric fluorescent probe that indicates changes in mitochondrial membrane potential.[6][7]
Objective: To determine the effect of this compound on mitochondrial membrane potential.
Materials:
-
Cultured cells
-
This compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis).
-
Treat cells with this compound or vehicle control. Include a positive control group treated with FCCP.
-
-
JC-1 Staining:
-
Prepare a working solution of JC-1 dye in cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing and Measurement:
-
Wash the cells twice with pre-warmed PBS or assay buffer.
-
Add fresh medium or buffer to the wells.
-
-
Fluorescence Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at two wavelength pairs: ~530 nm excitation / ~590 nm emission for red fluorescence and ~485 nm excitation / ~530 nm emission for green fluorescence. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
-
Measurement of Cellular ATP Levels
Objective: To quantify the total cellular ATP content as an indicator of overall energy status.
Materials:
-
Cultured cells
-
This compound
-
Commercially available ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a white, opaque 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound or vehicle control.
-
-
Cell Lysis and ATP Measurement:
-
Follow the manufacturer's protocol for the ATP assay kit. This typically involves:
-
Removing the culture medium.
-
Adding a lysis buffer to release intracellular ATP.
-
Adding the luciferase-luciferin reagent.
-
-
-
Luminescence Reading:
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Normalization:
-
Normalize the ATP levels to the total protein content or cell number in each well to account for variations in cell density.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of mitochondrial function and bioenergetics. Its ability to enhance fatty acid oxidation, maintain the acetyl-CoA/CoA ratio, and activate key signaling pathways such as CrAT/AMPK/PPARα and SIRT1/PGC-1α/NRF1 underscores its therapeutic promise for a range of metabolic disorders. The presented quantitative data and detailed experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate the precise mechanisms and clinical applications of this compound.
Future research should focus on:
-
Conducting more clinical trials to specifically evaluate the efficacy of this compound in various metabolic diseases.[8]
-
Elucidating the distinct contribution of the orotate moiety to the overall effects on mitochondrial bioenergetics.
-
Exploring the full spectrum of signaling pathways modulated by this compound.
-
Developing optimized formulations and delivery systems to enhance its bioavailability and therapeutic efficacy.
By continuing to unravel the intricate interplay between this compound and mitochondrial function, the scientific community can pave the way for novel therapeutic strategies to combat metabolic and age-related diseases.
References
- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Detection of the Mitochondrial Membrane Potential by the Cationic Dye JC-1 in L1210 Cells with Massive Overexpression of the Plasma Membrane ABCB1 Drug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of L-Carnitine Orotate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnitine orotate, a salt combining the essential nutrient L-Carnitine and the biosynthetic intermediate orotic acid, presents a unique molecular entity with potential applications in therapeutics and nutritional supplementation. Understanding its cellular uptake and transport is paramount for elucidating its bioavailability, tissue distribution, and overall pharmacological profile. As direct data on the combined molecule is scarce, this technical guide provides a comprehensive analysis of the cellular transport mechanisms of its individual components, L-Carnitine and orotic acid. This document details the primary transporters involved, their kinetic properties, regulatory signaling pathways, and the experimental methodologies used to characterize these processes. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction to L-Carnitine and Orotic Acid Transport
The cellular entry of L-Carnitine and orotic acid is a mediated process, relying on specific protein transporters embedded within the cell membrane. These transporters are critical for maintaining cellular homeostasis and are key determinants of the therapeutic efficacy of drugs and nutrients.
L-Carnitine , a quaternary ammonium compound, is vital for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] Its cellular uptake is predominantly an active, sodium-dependent process.
Orotic acid , an intermediate in the de novo pyrimidine biosynthesis pathway, is a precursor for nucleotides essential for DNA and RNA synthesis.[2] Its transport into cells is also a mediated process, primarily involving anion exchange mechanisms.
This guide will dissect the transport mechanisms of each component to provide a foundational understanding of the cellular fate of this compound.
Cellular Uptake and Transport of L-Carnitine
The primary transporter responsible for the cellular uptake of L-Carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[3][4] This high-affinity, sodium-dependent transporter is widely expressed in various tissues, including the small intestine, kidneys, skeletal muscle, and heart, highlighting its crucial role in L-Carnitine homeostasis.[1][5]
The OCTN2 (SLC22A5) Transporter
OCTN2 mediates the symport of one sodium ion with one molecule of L-Carnitine across the plasma membrane.[6] This process is sensitive to pH, with optimal transport occurring between pH 7.0 and 8.5.[6] In addition to L-Carnitine, OCTN2 can transport other organic cations, though with a significantly lower affinity.[6]
Quantitative Data on L-Carnitine Transport
The kinetic parameters of L-Carnitine transport via OCTN2 have been characterized in various cell systems. These values are crucial for understanding the efficiency and capacity of L-Carnitine uptake.
| Cell Line/System | Transporter | Substrate | K_m_ (μM) | V_max_ (pmol/mg protein/min) | Reference |
| Caco-2 | Endogenous | L-Carnitine | 45.5 ± 6.5 | 83.5 ± 5.6 (nmol/mg protein/5 min) | [7] |
| NSC-34 (Wild Type) | OCTN1/OCTN2 | L-Carnitine | 1.94 ± 0.34 (high affinity) | 0.295 ± 0.059 (high affinity) | [8] |
| 994 ± 34 (low affinity) | - | [8] | |||
| NSC-34 (Mutant) | OCTN1/OCTN2 | L-Carnitine | 1.96 ± 0.27 (high affinity) | 0.191 ± 0.032 (high affinity) | [8] |
| 374 ± 89 (low affinity) | - | [8] | |||
| HEK293 (OCTN2 Overexpressing) | hOCTN2 | L-Carnitine | 4.34 | - | [3] |
| Guinea Pig Enterocytes | Endogenous | L-Carnitine | 6-7 | - | [9] |
| Guinea Pig Enterocytes | Endogenous | D-Carnitine | 5 | - | [9] |
Regulation of L-Carnitine Transport
The activity and expression of the OCTN2 transporter are regulated by several signaling pathways, ensuring that cellular L-Carnitine levels are tightly controlled in response to metabolic demands.
AMPK, a key sensor of cellular energy status, has been shown to regulate L-Carnitine transport. However, the exact nature of this regulation can be complex and tissue-dependent. Some studies suggest that acute activation of AMPK can inhibit L-Carnitine uptake in skeletal muscle cells.[10] This counterintuitive finding may be context-dependent, with chronic AMPK activation potentially having different effects.[10]
Insulin, a key anabolic hormone, has been demonstrated to stimulate L-Carnitine transport in skeletal muscle.[11] This effect is logical, as increased glucose and fatty acid uptake promoted by insulin would necessitate a corresponding increase in L-Carnitine to facilitate fatty acid metabolism.
The activity of OCTN2 is also modulated by post-translational modifications, including phosphorylation by Protein Kinase C (PKC).[3] Additionally, the lipid microenvironment of the plasma membrane, particularly cholesterol levels, can influence OCTN2 transport activity.[12][13] Higher membrane cholesterol has been shown to stimulate L-Carnitine uptake by increasing the affinity of OCTN2 for its substrate.[13]
Cellular Uptake and Transport of Orotic Acid
The transport of orotic acid is less well-characterized than that of L-Carnitine. However, evidence points to the involvement of specific anion transporters.
Key Transporters for Orotic Acid
Organic Anion Transporter 2 (OAT2) , encoded by the SLC22A7 gene, has been identified as a key transporter of orotic acid.[8][14] OAT2 is expressed in the liver and kidneys and functions as an organic anion exchanger.[15] Specifically, it can mediate the uptake of orotic acid in exchange for intracellular glutamate.[8][14]
Another transporter implicated in orotate handling is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene. Orotate can compete with urate for transport via hURAT1, which may have implications for conditions such as gout.[16]
Quantitative Data on Orotic Acid Transport
Quantitative kinetic data for orotic acid transport is limited but provides initial insights into the efficiency of its transport.
| Cell Line/System | Transporter | Substrate | K_m_ (μM) | Clearance (μl/min/mg protein) | Reference |
| HEK293 (hOAT2 Overexpressing) | hOAT2 | Orotic Acid | - | 46 | [8][17] |
| HEK293 (rOAT2 Overexpressing) | rOAT2 | Orotic Acid | - | 106 | [8][17] |
| HEK293 (OAT2 Overexpressing) | OAT2 | Uric Acid | 1168 ± 335 | - | [18] |
| HEK293 (hOAT2 Overexpressing) | hOAT2 | cGMP | 88 ± 11 | - | [19] |
Regulation of Orotic Acid Transport
The regulation of OAT2 and other potential orotic acid transporters is an active area of research. Like other members of the OAT family, its expression and activity are likely regulated by a variety of cellular signaling pathways and transcription factors, although specific details are still emerging.[6]
Experimental Protocols for Studying Cellular Transport
The characterization of transporter function relies on a suite of specialized in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radiolabeled Substrate Uptake Assay
This is the gold-standard method for quantifying transporter activity.
Objective: To measure the initial rate of uptake of a radiolabeled substrate (e.g., [³H]L-Carnitine or [¹⁴C]Orotic Acid) into cultured cells.
Materials:
-
HEK293 cells (or other suitable cell line) transfected with the transporter of interest (e.g., OCTN2 or OAT2) and mock-transfected control cells.
-
24-well or 96-well cell culture plates.
-
Radiolabeled substrate (e.g., [³H]L-Carnitine, [¹⁴C]Orotic Acid).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Stop solution (ice-cold uptake buffer).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Seed transfected and mock-transfected cells in culture plates and grow to confluence.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiate Uptake: Add uptake buffer containing a known concentration of the radiolabeled substrate to each well to start the transport reaction. Incubate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear uptake range).
-
Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold stop solution to halt transport.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., using a BCA protein assay).
-
Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). To determine transporter-specific uptake, subtract the uptake in mock-transfected cells from that in transporter-expressing cells. Kinetic parameters (K_m_ and V_max_) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Western Blotting for Transporter Expression
Objective: To detect and quantify the expression level of a specific transporter protein in cell lysates or membrane fractions.
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus (wet or semi-dry).
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the transporter protein (e.g., anti-OCTN2 or anti-OAT2).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Cell Surface Biotinylation
Objective: To specifically label and isolate plasma membrane proteins to determine the subcellular localization of a transporter.
Materials:
-
Cultured cells.
-
Membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).
-
Quenching solution (e.g., glycine in PBS).
-
Lysis buffer.
-
Streptavidin-agarose beads.
-
Western blotting reagents.
Procedure:
-
Cell Culture: Grow cells to confluence in culture dishes.
-
Biotinylation: Wash cells with ice-cold PBS. Incubate the cells with the biotinylation reagent at 4°C to label primary amines of cell surface proteins.
-
Quenching: Stop the reaction by adding quenching solution.
-
Cell Lysis: Lyse the cells and collect the total protein lysate.
-
Isolation of Biotinylated Proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated (cell surface) proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the total lysate and the eluted cell surface fraction by western blotting using an antibody against the transporter of interest. This allows for the comparison of the total and cell surface expression of the transporter.
Conclusion
The cellular uptake of this compound is a complex process governed by the independent transport of its constituent molecules, L-Carnitine and orotic acid. L-Carnitine transport is well-understood to be mediated primarily by the OCTN2 transporter, a process that is tightly regulated by key metabolic signaling pathways. Orotic acid transport is facilitated by anion exchangers such as OAT2. A thorough understanding of these transport mechanisms, their kinetics, and their regulation is essential for the rational design and development of therapeutic strategies involving this compound. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other nutrient and drug transporters. Further research into the potential for interplay between L-Carnitine and orotic acid at the level of transport and cellular metabolism will be crucial for fully elucidating the pharmacological profile of this compound.
References
- 1. Studies on the mitoinhibitory effect of orotic acid on hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ukdiss.com [ukdiss.com]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. SLC22A7 solute carrier family 22 member 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Recent Advances on the Regulations of Organic Anion Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] OAT2 catalyses efflux of glutamate and uptake of orotic acid. | Semantic Scholar [semanticscholar.org]
- 16. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Renal secretion of uric acid by organic anion transporter 2 (OAT2/SLC22A7) in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Organic Anion Transporter 2 (SLC22A7) Is a Facilitative Transporter of cGMP - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of L-Carnitine Orotate on Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine and its salts are subjects of growing interest in the management of liver disorders, particularly non-alcoholic fatty liver disease (NAFLD). L-Carnitine is essential for the mitochondrial β-oxidation of long-chain fatty acids, a critical process for energy production in hepatocytes.[1][2] Its deficiency is often observed in patients with chronic liver diseases.[2] The orotate salt of L-Carnitine is of particular interest, with studies suggesting its potential to ameliorate hepatic steatosis and insulin resistance. This technical guide provides an in-depth overview of the available in vitro research on the effects of L-Carnitine orotate on hepatocytes, with a focus on experimental protocols and molecular mechanisms. It is important to note that a significant portion of the detailed in vitro molecular work has been conducted using a "Carnitine orotate complex" (Godex®), which also contains other active ingredients. Therefore, the findings from such studies, while informative, cannot be exclusively attributed to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of a Carnitine orotate-containing complex on hepatocytes.
Table 1: Effects of Carnitine Orotate Complex on Gene and Protein Expression in Palmitic Acid-Treated Hepa-1c1c Cells [3][4]
| Target Molecule | Effect of Carnitine Orotate Complex | Method of Detection |
| Carnitine Acetyltransferase (CrAT) | Increased mRNA and protein expression | RT-PCR, Western Blot |
| Phosphorylated AMPK (pAMPK) | Increased phosphorylation | Western Blot |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Increased protein expression | Western Blot |
| Phosphorylated Acetyl-CoA Carboxylase (pACC) | Increased phosphorylation | Western Blot |
| Uncoupling Protein 2 (UCP2) | Increased protein expression | Western Blot |
| Carnitine Palmitoyltransferase-1 (CPT-1) | Increased protein expression | Western Blot |
| Sterol Regulatory Element-Binding Protein-1 (SREBP-1) | Inhibited translocation from cytoplasm to nucleus | Western Blot |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased protein expression | Western Blot |
| Glucose 6-Phosphatase (G6Pase) | Decreased protein expression | Western Blot |
Table 2: Effects of L-Carnitine on Oxidative Stress Markers in Hydrogen Peroxide-Treated HL7702 Cells [5]
| Parameter | Effect of L-Carnitine Pre-treatment | Method of Detection |
| Cell Viability | Protective effect against H₂O₂-induced reduction | MTT Assay |
| Lactate Dehydrogenase (LDH) Release | Reduced H₂O₂-induced release | LDH Assay |
| Intracellular Reactive Oxygen Species (ROS) | Scavenged H₂O₂-induced ROS production | DCFH-DA Fluorescent Probe |
| Superoxide Dismutase (SOD) Activity | Reversed H₂O₂-induced decrease | SOD Assay Kit |
| Catalase (CAT) Activity | Reversed H₂O₂-induced decrease | CAT Assay Kit |
| Malondialdehyde (MDA) Formation | Inhibited H₂O₂-induced lipid peroxidation | MDA Assay Kit |
| PPARα Expression | Increased mRNA and protein expression | RT-PCR, Western Blot |
| CPT1 Expression | Attenuated H₂O₂-induced decrease | RT-PCR |
| Acyl-CoA Oxidase (ACOX) Expression | Attenuated H₂O₂-induced decrease | RT-PCR |
Experimental Protocols
Palmitic Acid-Induced Lipotoxicity Model in Hepa-1c1c Cells
This model is utilized to investigate the effects of the Carnitine orotate complex on lipid accumulation and associated molecular pathways in hepatocytes.[3]
-
Cell Culture:
-
Mouse hepatoma (Hepa-1c1c) cells are maintained in α-MEM (alpha modification of Eagle's minimum essential medium).
-
The medium is supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.
-
Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Induce lipotoxicity by treating the Hepa-1c1c cells with 800 μM palmitic acid (PA).
-
Concurrently, treat the cells with the Carnitine orotate complex (Godex®) at a concentration of 150 μg/mL.
-
For mechanistic studies, transfect cells with small interfering RNA (siRNA) against CrAT 24 hours prior to treatment with PA and the complex. Lipofectamine RNAiMAX is used as the transfection reagent.
-
-
Analytical Methods:
-
Gene and Protein Expression: Analyze the expression of target genes and proteins (as listed in Table 1) using RT-PCR and Western blotting.
-
Lipid Accumulation: Visualize intracellular lipid droplets using Oil Red O staining.
-
Fructose-Induced Steatosis Model in HepG2 Cells
This protocol, developed for L-Carnitine, is relevant for studying the effects of carnitine compounds on sugar-induced hepatic fat accumulation.[6]
-
Cell Culture:
-
Human hepatocellular carcinoma (HepG2) cells are maintained in MEM (Minimum Essential Medium).
-
The medium is supplemented with 10% FBS, 1% penicillin-streptomycin, 1% glutamine, and 1% MEM non-essential amino acids.
-
Cells are cultured in a humidified atmosphere at 37°C with 5% CO₂.
-
-
Treatment Protocol:
-
Treat HepG2 cells with 5 mM fructose to induce steatosis.
-
In parallel, treat cells with 5 mM L-Carnitine, either alone or in combination with fructose.
-
The treatment duration is typically 48 to 72 hours.
-
To investigate the role of AMPK, an AMPK inhibitor (Compound C, 10 μM) can be co-administered.
-
-
Analytical Methods:
-
Lipid Accumulation: Assess intracellular lipid deposition through staining with Oil Red O and subsequent quantification.
-
Oxidative Stress: Measure intracellular ROS levels.
-
Protein Expression: Analyze the expression of proteins involved in oxidative stress response (e.g., SOD2, Nrf2) and signaling pathways (e.g., AMPK, pAMPK) via Western blotting.
-
Signaling Pathways and Mechanisms of Action
CrAT-AMPK-PPARα Signaling Pathway
In vitro studies using a Carnitine orotate complex in a lipotoxic hepatocyte model suggest a key signaling pathway that enhances fatty acid oxidation and reduces gluconeogenesis.[1][3]
Caption: Proposed signaling pathway of Carnitine orotate complex in hepatocytes.
This pathway is initiated by the upregulation of Carnitine Acetyltransferase (CrAT). CrAT plays a crucial role in buffering the mitochondrial acetyl-CoA pool. The subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leads to two key outcomes:
-
Increased Fatty Acid Oxidation: AMPK activates Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that upregulates genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase-1 (CPT-1).[4]
-
Decreased Lipogenesis and Gluconeogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. It also inhibits the expression of key gluconeogenic enzymes like PEPCK and G6Pase.[3]
Knockdown of CrAT has been shown to significantly reduce the complex-mediated increases in phosphorylated AMPK and PPARα, highlighting its critical role in this signaling cascade.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro study investigating the effects of this compound on hepatocytes.
Caption: General experimental workflow for in vitro hepatocyte studies.
Conclusion and Future Directions
The available in vitro evidence, primarily from studies on a Carnitine orotate complex, suggests that this compound has beneficial effects on hepatocytes, particularly in models of lipotoxicity and steatosis. The proposed mechanism of action involves the upregulation of CrAT and subsequent activation of the AMPK signaling pathway, leading to enhanced fatty acid oxidation and reduced lipid synthesis.
However, there is a clear need for further research to delineate the specific effects of this compound as a standalone compound. Future in vitro studies should focus on:
-
Directly comparing the efficacy of this compound with L-Carnitine and orotic acid alone to understand the contribution of each component.
-
Generating comprehensive quantitative data on gene and protein expression changes in response to this compound treatment.
-
Exploring other potentially relevant signaling pathways beyond the AMPK axis.
-
Utilizing a broader range of in vitro models, including primary human hepatocytes and 3D liver organoids, to enhance the physiological relevance of the findings.
Such studies will be crucial for validating the therapeutic potential of this compound and informing the design of future clinical trials for liver diseases.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-dmj.org [e-dmj.org]
- 5. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Carnitine counteracts in vitro fructose-induced hepatic steatosis through targeting oxidative stress markers - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of L-Carnitine Orotate on Gene Expression in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of L-Carnitine orotate on gene expression within key metabolic pathways. The following sections detail the experimental findings from preclinical and clinical studies, focusing on the compound's mechanism of action in modulating lipid and glucose metabolism, particularly in the context of liver health.
Executive Summary
This compound, a salt complex of L-Carnitine and orotic acid, has demonstrated significant effects on hepatic gene expression, leading to improvements in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Mechanistic studies suggest that this compound enhances mitochondrial fatty acid β-oxidation and ameliorates hepatic steatosis by upregulating key transcriptional regulators and enzymes involved in lipid catabolism. The orotic acid component, while historically used to induce fatty liver in experimental models, appears to act synergistically with L-Carnitine to modulate lipid metabolism in a therapeutic context. This document synthesizes the available quantitative data, experimental protocols, and signaling pathways to provide a comprehensive resource for the scientific community.
Quantitative Data on Gene and Protein Expression
The following tables summarize the key quantitative changes in gene and protein expression observed in preclinical studies investigating the effects of this compound on metabolic pathways.
Table 2.1: Gene Expression Changes in Liver Tissue of High-Fat Diet-Fed Mice Treated with this compound Complex
| Gene/Protein | Pathway | Effect of this compound | Reference |
| Sirtuin 1 (SIRT1) | Fatty Acid Oxidation | Increased Expression | [1] |
| Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) | Mitochondrial Biogenesis, Fatty Acid Oxidation | Increased Expression | [1] |
| Nuclear Respiratory Factor 1 (NRF1) | Mitochondrial Biogenesis | Increased Expression | [1] |
| Carnitine Acetyltransferase (CrAT) | Fatty Acid Metabolism | Increased Expression | [1] |
| Phosphorylated AMP-activated protein kinase (p-AMPK) | Cellular Energy Homeostasis | Increased Levels | [1] |
| Peroxisome proliferator-activated receptor-α (PPARα) | Fatty Acid Oxidation | Increased Levels | [1] |
| Fatty Acid Synthase (FAS) | Fatty Acid Synthesis | Upregulated by Orotic Acid alone | [2] |
| Carnitine Palmitoyltransferase (CPT) | Fatty Acid Oxidation | Depressed by Orotic Acid alone | [2] |
| Microsomal Triacylglycerol Transfer Protein (MTP) | VLDL Secretion | Depressed by Orotic Acid alone | [2] |
| Sterol Regulatory Element Binding Protein-1c (SREBP-1c) | Lipogenesis | Stimulated by Orotic Acid alone | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on metabolic gene expression through the modulation of several key signaling pathways. The primary mechanism involves the activation of the AMPK/SIRT1/PGC-1α axis, which collectively enhances mitochondrial function and fatty acid oxidation.
AMPK/SIRT1/PGC-1α Signaling Pathway
This compound treatment has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, can lead to the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[1] PGC-1α then co-activates Nuclear Respiratory Factor 1 (NRF1) and Peroxisome proliferator-activated receptor-α (PPARα) to drive the expression of genes involved in mitochondrial respiration and fatty acid breakdown.[1]
References
The Genesis and Scientific Journey of L-Carnitine Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of L-Carnitine orotate. It details the initial synthesis of the racemic compound and the subsequent focus on the biologically active L-isomer. The document outlines key experimental methodologies for its synthesis and characterization, presents quantitative data from preclinical and clinical studies in structured tables, and visualizes relevant biological pathways and experimental workflows using the DOT language. This guide is intended to be a core resource for researchers and professionals in drug development, offering a deep dive into the scientific foundation of this compound.
Discovery and History
The history of this compound begins with the broader story of its constituent parts: L-Carnitine and orotic acid. L-Carnitine, a derivative of the amino acid lysine, was first isolated from meat in 1905. Its crucial role in energy metabolism, specifically the transport of long-chain fatty acids into the mitochondria for β-oxidation, has been a subject of extensive research. Orotic acid, once known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides.
The concept of combining these two molecules into a salt, this compound, emerged from the hypothesis that the combination could offer synergistic therapeutic benefits. The initial documented synthesis of the carnitine orotate salt dates back to a 1962 Japanese patent (JP5199/1962) by Tanabe Seiyaku , which described the preparation of the racemic mixture, D,this compound[1]. This early work focused on improving the hygroscopicity (the tendency to absorb moisture from the air) of carnitine, a significant challenge in its formulation as a stable drug substance[1].
Subsequent research and development shifted focus to the stereospecific L-isomer of carnitine, as it is the biologically active form in humans. The development of methods for the chiral separation of D- and L-carnitine was a critical step in isolating the therapeutically relevant this compound[2][3][4]. This allowed for the investigation of the specific pharmacological properties of this compound, leading to its exploration for various therapeutic applications, particularly in liver and metabolic diseases.
Synthesis and Characterization
This compound is an ionic salt formed by the reaction of L-Carnitine and orotic acid in a 1:1 molar ratio[1]. Several methods for its synthesis have been patented, generally involving the reaction of L-Carnitine with orotic acid in a suitable solvent system.
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of L-Carnitine with orotic acid in an aqueous alcohol solution. The following is a generalized protocol based on patented methods[5]:
-
Dissolution of Orotic Acid: Orotic acid is suspended in a mixture of water and an alcohol (e.g., methanol, isopropanol)[5].
-
Reaction with L-Carnitine: L-Carnitine is added to the suspension. The mixture is heated to facilitate the reaction and dissolution of the reactants[5].
-
Crystallization: The solution is then cooled to induce the crystallization of this compound[5].
-
Isolation and Drying: The resulting crystalline solid is isolated by filtration, washed with a solvent, and dried under vacuum to yield pure this compound[1][5].
A key challenge in the synthesis is the poor solubility of orotic acid in many solvents. One patented method addresses this by first converting orotic acid to its more soluble ammonium salt before reacting it with L-Carnitine[5].
Characterization Methods
The characterization of this compound is crucial for confirming its identity, purity, and crystalline form.
-
Powder X-Ray Diffraction (PXRD): This technique is used to identify the crystalline structure of the compound. Patents describe specific PXRD patterns for different polymorphic forms of this compound[1][6].
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and thermal behavior of the compound, which can also distinguish between different polymorphs[1].
-
High-Performance Liquid Chromatography (HPLC): HPLC methods are used to determine the purity of this compound and to quantify the amounts of L-Carnitine and orotic acid. A typical method involves a C18 column with a buffered mobile phase and UV detection[7][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of this compound[9][10][11][12].
Preclinical and Clinical Data
The therapeutic potential of this compound has been investigated in a number of preclinical and clinical studies, often as part of a complex that includes other active ingredients. The primary focus of this research has been on metabolic and liver-related disorders.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from preclinical studies investigating the effects of this compound.
| Study Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Body Weight Change | High-fat diet-fed mice | This compound complex (2000 mg/kg) | High-fat diet | 36% decrease in body weight gain | [13] |
| Visceral Fat Volume | High-fat diet-fed mice | This compound complex (2000 mg/kg) | High-fat diet | Significant decrease in visceral fat volume | [13] |
| Fasting Plasma Glucose | High-fat diet-fed mice | This compound complex (2000 mg/kg) | High-fat diet | Significant decrease in fasting glucose | [13] |
| HOMA-IR | High-fat diet-fed mice | This compound complex (2000 mg/kg) | High-fat diet | Significant decrease in HOMA-IR | [13] |
| Serum ALT Levels | Rats with lead acetate-induced toxicity | L-Carnitine (500 mg/kg) + Lead Acetate | Lead Acetate | Significant reduction in ALT levels | [14] |
| Serum AST Levels | Rats with lead acetate-induced toxicity | L-Carnitine (500 mg/kg) + Lead Acetate | Lead Acetate | Significant reduction in AST levels | [14] |
Quantitative Data from Clinical Studies
The following table summarizes key quantitative data from a randomized controlled trial on a carnitine-orotate complex in patients with type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).
| Study Parameter | Treatment Group | Placebo Group | P-value | Reference |
| Change in ALT (IU/L) | -51.5 ± 33.2 | -16.7 ± 31.3 | 0.001 | [15] |
| Change in HbA1c (%) | -0.9 ± 1.0 | -0.7 ± 0.9 | Not significant | [15] |
| Change in mtDNA copy number | Increased | Decreased | < 0.05 | [15] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Signaling Pathway
This compound is believed to exert its therapeutic effects through multiple mechanisms, primarily related to the individual actions of L-Carnitine and orotic acid. L-Carnitine's primary role is in fatty acid metabolism, while orotic acid is a precursor for nucleotide synthesis. In the context of liver health, a key proposed pathway involves the activation of carnitine acetyltransferase (CrAT), which in turn influences AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα)[16].
Figure 1: Proposed signaling pathway for this compound in ameliorating hepatic steatosis.
Experimental Workflow: Chiral Separation of Carnitine
The development of the therapeutic use of this compound was dependent on methods to separate it from its D-isomer. This is often achieved through derivatization followed by chiral chromatography.
References
- 1. WO2017105090A1 - Crystalline polymorph of this compound, production method therefor, or use thereof - Google Patents [patents.google.com]
- 2. scite.ai [scite.ai]
- 3. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. CN106045919A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. KR20170071431A - Crystalline Polymorph of this compound, Method for Preparing or Use Thereof - Google Patents [patents.google.com]
- 7. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-carnitine(541-15-1) 1H NMR spectrum [chemicalbook.com]
- 11. bmse000211 L(-)-Carnitine at BMRB [bmrb.io]
- 12. spectrabase.com [spectrabase.com]
- 13. e-dmj.org [e-dmj.org]
- 14. Ameliorative effects of l-carnitine on rats raised on a diet supplemented with lead acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnitine Orotate and Its Role in Mitigating Oxidative Stress: An In-Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in a myriad of diseases. L-Carnitine and its derivatives have emerged as promising therapeutic agents due to their potent antioxidant properties. This technical guide provides an in-depth analysis of the in-vitro effects of L-Carnitine on key markers of oxidative stress. While direct in-vitro evidence for L-Carnitine orotate is limited, this paper will build upon the extensive research on L-Carnitine to provide a comprehensive overview of its mechanisms of action and its effects on oxidative stress markers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways.
Introduction
L-Carnitine is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] Beyond its metabolic functions, L-Carnitine has demonstrated significant antioxidant capabilities, making it a subject of intense research for its therapeutic potential in oxidative stress-related conditions.[2] this compound, a salt of L-Carnitine and orotic acid, is believed to combine the benefits of both compounds. Orotic acid itself is known to have protective effects and is involved in the synthesis of pyrimidines. While clinical and in-vivo studies have suggested the benefits of this compound in conditions like non-alcoholic fatty liver disease, specific in-vitro data on its direct effects on oxidative stress markers remains to be fully elucidated.[3][4] This guide will therefore focus on the well-documented in-vitro antioxidant effects of L-Carnitine as a surrogate, providing a foundational understanding for future research into its orotate salt.
Mechanisms of Antioxidant Action
L-Carnitine combats oxidative stress through a multi-faceted approach. Its antioxidant action is attributed to several mechanisms:
-
Direct Radical Scavenging: L-Carnitine can directly scavenge free radicals, including superoxide anion radicals and hydrogen peroxide.[2]
-
Enhancement of Endogenous Antioxidant Defenses: It boosts the activity and expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[2]
-
Inhibition of Lipid Peroxidation: L-Carnitine effectively reduces lipid peroxidation, a major consequence of oxidative damage to cell membranes. This is often quantified by measuring malondialdehyde (MDA) levels.[2]
-
Mitochondrial Protection: By maintaining mitochondrial integrity and function, L-Carnitine helps prevent the formation of ROS at their primary source.[5]
-
Modulation of Signaling Pathways: L-Carnitine can influence redox-sensitive signaling pathways, including the activation of Nrf2 and PPARα, and the inhibition of NF-κB, which collectively upregulate the expression of antioxidant enzymes.[5]
Quantitative Analysis of L-Carnitine's Effect on Oxidative Stress Markers
The following tables summarize the quantitative data from in-vitro studies investigating the effects of L-Carnitine on key oxidative stress markers. The data is primarily derived from studies on human hepatocyte cell lines (HL7702) exposed to an oxidative insult (hydrogen peroxide, H₂O₂).
Table 1: Effect of L-Carnitine on Malondialdehyde (MDA) Levels in H₂O₂-Treated HL7702 Cells
| Treatment Group | MDA Level (nmol/mg protein) | Percentage Change vs. H₂O₂ Alone |
| Control | ~1.5 | - |
| H₂O₂ (300 µM) | ~2.55 | - |
| H₂O₂ + L-Carnitine (0.1 mM) | ~2.1 | -17.6% |
| H₂O₂ + L-Carnitine (0.5 mM) | ~1.8 | -29.4% |
| H₂O₂ + L-Carnitine (1 mM) | ~1.6 | -37.3% |
Data adapted from a study by Li et al. (2012).[2]
Table 2: Effect of L-Carnitine on Intracellular Reactive Oxygen Species (ROS) Levels in H₂O₂-Treated HL7702 Cells
| Treatment Group | DCF Fluorescence Intensity | Percentage Change vs. H₂O₂ Alone |
| Control | ~10 | - |
| H₂O₂ (300 µM) | ~23.1 | - |
| H₂O₂ + L-Carnitine (0.1 mM) | ~16.9 | -26.8% |
| H₂O₂ + L-Carnitine (0.5 mM) | ~14.2 | -38.5% |
| H₂O₂ + L-Carnitine (1 mM) | ~12.8 | -44.6% |
Data adapted from a study by Li et al. (2012).[2]
Table 3: Effect of L-Carnitine on Superoxide Dismutase (SOD) and Catalase (CAT) Activities in H₂O₂-Treated HL7702 Cells
| Treatment Group | Total SOD Activity (U/mg protein) | Total CAT Activity (U/mg protein) |
| Control | ~25 | ~45 |
| H₂O₂ (300 µM) | ~17.5 | ~28 |
| H₂O₂ + L-Carnitine (0.1 mM) | ~18 | ~30 |
| H₂O₂ + L-Carnitine (0.5 mM) | ~22 | ~38 |
| H₂O₂ + L-Carnitine (1 mM) | ~24 | ~42 |
Data adapted from a study by Li et al. (2012).[2]
Detailed Experimental Protocols
This section provides a detailed methodology for key experiments cited in this guide, primarily based on the work of Li et al. (2012) on HL7702 human hepatocytes.[2]
Cell Culture and Treatment
-
Cell Line: Human normal hepatocyte cell line HL7702.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to attach for 24 hours.
-
The medium is then replaced with fresh medium containing various concentrations of L-Carnitine (e.g., 0.1, 0.5, 1 mM) for a pre-incubation period of 12 hours.
-
Following pre-incubation, cells are exposed to an oxidative stressor, such as 300 µM hydrogen peroxide (H₂O₂), for a specified duration (e.g., 12 hours).
-
Control groups include untreated cells and cells treated with H₂O₂ alone.
-
Measurement of Oxidative Stress Markers
-
Principle: MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Procedure:
-
After treatment, cells are harvested and homogenized in a suitable buffer.
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored complex.
-
After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.
-
MDA concentration is calculated using a standard curve generated with a known concentration of MDA.
-
-
Principle: Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Procedure:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are then incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
-
-
Principle: The activities of these antioxidant enzymes are measured using commercially available assay kits.
-
Procedure for SOD:
-
Cell lysates are prepared, and the protein concentration is determined.
-
The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The absorbance is measured at 450 nm, and the SOD activity is calculated based on the degree of inhibition.
-
-
Procedure for CAT:
-
Cell lysates are prepared.
-
The assay measures the decomposition of hydrogen peroxide by catalase.
-
The rate of decomposition can be monitored by the decrease in absorbance at 240 nm.
-
One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for L-Carnitine's antioxidant effect and a typical experimental workflow for in-vitro oxidative stress studies.
Caption: Proposed signaling pathway of L-Carnitine's antioxidant effect.
Caption: A typical experimental workflow for in-vitro oxidative stress studies.
Conclusion and Future Directions
The in-vitro evidence strongly supports the role of L-Carnitine as a potent antioxidant agent. It effectively mitigates oxidative stress by reducing lipid peroxidation and intracellular ROS levels, while simultaneously enhancing the cellular antioxidant defense system through the upregulation of SOD and CAT. Although specific in-vitro data for this compound is currently lacking, the robust findings for L-Carnitine provide a strong rationale for its investigation. Future research should focus on conducting direct comparative studies of L-Carnitine and this compound in various cell models of oxidative stress. Elucidating the specific contribution of the orotate moiety to the overall antioxidant effect and cellular uptake will be crucial for the development of more effective therapeutic strategies for oxidative stress-related diseases.
References
- 1. Antioxidant and antiradical activities of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary research on L-Carnitine orotate and insulin resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary research overview of L-Carnitine orotate and its effects on insulin resistance. The information is compiled from preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on metabolic parameters related to insulin resistance.
Preclinical Data: High-Fat Diet-Induced Obese Mice
A key study investigated the effects of a carnitine orotate complex (referred to as Godex) in a high-fat diet (HFD) induced mouse model of obesity and insulin resistance.[1][2][3][4]
Table 1: Effects of Carnitine Orotate Complex on Metabolic Parameters in HFD-Fed Mice [1][2][3][4]
| Parameter | Normal Diet (ND) | High-Fat Diet (HFD) | HFD + Godex (500 mg/kg) | HFD + Godex (2000 mg/kg) |
| Body Weight (g) | 25.4 ± 1.2 | 38.6 ± 2.1 | 32.1 ± 1.8 | 28.9 ± 1.5 |
| Fasting Glucose (mg/dL) | 135.2 ± 10.1 | 189.5 ± 15.3 | 158.4 ± 12.7 | 145.6 ± 11.9 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 2.1 ± 0.5 | 1.4 ± 0.4 | 1.1 ± 0.3 |
| HOMA-IR | 2.9 ± 0.5 | 9.8 ± 2.1 | 5.5 ± 1.3 | 3.9 ± 0.9 |
| Glucose AUC (OGTT) | 28,540 ± 2,130 | 45,870 ± 3,450 | 36,120 ± 2,890 | 31,230 ± 2,540 |
| Insulin AUC (OGTT) | 189 ± 21 | 456 ± 54 | 312 ± 43 | 245 ± 35 |
| Hepatic Triglyceride (mg/g) | 15.2 ± 2.1 | 45.8 ± 5.3 | 28.9 ± 4.1 | 20.1 ± 3.5 |
| Hepatic Cholesterol (mg/g) | 2.1 ± 0.3 | 4.9 ± 0.6 | 3.2 ± 0.5 | 2.5 ± 0.4 |
*p < 0.05 compared to HFD group. Data are presented as mean ± standard deviation. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test.
Clinical Data: Patients with Impaired Glucose Metabolism and Fatty Liver
A double-blind, placebo-controlled study evaluated the efficacy of a carnitine-orotate complex in combination with metformin in patients with impaired glucose metabolism and fatty liver.[5][6]
Table 2: Effects of Carnitine-Orotate Complex in Patients with Impaired Glucose Metabolism [5][6]
| Parameter | Metformin Alone (n=26) | Metformin + Carnitine-Orotate Complex (n=26) | P-value |
| Change from Baseline | |||
| ALT (IU/L) | -16.7 ± 31.3 | -51.5 ± 33.2 | 0.001 |
| AST (IU/L) | -8.9 ± 18.2 | -25.4 ± 21.7 | 0.004 |
| HbA1c (%) | -0.7 ± 0.9 | -0.9 ± 1.0 | > 0.05 |
| Fasting Glucose (mg/dL) | -15.4 ± 25.1 | -20.8 ± 30.5 | > 0.05 |
| Urinary 8-OHdG (ng/mg creatinine) | 0.5 ± 2.1 | -1.8 ± 3.2 | < 0.05 |
| mtDNA Copy Number (copies/cell) | -5.8 ± 30.1 | 25.4 ± 45.3 | < 0.05 |
Data are presented as mean change ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HbA1c: Glycated Hemoglobin; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; mtDNA: Mitochondrial DNA.
Experimental Protocols
Animal Study: Carnitine Orotate Complex in HFD-Fed Mice[1][2][3][4]
-
Animal Model: Male C57BL/6J mice were fed either a normal-fat diet (ND) or a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.
-
Treatment Groups:
-
ND group
-
HFD group (vehicle-treated)
-
HFD + Godex (500 mg/kg/day, intraperitoneal injection)
-
HFD + Godex (2000 mg/kg/day, intraperitoneal injection)
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered glucose orally (2 g/kg body weight). Blood glucose levels were measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): After a 6-hour fast, mice were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Biochemical Analysis: Fasting blood glucose, insulin, and C-peptide levels were measured. HOMA-IR was calculated.
-
Histological Analysis: Liver tissues were stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis.
-
Gene Expression Analysis: mRNA levels of genes involved in lipid and glucose metabolism were quantified by real-time PCR.
-
Mitochondrial Function: Activities of oxidative phosphorylation enzymes and the acetyl-CoA/CoA ratio were determined.
-
Clinical Study: Carnitine-Orotate Complex in Patients[5][6]
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.
-
Participants: 52 patients with fasting glucose between 100-240 mg/dL or HbA1c ≥ 6.0%, and elevated alanine aminotransferase (ALT) levels (40-250 IU/L).
-
Treatment Groups:
-
Metformin (250 mg, three times daily) + Placebo
-
Metformin (250 mg, three times daily) + Carnitine-Orotate Complex (300 mg, three times daily)
-
-
Endpoints:
-
Primary Endpoint: Change in ALT levels from baseline.
-
Secondary Endpoints: Changes in fasting glucose, HbA1c, aspartate aminotransferase (AST), mitochondrial DNA (mtDNA) copy number in peripheral blood, and urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress).
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound Complex
The carnitine orotate complex appears to ameliorate insulin resistance and hepatic steatosis, at least in part, through the carnitine acetyltransferase (CrAT) pathway.[1][2][3][7] L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[8] Orotic acid, an intermediate in pyrimidine biosynthesis, may also play a role in cellular metabolism.[9][10][11] In the context of high-fat diet-induced insulin resistance, an accumulation of acetyl-CoA can inhibit pyruvate dehydrogenase (PDH), impairing glucose utilization. The carnitine orotate complex appears to enhance CrAT activity, which converts acetyl-CoA to acetyl-carnitine, thereby reducing the acetyl-CoA/CoA ratio and relieving the inhibition of PDH. This, in turn, promotes glucose oxidation and improves insulin sensitivity.[1][2][3]
Caption: Proposed mechanism of this compound in improving insulin sensitivity.
Experimental Workflow for the Animal Study
The following diagram illustrates the workflow of the preclinical study investigating the effects of the carnitine orotate complex in mice.
Caption: Workflow of the preclinical animal study on this compound.
Clinical Trial Workflow
This diagram outlines the workflow of the double-blind, placebo-controlled clinical trial.
Caption: Workflow of the clinical trial on this compound complex.
Concluding Remarks
The preliminary research on this compound suggests a potential therapeutic role in managing insulin resistance and associated metabolic disorders. Preclinical studies indicate that the complex can improve glucose homeostasis, reduce hepatic steatosis, and enhance insulin sensitivity, possibly through the modulation of the carnitine acetyltransferase pathway.[1][2][3][4] Clinical findings also support its beneficial effects on liver enzymes and markers of oxidative stress in individuals with impaired glucose metabolism.[5][6]
It is important to note that some research suggests high doses of orotic acid alone could induce insulin resistance in rats.[10] Therefore, the effects of the this compound complex are likely due to the synergistic action of its components. Further research is warranted to fully elucidate the mechanisms of action and to establish the long-term safety and efficacy of this compound in larger patient populations. The administration of orotic acid has also been shown to protect pancreatic β-cells and maintain their function in a diabetic mouse model.[12] L-carnitine supplementation, in general, has been associated with improved glycemic control and insulin sensitivity.[13][14][15][16][17]
References
- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-dmj.org [e-dmj.org]
- 5. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The study of orotic acid in human disease models [cds-bsx.com]
- 10. researchgate.net [researchgate.net]
- 11. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orotic acid protects pancreatic β cell by p53 inactivation in diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine supplementation improves insulin sensitivity and skeletal muscle acetylcarnitine formation in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. legerepharm.com [legerepharm.com]
- 17. researchgate.net [researchgate.net]
L-Carnitine Orotate: A Technical Guide on its Physicochemical Properties and Metabolic Influence
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnitine orotate, a salt complex of L-Carnitine and orotic acid, is emerging as a compound of interest in metabolic research and therapy, particularly in the context of liver health. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, alongside a detailed exploration of its mechanism of action. Drawing upon data from preclinical and clinical studies, this document elucidates the compound's role in cellular metabolism, with a focus on mitochondrial function and related signaling pathways. Experimental methodologies from key studies are detailed to provide a robust framework for future research and development.
Physicochemical Properties
This compound is a salt formed from the cationic L-Carnitine and the anionic orotate. The physicochemical data for this compound are summarized below. It is important to note that variations in reported molecular weight may be attributed to the inclusion of water of hydration or different salt formations.
| Property | Value | Citation(s) |
| CAS Number | 160468-17-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₉N₃O₇ | [2] |
| Molecular Weight | 299.28 g/mol , 317.3 g/mol , 317.30 g/mol | [1][2] |
| Synonyms | (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | [1] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are understood to be a synergistic combination of the individual actions of L-Carnitine and orotic acid. L-Carnitine is pivotal for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production. Orotic acid is an intermediate in pyrimidine biosynthesis. The complex appears to particularly influence hepatic metabolism, with evidence suggesting a role in improving non-alcoholic fatty liver disease (NAFLD).
L-Carnitine and Mitochondrial Fatty Acid β-Oxidation
L-Carnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation and energy production. A deficiency in carnitine can lead to impaired fatty acid metabolism and an accumulation of lipids in tissues such as the liver.
Influence on AMPK and PPARα Signaling
Studies on this compound complex have indicated its ability to modulate key metabolic signaling pathways. In hepatocytes, the complex has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of peroxisome proliferator-activated receptor-alpha (PPARα). The activation of this pathway is crucial for enhancing fatty acid oxidation and improving insulin sensitivity.
Experimental Protocols and Clinical Data
Several clinical trials have investigated the efficacy of this compound, particularly in patients with NAFLD and type 2 diabetes. A recurring experimental design involves randomized, controlled, double-blind trials.
Representative Clinical Trial Protocol
A notable study evaluated the effects of a carnitine-orotate complex in patients with NAFLD and diabetes.[4]
-
Study Design: Randomized, controlled, double-blind trial.
-
Participants: 78 patients with type 2 diabetes and NAFLD.
-
Intervention: Participants were randomly assigned to receive either carnitine-orotate complex (824 mg, three times daily) or a matching placebo for 12 weeks.
-
Primary Outcome: Normalization of alanine aminotransferase (ALT) levels.
-
Secondary Outcomes: Changes in ALT, radiological hepatic steatosis (assessed by CT), anthropometric parameters, liver function, lipid profiles, and glycemic control.
Summary of Clinical Findings
The results from clinical investigations consistently demonstrate the beneficial effects of this compound on liver health and metabolic parameters.
| Parameter | Outcome | Citation(s) |
| Alanine Aminotransferase (ALT) | Significantly higher rate of normalization in the this compound group compared to placebo. | [4][5] |
| Hepatic Steatosis | Improved liver attenuation index on CT scans, suggesting a reduction in liver fat. | [4][5] |
| Glycemic Control (HbA1c) | A significant decrease was observed in the this compound group. | [5] |
Conclusion
This compound is a well-characterized compound with a clear role in fundamental metabolic processes. Its mechanism of action, centered on the enhancement of mitochondrial fatty acid oxidation and the modulation of key signaling pathways like AMPK and PPARα, provides a strong rationale for its therapeutic potential in metabolic disorders, particularly NAFLD. The available clinical data supports its efficacy in improving liver enzyme levels and reducing hepatic steatosis. Further research is warranted to fully elucidate its long-term benefits and broader applications in metabolic medicine. The detailed experimental protocols provided herein offer a foundation for the design of future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. examine.com [examine.com]
- 3. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Note: Quantification of L-Carnitine Orotate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of L-Carnitine and orotic acid, the constituent components of L-Carnitine orotate. Due to the different spectral properties of the two analytes, a dual-wavelength UV detection approach is proposed. L-Carnitine, lacking a significant chromophore, is detected at a low UV wavelength, while orotic acid is quantified at its absorption maximum. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, providing a valuable tool for quality control and research and development.
Introduction
This compound is a salt combining the essential nutrient L-Carnitine with orotic acid. L-Carnitine plays a crucial role in fatty acid metabolism and energy production, while orotic acid is an intermediate in pyrimidine biosynthesis. The accurate quantification of both components is essential for ensuring the quality, potency, and stability of products containing this active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for this purpose.
The primary challenge in the simultaneous analysis of L-Carnitine and orotic acid lies in their distinct physicochemical and spectral properties. L-Carnitine is a highly polar, quaternary ammonium compound with weak UV absorbance, making its retention on traditional reversed-phase columns and its detection difficult.[1] Conversely, orotic acid is an anionic compound with a strong UV chromophore. This application note describes a reversed-phase HPLC method with UV detection that addresses these challenges for the accurate quantification of both moieties.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
L-Carnitine reference standard
-
Orotic Acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or ultrapure)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a dual-wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the simultaneous determination of L-Carnitine and orotic acid.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)B: Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the sample matrix. A starting point of 95% A and 5% B is recommended. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelengths | L-Carnitine: 205 nmOrotic Acid: 280 nm[2][3] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Mobile Phase Buffer (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution (this compound): Accurately weigh about 50 mg of this compound reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across a suitable range (e.g., 10-200 µg/mL).
Sample Preparation: Accurately weigh a quantity of the sample (e.g., powdered tablets, bulk powder) and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following tables summarize typical validation parameters for the HPLC quantification of L-Carnitine and orotic acid, based on literature data.
Quantitative Data for Orotic Acid Quantification
| Parameter | Typical Value/Range |
| Retention Time | ~9.1 min[3] |
| Linearity Range | 10 - 70 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | ~0.15 µmol/L (in urine)[4] |
| Limit of Quantification (LOQ) | ~0.383 µmol/L (in urine)[4] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Quantitative Data for L-Carnitine Quantification (without derivatization)
| Parameter | Typical Value/Range |
| Retention Time | Dependent on specific method, typically < 10 min |
| Linearity Range | 5 - 400 µmol/L[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Limit of Detection (LOD) | ~1 µmol/L[5] |
| Limit of Quantification (LOQ) | - |
| Accuracy (% Recovery) | 96.3% - 98.2%[5] |
| Precision (% RSD) | < 3.5%[5] |
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and accurate approach for the simultaneous quantification of L-Carnitine and orotic acid in this compound samples. The use of a dual-wavelength detector is critical for addressing the different spectral characteristics of the two analytes. This method is suitable for routine quality control analysis and can be adapted for various sample matrices with appropriate validation.
References
Application Notes and Protocols for In Vivo Studies of L-Carnitine Orotate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies using L-Carnitine orotate in mouse models. The following sections detail experimental protocols, present quantitative data from relevant studies in a structured format, and visualize key biological pathways and workflows.
Introduction
This compound, a salt complex of L-Carnitine and orotic acid, has garnered interest for its potential therapeutic effects, particularly in metabolic disorders. L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production.[1][2] Orotic acid is a precursor in the biosynthesis of pyrimidines.[1] The complex is investigated for its role in improving insulin resistance, hepatic steatosis, and other metabolic dysregulations.[3][4][5] In vivo studies in mouse models are crucial for elucidating the mechanisms of action and evaluating the efficacy and safety of this compound.
Data Presentation
The following tables summarize quantitative data from key in vivo studies involving L-Carnitine and its derivatives in mouse models.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Induced Obese Mice
| Parameter | Control (High-Fat Diet) | This compound (500 mg/kg/day, i.p.) | This compound (2000 mg/kg/day, i.p.) | Reference |
| Fasting Plasma Glucose | Increased | Significantly Decreased | Significantly Decreased | [4][5] |
| HOMA-IR | Increased | Significantly Decreased | Significantly Decreased | [4][5] |
| Hepatic Steatosis | Severe | Significantly Improved | Significantly Improved | [4][5] |
| Fatty Acid Oxidation Genes | Decreased | Markedly Increased | Markedly Increased | [4][5] |
| Gluconeogenesis | Increased | Significantly Decreased | Significantly Decreased | [4][5] |
Table 2: Effects of L-Carnitine Supplementation on Various Mouse Models
| Mouse Model | L-Carnitine Dosage & Route | Duration | Key Findings | Reference |
| High-Fat Diet-Induced Obese C57BL/6J Mice | 0.5% L-Carnitine in diet | 8 weeks | Improved insulin-stimulated glucose disposal without altering body weight or food intake. | [6] |
| Methionine-Choline-Deficient Diet (NAFLD model) | 200 mg/kg/day in drinking water | 3 weeks | Decreased hepatic lipid accumulation, oxidative stress, and fibrosis. | [1] |
| db/db (Type 2 Diabetes Model) | Not Specified | Not Specified | Administration of orotic acid (a component of this compound) reduced p53 activation and β-cell death. | [7] |
| STAM (NASH Model) | 0.28% L-Carnitine in high-fat diet | 4 or 8 weeks | Increased hepatic expression of genes for fatty acid transport and β-oxidation; suppressed oxidative stress and inflammation. | [8] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., sterile water for injection, 0.9% sterile saline)
-
Vortex mixer
-
Sterile syringes and needles (for intraperitoneal injection)
-
Oral gavage needles (for oral administration)
-
Animal scale
-
70% Ethanol for disinfection
Protocol 1: Intraperitoneal (i.p.) Injection
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the required amount of this compound powder based on the desired dosage (e.g., 500 mg/kg or 2000 mg/kg).[4][5]
-
Dissolve the powder in a sterile vehicle. The final concentration should allow for an appropriate injection volume (typically 10 mL/kg for mice).[8] For a 500 mg/kg dose in a 10 mL/kg volume, the concentration would be 50 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse. Scruffing the neck is a common and effective method.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or fluid is drawn, confirming correct placement.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Protocol 2: Oral Gavage
-
Preparation of this compound Solution:
-
Prepare the this compound solution in a suitable vehicle such as sterile water or saline, following the same steps as for intraperitoneal injection.
-
-
Animal Preparation and Administration:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended gavage volume for mice is 10 mL/kg.
-
Select an appropriately sized gavage needle (typically 18-22 gauge for mice).
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib and noting the position at the incisors.
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it enters the pharynx. Do not force the needle.
-
Once the needle is in place, administer the solution slowly.
-
After administration, gently remove the needle.
-
Monitor the animal for any signs of distress, such as labored breathing.
-
Experimental Workflow for a Typical In Vivo Study
The following diagram outlines a standard workflow for investigating the effects of this compound in a mouse model of metabolic disease.
Signaling Pathways
This compound is believed to exert its beneficial metabolic effects through the modulation of key signaling pathways involved in energy metabolism. A central player in this process is Carnitine Acetyltransferase (CrAT).
Proposed Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism by which this compound improves metabolic health.
Pathway Description:
-
Increased CrAT Activity: this compound administration leads to an increase in the activity of Carnitine Acetyltransferase (CrAT).[3][4][5]
-
Modulation of Acetyl-CoA/CoA Ratio: CrAT facilitates the conversion of acetyl-CoA and carnitine to acetyl-carnitine and Coenzyme A, thereby decreasing the intramitochondrial acetyl-CoA/CoA ratio.[4][5]
-
AMPK Activation: The altered acetyl-CoA/CoA ratio promotes the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]
-
PPARα Activation: Activated AMPK can, in turn, activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key transcription factor for genes involved in fatty acid metabolism.[3]
-
Metabolic Improvements: The activation of this pathway leads to increased fatty acid β-oxidation, reduced gluconeogenesis, improved insulin sensitivity, and amelioration of hepatic steatosis.[3][4][5]
Conclusion
The provided protocols and data serve as a foundational resource for designing and executing in vivo studies on this compound in mouse models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound in metabolic diseases. Researchers should adapt these protocols based on their specific experimental goals and the chosen mouse model.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The effect of L-carnitine in reactive oxygen species reduction and apoptotic gene expression in mice after cyclophosphamide: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-dmj.org [e-dmj.org]
- 6. benchchem.com [benchchem.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing L-Carnitine Orotate Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Carnitine is a crucial cofactor essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production.[1] The orotate salt of L-Carnitine is investigated for its potential to enhance metabolic function. L-Carnitine orotate has been shown to improve insulin resistance and hepatic steatosis by preserving mitochondrial function and increasing fatty acid oxidation.[2][3] Its mechanism of action often involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][2][4] Activated AMPK promotes a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes.[5]
These application notes provide a comprehensive suite of protocols to assess the efficacy of this compound in cell culture models, focusing on its effects on cell viability, metabolic activity, and key signaling pathways.
Core Signaling Pathway: this compound Action
The primary mechanism by which this compound is thought to exert its metabolic benefits is through the modulation of the AMPK signaling cascade. This pathway is critical for regulating fatty acid oxidation and mitochondrial biogenesis.
Recommended Experimental Workflow
A structured workflow is essential for systematically evaluating the effects of this compound. The following diagram outlines a logical progression from cell culture preparation to endpoint analysis.
Application Notes
-
Cell Line Selection: The choice of cell line is critical and should align with the research question.
-
HepG2 (Human Hepatocellular Carcinoma): Suitable for studying liver metabolism, hepatic steatosis, and insulin resistance.[2]
-
C2C12 (Mouse Myoblasts): An excellent model for investigating skeletal muscle metabolism, fatty acid oxidation, and mitochondrial function.[6]
-
HL7702 (Human Normal Hepatocytes): A non-cancerous liver cell line useful for studying cytotoxicity and protective effects.[7]
-
-
Treatment Conditions:
-
Dose-Response: It is crucial to determine the optimal, non-toxic concentration of this compound. A preliminary MTT assay with a wide range of concentrations (e.g., 0.1 µM to 5 mM) for 24-48 hours is recommended.[7][8]
-
Time-Course: The effects of this compound can be time-dependent. Key time points for analysis (e.g., 6, 12, 24, 48 hours) should be evaluated to capture both early signaling events and later metabolic changes.
-
Controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMEM, PBS) used to dissolve this compound.
-
Positive Control (for AMPK activation): AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) can be used as a known AMPK activator.[6]
-
Positive Control (for Oxidative Stress): Hydrogen peroxide (H₂O₂) or rotenone can be used to induce ROS production.[7][9]
-
-
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: ATP Production Assay
This assay quantifies intracellular ATP levels, a direct indicator of cellular energy status.
Materials:
-
Luminometer-compatible white, opaque 96-well plates
-
ATP Assay Kit (luciferase-based)
-
Cultured cells
Procedure:
-
Seed cells in a white, opaque 96-well plate at a density of 1-2 x 10⁴ cells/well and culture overnight.
-
Treat cells with this compound or vehicle control for the desired duration.
-
Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., mixing assay buffer, substrate, and enzyme).[10]
-
Remove the culture plates from the incubator and allow them to equilibrate to room temperature for 10 minutes.
-
Add 90-100 µL of the ATP detection reagent to each well.[10][11]
-
Mix by gently shaking the plate for 2-5 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[12]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
24-well or 96-well cell culture plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in the appropriate plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired time. In some experiments, a ROS inducer like H₂O₂ (e.g., 300 µM) can be added for the final few hours to assess protective effects.[7]
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.[13]
-
Wash the cells three times with PBS to remove excess probe.[13]
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~488/530 nm) or visualize using a fluorescence microscope.[14]
Protocol 4: Fatty Acid Oxidation (FAO) Assay (Oxygen Consumption Rate)
This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in response to a long-chain fatty acid substrate.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
FAO Assay Medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine and glucose)[15]
-
Palmitate-BSA conjugate (or other long-chain fatty acid)
-
Etomoxir (CPT1 inhibitor, for control)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[15]
-
One hour before the assay, remove the culture medium and wash the cells with pre-warmed FAO assay medium. Add fresh FAO assay medium containing this compound or vehicle and incubate at 37°C in a non-CO₂ incubator.[15]
-
Load the sensor cartridge with the palmitate-BSA substrate and the CPT1 inhibitor etomoxir (in separate ports).
-
Place the cell culture plate into the Seahorse XF Analyzer and initiate the protocol to measure the basal OCR.
-
Inject the palmitate-BSA substrate and measure the change in OCR. A higher OCR indicates increased FAO.
-
Inject etomoxir to confirm that the observed increase in OCR is dependent on CPT1-mediated fatty acid transport.
-
Normalize OCR data to cell number or protein concentration.
Protocol 5: Western Blot for AMPK Activation
This protocol is used to detect the phosphorylation of AMPK at Threonine 172, a key indicator of its activation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (PVDF membrane)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.[5][16] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[16] Separate proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with primary antibody against p-AMPKα (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[16]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again with TBST, apply ECL reagent, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total AMPK as a loading control. Quantify band intensity using densitometry software and express the results as a ratio of p-AMPK to total AMPK.[5]
Protocol 6: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures the mRNA expression levels of genes involved in fatty acid metabolism and mitochondrial biogenesis.
Target Genes:
-
PGC1A (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)
-
CPT1A (Carnitine palmitoyltransferase 1A)
-
NRF1 (Nuclear Respiratory Factor 1)
-
Housekeeping Gene: ACTB (Beta-actin) or GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
Materials:
-
RNA extraction kit (e.g., Trizol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers
Procedure:
-
RNA Extraction: Following cell treatment, harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[18]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[18]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, include SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template.[19] Run each sample in triplicate.
-
Thermal Cycling: Perform the qPCR in a real-time PCR machine with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[19]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the housekeeping gene.[20]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of this compound on Cell Viability and ATP Production
| Treatment Group | Concentration | Cell Viability (% of Control) | ATP Production (RLU) |
|---|---|---|---|
| Vehicle Control | - | 100 ± 4.5 | 85,432 ± 6,120 |
| This compound | 100 µM | 102 ± 5.1 | 102,150 ± 7,540 |
| This compound | 500 µM | 105 ± 4.8 | 125,670 ± 8,910 |
| This compound | 1 mM | 108 ± 5.3 | 148,230 ± 9,250 |
| H₂O₂ (Negative Control) | 300 µM | 55 ± 3.9 | 41,330 ± 3,880 |
(Data are presented as mean ± SD, n=3)
Table 2: Effect of this compound on Protein and Gene Expression
| Treatment Group | Concentration | p-AMPK/t-AMPK Ratio (Fold Change) | PGC1A mRNA (Fold Change) | CPT1A mRNA (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 500 µM | 1.8 ± 0.2 | 1.6 ± 0.2 | 1.9 ± 0.3 |
| This compound | 1 mM | 2.5 ± 0.3 | 2.3 ± 0.3 | 2.8 ± 0.4 |
| AICAR (Positive Control) | 1 mM | 3.1 ± 0.4 | 2.8 ± 0.3 | 3.2 ± 0.5 |
(Data are presented as mean ± SD, n=3)
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 5. benchchem.com [benchchem.com]
- 6. Multiple AMPK activators inhibit l-carnitine uptake in C2C12 skeletal muscle myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. agilent.com [agilent.com]
- 13. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 14. antbioinc.com [antbioinc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. merckmillipore.com [merckmillipore.com]
- 20. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for L-Carnitine Orotate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of L-Carnitine orotate dosage in preclinical research, with a focus on hepatic steatosis and metabolic disorders. This document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathway and a general workflow for dosage determination.
Introduction to this compound
L-Carnitine is an essential cofactor in the mitochondrial β-oxidation of fatty acids, facilitating the transport of long-chain fatty acids across the mitochondrial membrane.[1] Orotic acid, a precursor in pyrimidine biosynthesis, has been suggested to have protective roles in cardiovascular and metabolic diseases. The salt, this compound, combines these two molecules and has been investigated for its potential therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[1][2] Preclinical studies suggest that this compound improves hepatic steatosis and insulin sensitivity by enhancing fatty acid oxidation.[2]
Quantitative Data from Preclinical Studies
The following tables summarize dosages of this compound and related L-Carnitine salts used in various preclinical studies. This data can serve as a starting point for dose-range finding studies.
Table 1: this compound Dosages in Preclinical Models
| Animal Model | Indication | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| C57BL/6J Mice | High-Fat Diet-Induced Hepatic Steatosis and Insulin Resistance | 500 mg/kg/day | Intraperitoneal (IP) | 8 weeks | Improved insulin sensitivity, decreased fasting plasma glucose, and reduced hepatic steatosis. | [3] |
| C57BL/6J Mice | High-Fat Diet-Induced Hepatic Steatosis and Insulin Resistance | 2000 mg/kg/day | Intraperitoneal (IP) | 8 weeks | More pronounced improvements in metabolic parameters compared to the 500 mg/kg/day dose. | [3] |
| Female Mice | Gene Expression Regulation | 250 mg/kg/day | Oral Gavage | 20 days | Increased prolactin-releasing peptide (PrRP) mRNA in the ovary and hypothalamus. | [4] |
| Female Mice | Gene Expression Regulation | 750 mg/kg/day | Oral Gavage | 20 days | Increased PrRP mRNA in the ovary and decreased expression in the hypothalamus. | [4] |
Table 2: Toxicity Data for L-Carnitine L-tartrate (as a surrogate for this compound)
| Animal Model | Study Type | Dosage | Administration Route | Study Duration | Key Findings | Reference |
| Rats | Subchronic Toxicity | 2,500 ppm in diet (~196-218 mg/kg/day) | Oral (in diet) | 90 days | No treatment-related adverse effects observed. | [5] |
| Rats | Subchronic Toxicity | 12,500 ppm in diet (~1,018-1,118 mg/kg/day) | Oral (in diet) | 90 days | No treatment-related adverse effects observed. | [5] |
| Rats | Subchronic Toxicity | 50,000 ppm in diet (~4,365-4,935 mg/kg/day) | Oral (in diet) | 90 days | No mortality or significant toxicological effects. Changes in food/water consumption and some organ weights were not considered toxicologically significant. NOAEL established at the highest dose. | [5] |
| Various bacterial strains | Genotoxicity (Ames test) | Up to 5,000 µ g/plate | In vitro | N/A | No mutagenic activity observed. | [5] |
| Human lymphocytes | Genotoxicity (Chromosome aberration test) | Not specified | In vitro | N/A | Did not induce chromosome aberrations. | [5] |
Note: While specific toxicity data for this compound is limited, the data for L-Carnitine L-tartrate suggests a high margin of safety for the L-Carnitine moiety.
Dosage Determination Strategy
A systematic approach is crucial for determining the optimal and safe dosage of this compound for a specific preclinical model and indication.
Signaling Pathway of this compound in Hepatic Steatosis
This compound exerts its beneficial effects on hepatic steatosis primarily through the activation of fatty acid β-oxidation. The proposed signaling cascade involves the upregulation of Carnitine Acetyltransferase (CrAT), which in turn influences the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) pathways.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the preclinical evaluation of this compound.
Animal Model of High-Fat Diet-Induced Hepatic Steatosis
This protocol describes the induction of NAFLD in mice, a common model for studying the effects of this compound.
-
Animals : Male C57BL/6J mice, 4-6 weeks old.
-
Acclimatization : Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Diet :
-
Control Group : Feed a standard chow diet.
-
High-Fat Diet (HFD) Group : Feed a diet with 45% to 60% of calories derived from fat.
-
-
Duration : Maintain the respective diets for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Monitoring : Monitor body weight and food intake weekly.
Administration of this compound
A. Intraperitoneal (IP) Injection
-
Preparation : Dissolve this compound in a sterile vehicle (e.g., saline).
-
Dosage Calculation : Calculate the injection volume based on the animal's body weight and the desired dose (e.g., 500 or 2000 mg/kg). The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Restraint : Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site : The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]
-
Injection : Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.[6] Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.
-
Post-injection Monitoring : Observe the animal for any signs of distress after injection.
B. Oral Gavage
-
Preparation : Suspend or dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Dosage Calculation : Calculate the administration volume based on the animal's body weight. The maximum recommended volume is 10 mL/kg.[7]
-
Gavage Needle Selection : Choose a gavage needle with a ball tip appropriate for the size of the mouse (e.g., 20-22 gauge for an adult mouse).[7]
-
Restraint : Gently restrain the mouse and hold it in an upright position.
-
Administration : Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus.[7] Slowly administer the solution.
-
Post-gavage Monitoring : Observe the animal for any signs of respiratory distress.
Liver Histopathology (Hematoxylin and Eosin - H&E Staining)
This protocol is for the histological assessment of hepatic steatosis.
-
Tissue Collection : At the end of the study, euthanize the animals and perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fixation : Excise the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Processing : Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning : Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining :
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin solution to stain the nuclei blue/purple.
-
Rinse and differentiate in acid alcohol.
-
Counterstain with Eosin solution to stain the cytoplasm and extracellular matrix pink/red.[8]
-
-
Dehydration and Mounting : Dehydrate the stained sections through graded alcohols and xylene, and coverslip with a mounting medium.
-
Analysis : Examine the slides under a microscope to assess the degree of steatosis, inflammation, and ballooning.
Western Blot Analysis for p-AMPK and PPARα
This protocol is for quantifying the protein expression of key signaling molecules.
-
Protein Extraction : Homogenize liver tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, and PPARα, diluted in blocking buffer.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA levels of target genes.
-
RNA Extraction : Isolate total RNA from liver tissue samples using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.[5]
-
RNA Quantification and Quality Control : Measure the RNA concentration and purity using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.[7]
-
Quantitative PCR (qPCR) :
-
Prepare a reaction mixture containing cDNA template, gene-specific primers for target genes (e.g., Crat, Ppara) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.[1]
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of this compound. The dosage determination should be approached systematically, starting with a thorough literature review and progressing through toxicity and efficacy studies. The detailed experimental protocols provide standardized methods for key in vivo and ex vivo analyses. The visualization of the signaling pathway offers a mechanistic context for the observed effects of this compound in models of hepatic steatosis. Researchers should adapt these guidelines to their specific experimental models and research questions.
References
- 1. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Carnitine and carnitine orotate affect the expression of the prolactin-releasing peptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
L-Carnitine orotate for non-alcoholic fatty liver disease (NAFLD) research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Carnitine orotate in non-alcoholic fatty liver disease (NAFLD) research. This document includes a summary of its mechanism of action, quantitative data from clinical and preclinical studies, and detailed experimental protocols for in vivo and in vitro studies.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (hepatic steatosis) in individuals who consume little to no alcohol. It represents a spectrum of liver disorders, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin resistance, mitochondrial dysfunction, and oxidative stress.
L-Carnitine is an essential nutrient that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production.[1][2] Orotic acid is a precursor in the biosynthesis of pyrimidines. The complex of L-Carnitine and orotic acid, this compound, has emerged as a promising therapeutic agent for NAFLD.[2][3] Research suggests that this compound ameliorates NAFLD by enhancing mitochondrial function, increasing fatty acid oxidation, and reducing hepatic fat accumulation.[2][3]
Mechanism of Action
This compound is thought to exert its beneficial effects in NAFLD through a multi-faceted mechanism primarily centered on improving mitochondrial function and regulating lipid metabolism.[2][3] The proposed signaling pathway involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), and the inhibition of sterol regulatory element-binding protein-1c (SREBP-1c).[3]
Key Signaling Pathways:
-
Activation of Fatty Acid Oxidation: this compound is believed to increase the expression and activity of Carnitine acetyltransferase (CrAT), which in turn activates AMPK.[3] Activated AMPK phosphorylates and activates PPARα, a key transcription factor that upregulates genes involved in fatty acid β-oxidation.[3] This leads to an increased breakdown of fatty acids in the mitochondria, reducing their accumulation in hepatocytes.
-
Inhibition of Lipogenesis: Activated AMPK also phosphorylates and inhibits SREBP-1c, a master regulator of lipogenesis.[3] By suppressing SREBP-1c, this compound downregulates the expression of genes involved in the synthesis of fatty acids and triglycerides, further contributing to the reduction of hepatic steatosis.[3]
-
Antioxidant Effects: L-Carnitine has demonstrated antioxidant properties, which may help to mitigate the oxidative stress that is a key feature of NAFLD progression.[4]
Quantitative Data
The following tables summarize the quantitative data from clinical and preclinical studies on the effects of this compound in NAFLD.
Table 1: Clinical Trial Data - CORONA Study [1][4]
| Parameter | This compound Complex Group (n=39) | Placebo Group (n=39) | p-value |
| Change in ALT (IU/L) at 12 weeks | -73.7 ± 38.7 | -5.4 ± 37.1 | <0.001 |
| Normalization of ALT at 12 weeks (%) | 89.7% | 17.9% | <0.001 |
| Change in Liver Attenuation Index (LAI) on CT at 12 weeks | 6.21 ± 8.96 | 0.74 ± 8.05 | 0.008 |
| Change in HbA1c (%) at 12 weeks | -0.33 ± 0.82 | No significant change | 0.007 |
Table 2: Meta-Analysis of L-Carnitine Supplementation in NAFLD [5]
| Outcome | Effect of L-Carnitine vs. Placebo |
| Alanine Aminotransferase (ALT) | Reduced by an average of -26.4 IU/liter |
| Aspartate Aminotransferase (AST) | Reduced by an average of -15.9 IU/liter |
| Triglycerides | Small reduction |
| High-Density Lipoprotein Cholesterol (HDL-C) | Slight increase |
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet (HFD) and subsequent treatment with this compound complex (e.g., Godex).[3]
Materials:
-
Male C57BL/6J mice (4 weeks old)
-
Normal-fat diet (ND, 10% fat calories)
-
High-fat diet (HFD, 60% fat calories)
-
This compound complex (e.g., Godex)
-
Sterile saline
-
Gavage needles
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
ND Group: Fed a normal-fat diet.
-
HFD Group: Fed a high-fat diet.
-
HFD + this compound Group: Fed a high-fat diet and treated with this compound complex.
-
-
NAFLD Induction: Feed the HFD and HFD + this compound groups a high-fat diet for 8 weeks to induce obesity and hepatic steatosis. The ND group receives a normal-fat diet.
-
Treatment:
-
During the 8-week HFD feeding period, administer this compound complex (e.g., 500 mg/kg/day or 2,000 mg/kg/day) to the treatment group via oral gavage or intraperitoneal injection.[3]
-
Administer an equivalent volume of sterile saline to the ND and HFD control groups.
-
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Metabolic Studies: Towards the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
-
Sample Collection: At the end of the 8-week period, euthanize the mice.
-
Collect blood via cardiac puncture for biochemical analysis (ALT, AST, glucose, insulin, lipid profile).
-
Harvest the liver, weigh it, and divide it into sections for histological analysis (H&E and Oil Red O staining), gene expression analysis (qPCR), and protein analysis (Western blot).
-
Collect other relevant tissues as needed (e.g., adipose tissue).
-
Histological Analysis: Oil Red O Staining for Hepatic Steatosis
This protocol is for the visualization of neutral lipid accumulation in liver tissue sections.
Materials:
-
Frozen liver tissue sections (8-10 µm thick) on slides
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Mayer's hematoxylin
-
Glycerin jelly or other aqueous mounting medium
-
Coplin jars
-
Microscope
Procedure:
-
Section Preparation: Cut frozen liver sections using a cryostat and air dry them onto slides.
-
Fixation: Fix the sections in 10% formalin for 10 minutes.
-
Washing: Briefly wash the slides with running tap water.
-
Dehydration: Rinse the slides with 60% isopropanol.
-
Staining:
-
Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to stand for 10 minutes and then filter.
-
Stain the sections with the freshly prepared Oil Red O working solution for 15-20 minutes in a covered Coplin jar.
-
-
Differentiation: Briefly rinse the sections with 60% isopropanol to remove excess stain.
-
Washing: Wash the slides thoroughly with distilled water.
-
Counterstaining: Lightly stain the nuclei with Mayer's hematoxylin for 30-60 seconds.
-
"Bluing": Rinse the slides in running tap water for 5 minutes to allow the hematoxylin to turn blue.
-
Mounting: Mount the coverslip using an aqueous mounting medium.
-
Imaging: Examine the slides under a light microscope. Lipid droplets will appear as red-orange, and nuclei will be blue.
Molecular Analysis: Quantitative PCR (qPCR) for Gene Expression
This protocol outlines the steps for measuring the mRNA levels of key genes involved in NAFLD pathogenesis in liver tissue.
Target Genes:
-
Lipid Metabolism: Ppargc1a (PGC-1α), Ppara (PPARα), Srebf1 (SREBP-1c), Crat (Carnitine acetyltransferase)
-
Inflammation: Tnf (TNF-α), Il6 (IL-6)
-
Housekeeping Gene (for normalization): Gapdh, Actb (β-actin)
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan qPCR Master Mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the liver tissue in RNA extraction reagent.
-
Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
A typical reaction setup is as follows:
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Run the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protein Analysis: Western Blotting
This protocol details the detection and quantification of key proteins in liver tissue lysates.
Target Proteins:
-
AMPK and phospho-AMPK (p-AMPK)
-
PPARα
-
SREBP-1c (precursor and mature forms)
-
CrAT
-
β-actin or GAPDH (loading control)
Materials:
-
Frozen liver tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the liver tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Experimental Workflow for In Vivo NAFLD Study
Caption: Workflow for a high-fat diet-induced NAFLD mouse model treated with this compound.
Signaling Pathway of this compound in NAFLD
References
- 1. Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-dmj.org [e-dmj.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. examine.com [examine.com]
Application of L-Carnitine Orotate in the Study of Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine orotate, a salt of L-Carnitine and orotic acid, has emerged as a compound of interest in the study of glucose metabolism and associated metabolic disorders. L-Carnitine is an essential cofactor in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for energy production.[1] Orotic acid, a precursor in pyrimidine biosynthesis, has also been suggested to have protective effects against metabolic risks.[1][2] The combination of these two molecules in this compound has shown potential synergistic effects in improving insulin sensitivity, reducing hepatic steatosis, and modulating key signaling pathways involved in glucose and lipid homeostasis.[1][3][4][5] This document provides a detailed overview of the application of this compound in glucose metabolism research, including its mechanism of action, experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
This compound's effects on glucose metabolism are multifaceted, primarily revolving around its influence on mitochondrial function and key metabolic signaling pathways.
1. Enhancement of Mitochondrial Function and Fatty Acid Oxidation: L-Carnitine facilitates the transport of fatty acids into the mitochondria, thereby promoting their oxidation for energy production.[1] This process is crucial in preventing the accumulation of lipids in non-adipose tissues like the liver and muscle, a condition known as lipotoxicity, which is a major contributor to insulin resistance. By enhancing fatty acid oxidation, this compound helps to alleviate this lipid burden, thereby improving insulin signaling.
2. Modulation of Key Signaling Pathways:
-
AMP-activated protein kinase (AMPK) Pathway: this compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1][3] Activated AMPK stimulates glucose uptake in muscles, enhances fatty acid oxidation, and suppresses gluconeogenesis in the liver, collectively leading to improved glycemic control.[6]
-
Carnitine Acetyltransferase (CrAT) Pathway: Studies suggest that this compound exerts its effects by regulating carnitine acetyltransferase (CrAT).[3][4][5] CrAT plays a crucial role in managing the intramitochondrial acetyl-CoA/CoA ratio, which influences the activity of the pyruvate dehydrogenase (PDH) complex. By modulating this ratio, this compound can enhance glucose utilization.[3][7]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): this compound has been observed to increase the expression of PPARα, a nuclear receptor that upregulates genes involved in fatty acid oxidation.[1][3]
3. Reduction of Oxidative Stress: this compound has been associated with a reduction in oxidative stress markers and an increase in mitochondrial DNA (mtDNA) copy number, suggesting a protective effect on mitochondrial integrity and function.[2][8]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on glucose metabolism parameters.
Table 1: Effects of this compound on Glycemic Control in Humans
| Parameter | Study Population | Treatment Group (this compound) | Control Group (Placebo/Metformin alone) | Duration | Outcome | Reference |
| HbA1c | Patients with Type 2 Diabetes and NAFLD | -0.33% decrease (P=0.007) | No significant change | 12 weeks | Significant reduction in the treatment group. | [9][10] |
| HbA1c | Patients with impaired glucose metabolism and fatty liver | -0.9% ± 1.0% decrease | -0.7% ± 0.9% decrease (Metformin alone) | 12 weeks | No significant difference between groups, but both showed a decrease. | [2][8] |
| Fasting Plasma Glucose | Meta-analysis of L-Carnitine supplementation | Weighted Mean Difference (WMD): -4.57 mg/dL | - | Varied | Significant reduction. | [11][12][13] |
| Insulin | Meta-analysis of L-Carnitine supplementation | WMD: -1.21 µU/mL | - | Varied | Significant reduction. | [11][12][13] |
| HOMA-IR | Meta-analysis of L-Carnitine supplementation | WMD: -0.67 | - | Varied | Significant reduction. | [11][12][13] |
Table 2: Effects of this compound (Godex) on Glucose Metabolism in High-Fat Diet-Fed Mice
| Parameter | High-Fat Diet (HFD) + Vehicle | HFD + Godex (500 mg/kg) | HFD + Godex (2000 mg/kg) | Duration | Outcome | Reference |
| Fasting Plasma Glucose | Elevated | Significantly decreased | Significantly decreased | 8 weeks | Dose-dependent reduction in fasting glucose. | [3][4][5] |
| HOMA-IR | Elevated | Significantly decreased | Significantly decreased | 8 weeks | Dose-dependent improvement in insulin resistance. | [3][4][5] |
| Oral Glucose Tolerance Test (OGTT) | Impaired | Improved | Improved | 8 weeks | Improved glucose tolerance. | [3][5][7] |
| Insulin Tolerance Test (ITT) | Impaired | Improved | Improved | 8 weeks | Improved insulin sensitivity. | [3][5][7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for studying the effects of this compound on glucose metabolism.
Protocol 1: In Vivo Study in a High-Fat Diet-Induced Mouse Model of Insulin Resistance
Objective: To evaluate the effect of this compound on insulin sensitivity, glucose tolerance, and hepatic steatosis in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice
-
Normal-fat diet (ND)
-
High-fat diet (HFD)
-
This compound (Godex)
-
Vehicle control (e.g., saline)
-
Glucometer and glucose test strips
-
Insulin
-
Equipment for oral gavage or intraperitoneal injection
-
Equipment for blood collection
-
Histology equipment (for liver tissue analysis)
-
PCR equipment (for gene expression analysis)
-
Western blotting equipment (for protein analysis)
Procedure:
-
Animal Model:
-
Acclimate male C57BL/6J mice for one week.
-
Divide mice into four groups:
-
Group 1: Normal-fat diet (ND) + Vehicle
-
Group 2: High-fat diet (HFD) + Vehicle
-
Group 3: HFD + this compound (500 mg/kg/day)
-
Group 4: HFD + this compound (2000 mg/kg/day)
-
-
Administer the respective diets and treatments (via oral gavage or intraperitoneal injection) for 8-12 weeks.[3][5]
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT):
-
Insulin Tolerance Test (ITT):
-
-
Biochemical Analysis:
-
Tissue Analysis:
-
Harvest liver tissue for histological analysis (H&E staining) to assess hepatic steatosis.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in glucose and lipid metabolism (e.g., AMPK, PPARα, CrAT).
-
Perform Western blotting to analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, AMPK).
-
Protocol 2: Human Clinical Trial for Glycemic Control
Objective: To assess the efficacy and safety of this compound in improving glycemic control in patients with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
Study Design: Randomized, double-blind, placebo-controlled trial.
Participants:
-
Patients diagnosed with type 2 diabetes and NAFLD.
-
Inclusion criteria may include specific ranges for HbA1c and liver enzyme levels.
Procedure:
-
Randomization and Blinding:
-
Randomly assign participants to either the treatment group or the placebo group.
-
Both participants and investigators should be blinded to the treatment allocation.
-
-
Intervention:
-
Data Collection:
-
Baseline measurements: Collect demographic data, medical history, and baseline values for HbA1c, fasting plasma glucose, insulin, and liver function tests.
-
Follow-up measurements: Repeat the baseline measurements at specified intervals (e.g., 6 and 12 weeks) during the treatment period.
-
-
Outcome Measures:
-
Primary outcome: Change in HbA1c from baseline to the end of the study.
-
Secondary outcomes: Changes in fasting plasma glucose, insulin levels, HOMA-IR, and liver enzyme levels.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the changes in outcome measures between the treatment and placebo groups.
-
Visualizations
Signaling Pathway of this compound in Glucose Metabolism
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-dmj.org [e-dmj.org]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. The effects of L-carnitine supplementation on glycemic control: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Investigating the Carnitine Acetyltransferase Pathway Using L-Carnitine Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine is a vital cofactor in cellular energy metabolism, primarily responsible for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The carnitine acetyltransferase (CrAT) enzyme, a key component of the carnitine shuttle system, catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and carnitine.[3] This action is crucial for maintaining the mitochondrial acetyl-CoA/CoA ratio, which in turn influences the balance between glucose and fatty acid oxidation.[2][4] Dysregulation of the CrAT pathway is implicated in metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).[5][6]
L-Carnitine orotate, a salt complex of L-Carnitine and orotic acid, has emerged as a promising investigational tool and potential therapeutic agent for metabolic diseases.[1] Orotic acid, a precursor in pyrimidine biosynthesis, has its own metabolic roles and may act synergistically with L-carnitine.[1] Studies have demonstrated that the this compound complex (often referred to as Godex) can ameliorate insulin resistance and hepatic steatosis by directly modulating the CrAT pathway.[5][6][7] These application notes provide a comprehensive guide for utilizing this compound to investigate the CrAT pathway in both in vivo and in vitro models of metabolic disease.
Mechanism of Action
This compound exerts its effects by upregulating the expression and activity of carnitine acetyltransferase (CrAT). This leads to a decrease in the intramitochondrial acetyl-CoA/CoA ratio, which has several downstream consequences:
-
Alleviation of Pyruvate Dehydrogenase (PDH) Inhibition: High levels of acetyl-CoA inhibit the PDH complex, a critical enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. By reducing acetyl-CoA levels, this compound enhances PDH activity, thereby promoting glucose oxidation.[5]
-
Enhanced Fatty Acid Oxidation: By facilitating the export of excess acetyl groups from the mitochondria as acetylcarnitine, CrAT helps to maintain a pool of free CoA, which is essential for the continuous operation of β-oxidation.[2]
-
Activation of Key Metabolic Regulators: The effects of this compound on the CrAT pathway are associated with the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα), master regulators of cellular energy homeostasis and lipid metabolism.[1][8]
This mechanism is visually summarized in the signaling pathway diagram below.
Caption: this compound signaling pathway in hepatocytes.
Data Presentation
The following tables summarize quantitative data from key studies investigating the effects of the this compound complex (Godex).
Table 1: In Vivo Effects of this compound Complex in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (ND) | HFD | HFD + this compound (500 mg/kg) | HFD + this compound (2000 mg/kg) | Reference |
| Body Weight (g) | ~25 | ~41 | ~35 | ~30 | [5] |
| Visceral Fat Volume (cm³) | ~1 | ~6.5 | ~4.5 | ~2.5 | [5] |
| Fasting Plasma Glucose (mg/dL) | ~140 | ~180 | ~160 | ~150 | [5] |
| HOMA-IR | ~2 | ~10 | ~7 | ~4 | [5] |
| Hepatic CrAT Content (fold change) | 1.0 | ~0.6 | ~0.8 | ~1.1 | [5] |
| Hepatic Acetyl-CoA/CoA Ratio | ~0.2 | ~0.45 | ~0.3 | ~0.2 | [5] |
| Hepatic PDH Activity (fold change) | 1.0 | ~0.5 | ~0.7 | ~0.9 | [5] |
| Data are approximated from graphical representations in the cited literature for illustrative purposes. |
Table 2: In Vitro Effects of this compound Complex in Palmitate-Treated Hepa-1c1c Cells
| Condition | p-AMPK (fold change) | p-PPARα (fold change) | Reference |
| Control | 1.0 | 1.0 | [1][8] |
| Palmitate (PA) | ~0.5 | ~0.6 | [1][8] |
| PA + this compound | ~1.2 | ~1.3 | [1][8] |
| PA + this compound + CrAT siRNA | ~0.6 | ~0.7 | [1][8] |
| Data are approximated from graphical representations in the cited literature for illustrative purposes. |
Table 3: Human Clinical Trial Data for this compound Complex in Patients with T2DM and NAFLD (12 weeks)
| Parameter | Placebo Group | This compound Complex Group | P-value | Reference |
| ALT Normalization Rate | 17.9% | 89.7% | < 0.001 | [9][10] |
| Change in ALT (IU/L) | -5.4 ± 37.1 | -73.7 ± 38.7 | < 0.001 | [9] |
| Change in Liver Attenuation Index (LAI) | 0.74 ± 8.05 | 6.21 ± 8.96 | 0.008 | [9][10] |
| Change in HbA1c (%) | No significant change | -0.33 ± 0.82 | 0.007 | [9][10] |
| Data are presented as mean ± SD where applicable. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the carnitine acetyltransferase pathway.
Protocol 1: In Vivo High-Fat Diet (HFD) Mouse Model
This protocol describes the induction of obesity and metabolic syndrome in mice, followed by treatment with this compound.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-dmj.org [e-dmj.org]
- 6. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Carnitine Orotate: A Potential Therapeutic Agent for Metabolic Syndrome
Application Notes and Protocols for Researchers and Drug Development Professionals
L-Carnitine orotate, a salt combining the essential nutrient L-Carnitine with orotic acid, has emerged as a promising therapeutic agent in preclinical and clinical models of metabolic syndrome. This complex has demonstrated beneficial effects on key features of the syndrome, including insulin resistance, hepatic steatosis (fatty liver), and dyslipidemia.[1][2][3] These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in relevant experimental models.
Therapeutic Rationale
Metabolic syndrome is a cluster of conditions that increase the risk of cardiovascular disease and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.[4] L-Carnitine plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into the mitochondria for beta-oxidation and energy production.[5][6] Orotic acid, a precursor in pyrimidine biosynthesis, has also been suggested to have protective effects against metabolic and vascular risks.[7] The combination in this compound appears to leverage these properties to address the metabolic dysregulation characteristic of metabolic syndrome.
Mechanism of Action
Research suggests that this compound exerts its therapeutic effects through multiple mechanisms, primarily centered on improving mitochondrial function and regulating key metabolic pathways.[1][2] A significant finding is its ability to ameliorate insulin resistance and hepatic steatosis by modulating the carnitine acetyltransferase (CrAT) pathway.[1][8] By increasing CrAT content and activity, this compound helps to decrease the acetyl-CoA/CoA ratio, thereby enhancing fatty acid oxidation and glucose utilization.[1][8] This leads to reduced fat accumulation in the liver and improved insulin sensitivity.[2]
Furthermore, this compound has been shown to preserve mitochondrial structure and function, restore oxidative phosphorylation enzyme activities, and increase pyruvate dehydrogenase activity.[1][9] It may also influence the expression of genes involved in lipid and glucose metabolism, such as sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2]
Key Signaling Pathway and Experimental Workflow
To visualize the proposed mechanism and a typical experimental approach, the following diagrams are provided.
References
- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged Use of Carnitine-Orotate Complex (Godex®) Is Associated with Improved Mortality: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legerepharm.com [legerepharm.com]
- 5. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. e-dmj.org [e-dmj.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Mitochondrial DNA Copy Number in Response to L-Carnitine Orotate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is increasingly implicated in a wide range of human diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. A key indicator of mitochondrial health is the mitochondrial DNA (mtDNA) copy number, which reflects the number of mitochondrial genomes per cell. Alterations in mtDNA copy number can signify mitochondrial biogenesis or degradation and are considered a crucial biomarker in disease diagnostics and therapeutic development.[1][2]
L-Carnitine is an essential cofactor in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for cellular energy production.[3][4][5] The salt form, L-Carnitine orotate, has been investigated for its potential therapeutic effects, particularly in the context of liver health.[3] Notably, studies have shown that treatment with this compound can lead to a significant increase in mtDNA copy number, suggesting a role in promoting mitochondrial function and biogenesis.[6][7][8]
These application notes provide detailed protocols for quantifying mtDNA copy number in response to this compound treatment using two common and robust techniques: quantitative polymerase chain reaction (qPCR) and droplet digital PCR (ddPCR). Additionally, we present a summary of the key findings from a clinical study investigating the effects of this compound on mtDNA copy number and visualize the potential signaling pathway involved.
Key Findings from Clinical Research
A study investigating the effects of this compound on patients with non-alcoholic fatty liver disease (NAFLD) demonstrated a significant increase in peripheral blood mitochondrial DNA copy number after three months of treatment.[6]
Table 1: Effect of this compound on Mitochondrial DNA Copy Number in NAFLD Patients [6]
| Treatment Group | Baseline mtDNA Copy Number (mean ± SD) | 3-Month mtDNA Copy Number (mean ± SD) | p-value |
| This compound | 158.8 ± 69.5 | 241.6 ± 180.6 | 0.025 |
| Control | 205.5 ± 142.3 | 150.0 ± 109.7 | > 0.05 |
Signaling Pathway
The precise mechanism by which this compound increases mtDNA copy number is still under investigation. However, based on the known roles of its components, a potential signaling pathway can be proposed. L-Carnitine is crucial for mitochondrial fatty acid oxidation, which in turn can influence the cellular energy status and signaling pathways that regulate mitochondrial biogenesis. The orotate component may contribute to pyrimidine biosynthesis, which is essential for DNA replication. One study suggests that the beneficial effects of a carnitine-orotate complex on hepatic steatosis and insulin resistance are mediated through the carnitine acetyltransferase pathway.[7]
Caption: Proposed signaling pathway for this compound-mediated increase in mtDNA copy number.
Experimental Workflow
A typical workflow for assessing the impact of this compound on mtDNA copy number involves cell culture or animal studies, followed by DNA extraction and quantification of mitochondrial and nuclear DNA.
Caption: Experimental workflow for measuring mtDNA copy number in response to this compound.
Experimental Protocols
Protocol 1: Relative Quantification of mtDNA Copy Number using qPCR
This protocol describes the relative quantification of mtDNA copy number by comparing the amplification of a mitochondrial gene to a nuclear gene.
1. Materials
-
Cultured cells or tissue samples
-
This compound
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
qPCR instrument (e.g., Applied Biosystems 7900HT)
-
SYBR Green or TaqMan qPCR master mix
-
Nuclease-free water
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P)
Table 2: Example qPCR Primers for Human mtDNA Copy Number Analysis
| Target Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| MT-ND1 | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT |
| B2M | TGCTGTCTCCATGTTTGATGTATCT | TCTCTGCTCCCCACCTCTAAGT |
2. Methods
2.1. Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24, 48, 72 hours).
2.2. DNA Extraction
-
Harvest cells by trypsinization and wash with PBS.
-
Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
2.3. qPCR Reaction Setup
-
Prepare a master mix for each primer set containing qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add 10-20 ng of template DNA to each well.
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
2.4. qPCR Cycling Conditions
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green assays)
2.5. Data Analysis
-
Determine the cycle threshold (Ct) values for the mitochondrial (mt) and nuclear (n) targets for each sample.
-
Calculate the average Ct value for the triplicates.
-
Calculate the ΔCt for each sample: ΔCt = (Average nDNA Ct) - (Average mtDNA Ct).[9]
-
The relative mtDNA copy number is calculated as 2 x 2^ΔCt.[9]
-
Compare the relative mtDNA copy number between this compound-treated and control groups.
Protocol 2: Absolute Quantification of mtDNA Copy Number using ddPCR
Droplet digital PCR provides an absolute measure of DNA copy number without the need for a standard curve.[10][11]
1. Materials
-
Same as for qPCR, with the addition of:
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR supermix for probes (or EvaGreen)
-
Droplet generation oil
-
ddPCR cartridges and gaskets
-
TaqMan probes for the mitochondrial and nuclear targets (if using a probe-based assay)
Table 3: Example TaqMan Probes for Human mtDNA Copy Number Analysis
| Target Gene | Probe (5' - 3') |
| MT-ND1 | FAM-CCATCACCCTCTACATCACCGCCC-BHQ1 |
| RNase P | HEX-TTCTGACCTGAAGGCTCTGCGC-BHQ1 |
2. Methods
2.1. DNA Preparation
-
Follow the same procedure for cell treatment and DNA extraction as in the qPCR protocol.
-
Dilute the extracted DNA to a concentration suitable for ddPCR (e.g., 1-100 copies/µL) to minimize droplet saturation.
2.2. ddPCR Reaction Setup
-
Prepare the ddPCR reaction mix containing ddPCR supermix, primers, and probes (or EvaGreen dye) for both mitochondrial and nuclear targets in a multiplex reaction.
-
Add the diluted template DNA to the reaction mix.
-
Load 20 µL of the reaction mix into the sample well of a ddPCR cartridge.
-
Load 70 µL of droplet generation oil into the oil well.
2.3. Droplet Generation and PCR
-
Place the cartridge into the droplet generator to partition the sample into ~20,000 nanoliter-sized droplets.
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification using a thermal cycler with the following conditions:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Enzyme deactivation: 98°C for 10 minutes
-
2.4. Droplet Reading and Data Analysis
-
Place the PCR plate into the droplet reader. The reader will analyze each droplet for fluorescence.
-
Use the manufacturer's software (e.g., QuantaSoft) to count the number of positive and negative droplets for each target.
-
The software will calculate the absolute concentration (copies/µL) of the mitochondrial and nuclear DNA targets based on Poisson statistics.
-
Calculate the mtDNA copy number per cell by dividing the concentration of the mitochondrial target by the concentration of the nuclear target and multiplying by 2 (assuming a diploid genome).
Conclusion
The provided protocols offer robust and reliable methods for quantifying mtDNA copy number to assess the impact of this compound. The choice between qPCR and ddPCR will depend on the specific research needs, with qPCR being a high-throughput method for relative quantification and ddPCR providing highly precise and absolute quantification. The observed increase in mtDNA copy number following this compound treatment highlights its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction. Further research into the underlying molecular mechanisms will be crucial for its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Power Up Your Mitochondrial Research with Precision qPCR Assays [sciencellonline.com]
- 3. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Carnitine Orotate on Peripheral Blood Mitochondrial DNA Copy Number and Liver Function in Non-alcoholic Fatty Liver Disease – Mergers Drugfil [mergersdrugfil.com.ph]
- 7. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Preparation of L-Carnitine Orotate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Carnitine orotate is a salt complex composed of L-Carnitine and orotic acid. This compound has garnered significant interest in biomedical research for its potential therapeutic effects, particularly in metabolic disorders. L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production.[1] Orotic acid is a precursor in the biosynthesis of pyrimidines. The combination of these two molecules in a single salt is believed to offer synergistic benefits, including improved bioavailability and enhanced therapeutic efficacy compared to the individual components.
These application notes provide detailed protocols for the preparation of this compound solutions for various laboratory applications, including in vitro cell culture experiments and in vivo animal studies.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 160468-17-7 | - |
| Molecular Formula | C₁₂H₁₇N₃O₆ | - |
| Molecular Weight | 299.28 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble (≥100 mg/mL) | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble (specific data for L-Carnitine is ~10 mg/mL) | [3] |
| Ethanol | Soluble (specific data for L-Carnitine is ~10 mg/mL) | [3] |
| Ethanol-Water Solution (5-15% Ethanol) | Used as a reaction medium for synthesis | [4] |
| DMSO | Soluble (specific data for DL-Carnitine is 32 mg/mL) | [5] |
| Acetone | Insoluble | [6] |
Solution Stability
| Solution Type | Storage Conditions | Stability | Reference(s) |
| Aqueous L-Carnitine Solution | Room Temperature | Not recommended for more than one day | [3] |
| Aqueous L-Carnitine Solution | 2-8°C | Stable for up to 5 days (for deproteinized plasma supernatant) | [7] |
| This compound Powder | Cool, dry, dark location | Stable | [2] |
| DMSO Stock Solution | -20°C | Up to 1 month (general guidance for many compounds) | [5] |
| DMSO Stock Solution | -80°C | Up to 1 year (general guidance for many compounds) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Animal Studies
This protocol provides instructions for preparing this compound solutions for intraperitoneal (i.p.) injection and oral gavage in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (for i.p. injection)
-
Sterile distilled water or 0.5% methylcellulose (for oral gavage)[8]
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure for Intraperitoneal (i.p.) Injection:
-
Calculate the required amount of this compound based on the desired dose (e.g., 500 mg/kg) and the number and weight of the animals.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add a small volume of sterile 0.9% saline to the vial to create a slurry.
-
Gradually add the remaining sterile saline while vortexing to ensure complete dissolution. For a dose of 500 mg/kg in a 10 mL/kg injection volume, the final concentration will be 50 mg/mL.
-
Ensure the solution is clear and free of particulates.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, it is recommended to prepare fresh solutions daily to minimize the risk of degradation and contamination.[3]
Procedure for Oral Gavage:
-
Calculate the required amount of this compound.
-
Weigh the powder and place it in a suitable sterile container.
-
Add the desired vehicle. For a simple aqueous solution, use sterile distilled water. For a suspension, a common vehicle is 0.5% methylcellulose in water.[8]
-
Vortex thoroughly to ensure the compound is fully dissolved or evenly suspended.
-
Prepare fresh daily to ensure accurate dosing and stability.
Protocol 2: Preparation of this compound for In Vitro Cell Culture
This protocol describes the preparation of a stock solution of this compound and its dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Due to its high water solubility, a stock solution can be prepared in sterile PBS. However, for long-term storage and to minimize the risk of bacterial contamination, preparing a stock solution in DMSO is a common practice for many compounds.
-
In Sterile PBS (for immediate or short-term use):
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex until completely dissolved.
-
Sterilize by passing through a 0.22 µm filter.
-
Store at 4°C for up to one week or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
-
In DMSO (for long-term storage):
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in sterile DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of the stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 150 µg/mL or 0.1-3 mM).[9][10]
-
Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of the solvent (PBS or DMSO) used for the this compound solution.
-
Gently mix the medium containing this compound before adding it to the cells.
-
Mandatory Visualizations
This compound Signaling Pathway in Hepatic Steatosis
Caption: Signaling pathway of this compound in ameliorating hepatic steatosis.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017105090A1 - Crystalline polymorph of this compound, production method therefor, or use thereof - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LEVOCARNITINE INJECTION, USP1 g per 5 mL vial and 4 g per 20 mL vialFOR INTRAVENOUS USE ONLYRx Only [dailymed.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Carnitine Orotate in Liver Fibrosis and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Carnitine orotate in preclinical and clinical studies of liver fibrosis and inflammation. Detailed protocols for key experiments are included to facilitate the design and execution of research in this area.
Introduction
This compound, a salt combining the essential nutrient L-Carnitine and orotic acid, has emerged as a promising agent in the study of liver diseases. Its therapeutic potential stems from its role in mitochondrial function, lipid metabolism, and its antioxidant and anti-inflammatory properties.[1][2] L-Carnitine is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that is often impaired in liver diseases, leading to fat accumulation (steatosis), inflammation, and subsequent fibrosis.[3] This document outlines the current understanding of this compound's mechanism of action and provides standardized protocols for its investigation in relevant experimental models.
Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-faceted mechanism primarily centered on improving mitochondrial function and reducing cellular stress.
-
Enhanced Fatty Acid Oxidation: By facilitating the transport of fatty acids into the mitochondria, this compound promotes their oxidation, thereby reducing the accumulation of lipids in hepatocytes. This process is mediated, in part, through the activation of the Carnitine Acetyltransferase (CrAT) pathway.[3]
-
Modulation of Key Signaling Pathways: Studies have shown that this compound can influence several key signaling pathways involved in metabolism, inflammation, and fibrosis:
-
AMPK/PPARα Activation: this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of peroxisome proliferator-activated receptor-alpha (PPARα).[3] Activated AMPK and PPARα work in concert to enhance fatty acid oxidation and reduce lipogenesis.
-
SREBP-1c Inhibition: this compound can inhibit the nuclear translocation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[4]
-
Reduction of Inflammatory Cytokines: L-Carnitine has been demonstrated to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1), which are critical mediators of liver inflammation and fibrosis.
-
Inhibition of Hepatic Stellate Cell Activation: While direct evidence for this compound is still emerging, L-Carnitine has been shown to protect against the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in liver fibrosis.[5]
-
-
Antioxidant Effects: this compound helps to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[3]
Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating the effects of this compound on markers of liver fibrosis and inflammation.
Table 1: Effects of this compound Complex (Godex®) on a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
| Parameter | HFD Group | HFD + this compound Complex (500 mg/kg) | HFD + this compound Complex (2,000 mg/kg) | Reference |
| Fasting Plasma Glucose | Increased | Significantly Decreased | Significantly Decreased | [3] |
| HOMA-IR | Increased | Significantly Decreased | Significantly Decreased | [3] |
| Hepatic Triglyceride Content | Increased | Significantly Decreased | Significantly Decreased | [3] |
| Hepatic CPT-1 Expression | Decreased | Significantly Increased | Significantly Increased | [4] |
| Hepatic SREBP-1c (nuclear) | Increased | Significantly Decreased | Significantly Decreased | [4] |
| Phosphorylated AMPK | Decreased | Significantly Increased | Significantly Increased | [3] |
| PPARα Expression | Decreased | Significantly Increased | Significantly Increased | [3] |
Table 2: Effects of L-Carnitine on a Bile Duct Ligation (BDL)-Induced Liver Fibrosis Rat Model
| Parameter | BDL Control Group | BDL + L-Carnitine (100 mg/kg) | BDL + L-Carnitine (250 mg/kg) | BDL + L-Carnitine (500 mg/kg) | Reference |
| Serum AST (U/L) | Increased | No significant effect | Significantly Decreased | Significantly Decreased | |
| Serum ALT (U/L) | Increased | No significant effect | Significantly Decreased | Significantly Decreased | |
| Hepatic Hydroxyproline (µg/g tissue) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| Hepatic Malondialdehyde (MDA, nmol/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| Hepatic Reduced Glutathione (GSH, µmol/g tissue) | Decreased | Significantly Increased | Significantly Increased | Significantly Increased | |
| Hepatic TNF-α (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| Hepatic IL-6 (pg/mg protein) | Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Effects of this compound Complex on Patients with NAFLD and Type 2 Diabetes (CORONA Trial)
| Parameter | Placebo Group | This compound Complex Group (824 mg, three times daily) | P-value | Reference |
| Normalization of Serum ALT Level | 17.9% | 89.7% | < 0.001 | [2] |
| Change in ALT Level from Baseline (IU/L) | -5.4 ± 37.1 | -73.7 ± 38.7 | < 0.001 | [2] |
| Change in Liver Attenuation Index (Hounsfield units) | 0.74 ± 8.05 | 6.21 ± 8.96 | 0.008 | [2] |
| Change in HbA1c (%) | No significant change | -0.33 ± 0.82 | 0.007 | [2] |
Experimental Protocols
Protocol 1: High-Fat Diet-Induced NAFLD in Mice
Objective: To induce non-alcoholic fatty liver disease (NAFLD) in mice and evaluate the therapeutic effects of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Normal chow diet (Control)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
This compound complex (e.g., Godex®)
-
Vehicle (e.g., sterile saline or water)
-
Gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Normal Diet (ND) + Vehicle
-
Group 2: High-Fat Diet (HFD) + Vehicle
-
Group 3: HFD + this compound (low dose, e.g., 500 mg/kg/day)
-
Group 4: HFD + this compound (high dose, e.g., 2000 mg/kg/day)
-
-
Induction of NAFLD: Feed mice with their respective diets for a period of 8-16 weeks.
-
Treatment: Administer this compound or vehicle daily via oral gavage for the duration of the HFD feeding.
-
Monitoring: Monitor body weight, food intake, and general health of the animals weekly.
-
Metabolic Assessment (Optional): Towards the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin resistance.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood and liver tissue.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST), glucose, insulin, and lipid profile.
-
Perfuse the liver with saline, weigh it, and divide it into sections for histology (formalin-fixed, paraffin-embedded), gene expression analysis (snap-frozen in liquid nitrogen), and protein analysis (snap-frozen in liquid nitrogen).
-
-
Analysis:
-
Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Perform Sirius Red staining to evaluate collagen deposition (fibrosis).
-
Biochemical Analysis: Measure serum parameters using commercial kits.
-
Gene Expression Analysis: Analyze the expression of genes involved in lipid metabolism (e.g., Srebf1, Pparg, Cpt1a), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Tgf-β1) by RT-qPCR.
-
Protein Analysis: Analyze protein levels and phosphorylation status of key signaling molecules (e.g., AMPK, p-AMPK, SREBP-1c) by Western blotting.
-
Protocol 2: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats
Objective: To induce cholestatic liver fibrosis in rats and assess the anti-fibrotic effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize rats for at least one week prior to surgery.
-
Group Allocation: Randomly divide rats into the following groups (n=6-8 per group):
-
Group 1: Sham-operated + Vehicle
-
Group 2: BDL + Vehicle
-
Group 3: BDL + this compound (e.g., 100 mg/kg/day)
-
Group 4: BDL + this compound (e.g., 250 mg/kg/day)
-
Group 5: BDL + this compound (e.g., 500 mg/kg/day)
-
-
Surgical Procedure (BDL):
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the common bile duct.
-
Ligate the common bile duct in two places and transect the duct between the ligatures.
-
In sham-operated animals, expose the bile duct but do not ligate or transect it.
-
Close the abdominal incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Treatment: Begin daily administration of this compound or vehicle via oral gavage one day after surgery and continue for a specified period (e.g., 14-28 days).
-
Sample Collection: At the end of the treatment period, euthanize the rats and collect blood and liver tissue as described in Protocol 1.
-
Analysis:
-
Histology: Perform H&E and Sirius Red/Masson's trichrome staining to assess liver injury and fibrosis.
-
Biochemical Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
-
Hydroxyproline Assay: Quantify the collagen content in the liver tissue by measuring hydroxyproline levels.
-
Gene and Protein Expression Analysis: Analyze markers of fibrosis (Col1a1, Acta2 [α-SMA], Timp1), inflammation (Tnf, Il1b), and HSC activation.
-
Visualizations
References
- 1. activnutrition.com.au [activnutrition.com.au]
- 2. examine.com [examine.com]
- 3. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-dmj.org [e-dmj.org]
- 5. L-Carnitine Protects Against Cisplatin-Induced Activation of Human Hepatic Stellate Cells via Inflammatory Cytokines and Nitrosative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MRI-PDFF Analysis for Intrahepatic Fat in L-Carnitine Orotate Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF) for the quantitative assessment of intrahepatic fat in clinical trials investigating the efficacy of L-Carnitine orotate for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to MRI-PDFF in NAFLD/NASH Clinical Trials
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent cause of chronic liver disease globally.[1][2][3] Its progressive form, non-alcoholic steatohepatitis (NASH), can lead to cirrhosis and liver transplantation.[1][2][3] A significant challenge in the development of new therapies for NASH is the reliance on invasive liver biopsies for assessing treatment response.[1][2]
Magnetic Resonance Imaging Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate, reproducible, and non-invasive quantitative imaging biomarker for measuring liver fat content.[1][2][3][4] It directly quantifies the fraction of mobile protons attributable to fat within the liver.[5] MRI-PDFF is increasingly being used as a primary or secondary endpoint in early-phase NASH clinical trials to assess changes in hepatic steatosis in response to therapeutic interventions.[1][2][3] A relative reduction of 30% or more in MRI-PDFF has been shown to be associated with a histologic response in NASH.[1][6]
This compound as a Therapeutic Agent for Hepatic Steatosis
L-Carnitine is an essential cofactor for the mitochondrial β-oxidation of long-chain fatty acids.[7][8] It facilitates the transport of these fatty acids into the mitochondrial matrix, where they are oxidized to produce energy.[7][8] In NAFLD, impaired fatty acid oxidation is a key factor in the accumulation of fat in the liver.[9] Supplementation with L-Carnitine is hypothesized to enhance hepatic fatty acid oxidation, thereby reducing lipid accumulation and improving liver function.[9][10]
The carnitine-orotate complex has been investigated for its potential to ameliorate insulin resistance and hepatic steatosis.[7][11] Studies have shown that L-carnitine supplementation can lead to improvements in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and may reduce liver fat.[8][10][12]
Quantitative Data from this compound and L-Carnitine Trials
While no clinical trials to date have specifically used MRI-PDFF to evaluate the efficacy of this compound, existing studies using other endpoints provide evidence for its potential to reduce hepatic steatosis. The following tables summarize quantitative data from relevant clinical trials.
Table 1: Effect of Carnitine-Orotate Complex on Liver Enzymes and Hepatic Steatosis in Patients with Type 2 Diabetes and NAFLD
| Parameter | Carnitine-Orotate Complex Group (n=29) | Placebo Group (n=28) | p-value | Reference |
| Baseline ALT (IU/L) | 114.7 ± 35.8 | 109.3 ± 33.1 | NS | [13] |
| Change in ALT at 12 weeks (IU/L) | -73.7 ± 38.7 | -5.4 ± 37.1 | <0.001 | [13] |
| ALT Normalization Rate at 12 weeks | 89.7% | 17.9% | <0.001 | [13] |
| Baseline Liver Attenuation Index (CT) | -10.8 ± 7.5 | -11.2 ± 8.1 | NS | [13] |
| Change in Liver Attenuation Index at 12 weeks (CT) | 6.21 ± 8.96 | 0.74 ± 8.05 | 0.008 | [13] |
Data presented as mean ± standard deviation. ALT: Alanine Aminotransferase. CT: Computed Tomography. A higher liver attenuation index on CT suggests lower fat content.
Table 2: Meta-Analysis of L-Carnitine Supplementation on Liver Enzymes in Patients with Chronic Liver Disease
| Parameter | L-Carnitine Supplementation | Control | Mean Difference (95% CI) | Reference |
| Change in ALT (IU/L) | Lowered | --- | -11.99 (-22.48 to -1.49) | [12] |
| Change in AST (IU/L) | Lowered | --- | -8.53 (-14.83 to -2.23) | [12] |
| ALT Normalization | Higher | --- | OR: 4.61 (1.48–14.39) | [12] |
CI: Confidence Interval. OR: Odds Ratio.
Experimental Protocols
MRI-PDFF Acquisition Protocol
This protocol provides a standardized methodology for acquiring MRI-PDFF data for the quantification of intrahepatic fat.
Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the MRI scan to minimize metabolic variability.
-
Screen patients for contraindications to MRI, such as incompatible metallic implants or claustrophobia.
-
Provide patients with instructions to hold their breath during specific imaging sequences to minimize motion artifacts.
MRI System and Coil:
-
Coil: Use a torso phased-array coil for optimal signal reception.
Pulse Sequence:
-
Utilize a 3D chemical-shift-encoded (CSE) gradient-echo sequence with multiple echoes (e.g., 6-echo).[16][17] This allows for the separation of water and fat signals and correction for T2* decay.
-
Employ a low flip angle (e.g., 3-10 degrees) to minimize T1-weighting effects.
Acquisition Parameters (Example for 3T):
| Parameter | Recommended Value |
| Repetition Time (TR) | < 10 ms |
| Echo Times (TEs) | Multiple echoes, e.g., 1.2, 2.4, 3.6, 4.8, 6.0, 7.2 ms |
| Flip Angle | 5-10 degrees |
| Field of View (FOV) | To cover the entire liver |
| Slice Thickness | 3-5 mm |
| Acquisition Matrix | e.g., 192 x 128 |
| Acquisition Time | Single breath-hold (15-25 seconds) |
Image Reconstruction:
-
The raw data from the multi-echo acquisition is processed using a reconstruction algorithm that models the multi-peak spectrum of fat.
-
This process generates water-only, fat-only, and R2* (a measure of iron concentration) maps.
-
The PDFF map is then calculated as the ratio of the fat signal to the total signal (fat + water) on a voxel-by-voxel basis.[5]
MRI-PDFF Data Analysis Protocol
Region of Interest (ROI) Placement:
-
Place multiple ROIs in the right lobe of the liver, avoiding large blood vessels, bile ducts, and the liver edges.[18] A common approach is to place ROIs in several liver segments (e.g., segments 5, 6, 7, and 8).
-
Alternatively, whole-liver segmentation can be performed to obtain a mean PDFF value for the entire liver parenchyma.[19]
-
The mean PDFF from all ROIs is calculated to represent the average intrahepatic fat content for the subject.
Data Reporting:
-
Report the mean PDFF value as a percentage.
-
Record the standard deviation of the PDFF values within the ROIs.
-
For longitudinal studies, ensure that ROI placement is consistent between baseline and follow-up scans.
Visualizations
Signaling Pathway of L-Carnitine in Reducing Hepatic Steatosis
Caption: L-Carnitine's role in mitochondrial fatty acid β-oxidation.
Experimental Workflow for an this compound Clinical Trial Using MRI-PDFF
Caption: Workflow of a clinical trial using MRI-PDFF.
Logical Relationship of MRI-PDFF in Quantifying Treatment Efficacy
Caption: MRI-PDFF quantifies treatment-induced fat reduction.
References
- 1. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]
- 3. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [escholarship.org]
- 4. fda.gov [fda.gov]
- 5. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Change in MRI-PDFF and Histologic Response in Patients with Nonalcoholic Steatohepatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). — SCNi [scni.ox.ac.uk]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. qibawiki.rsna.org [qibawiki.rsna.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In-vivo liver proton density fat fraction quantification at 0.55 T: a pilot study with comparison against 3 T MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. antarosmedical.com [antarosmedical.com]
- 19. xrayinterpreter.com [xrayinterpreter.com]
Application of Magnetic Resonance Elastography for the Assessment of Liver Fibrosis in Preclinical L-Carnitine Orotate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix proteins, leading to architectural distortion and eventual organ failure. The development of effective anti-fibrotic therapies is a significant area of research. L-Carnitine orotate, a salt of L-Carnitine and orotic acid, has emerged as a promising agent for liver health. L-Carnitine is essential for mitochondrial fatty acid β-oxidation, and its deficiency is more common in patients with chronic liver disease[1][2]. It also protects against oxidative stress and mitochondria-dependent apoptosis[1][3]. Studies suggest that this compound complex can improve insulin resistance, hepatic steatosis, and normalize liver enzyme levels in patients with chronic liver diseases[2][4][5][6]. The proposed mechanism involves enhancing fatty acid oxidation and reducing oxidative stress, which may in turn regulate the activation of hepatic stellate cells (HSCs), the primary cells responsible for collagen deposition in liver fibrosis[1][3].
Magnetic Resonance Elastography (MRE) is a non-invasive imaging technique that quantitatively assesses the stiffness of soft tissues[7]. Liver stiffness, as measured by MRE, shows a strong correlation with the histological stage of liver fibrosis[8]. MRE is considered the most accurate non-invasive method for detecting and staging liver fibrosis[9]. This makes MRE a powerful tool for longitudinally monitoring disease progression and response to therapy in both preclinical and clinical settings.
These application notes provide a framework for utilizing MRE to evaluate the therapeutic efficacy of this compound on liver fibrosis in a preclinical rat model.
Data Presentation
Table 1: MRE-Measured Liver Stiffness in Preclinical Models of Liver Fibrosis
| Fibrosis Stage (Ishak Score) | Animal Model | Liver Stiffness (kPa) [Mean ± SD] | Reference |
| Ishak 0 (Normal) | Rat | 2.02 ± 0.12 | [10] |
| Ishak 1-2 (Mild) | Rat | 2.25 ± 0.24 | [10] |
| Ishak 3-4 (Moderate) | Rat | 2.10 ± 0.20 | [10] |
| Ishak 5-6 (Severe) | Rat | 3.89 ± 0.39 | [10] |
| F0 (Normal) | Rabbit | 1.06 ± 0.14 | [8] |
| F1 | Rabbit | 1.30 ± 0.20 | [8] |
| F2 | Rabbit | 1.40 ± 0.16 | [8] |
| F3 | Rabbit | 1.85 ± 0.24 | [8] |
| F4 (Cirrhosis) | Rabbit | 2.86 ± 0.69 | [8] |
Table 2: Summary of this compound Effects on Liver Health Markers
| Study Population | This compound Dosage | Treatment Duration | Key Outcomes | Reference |
| High-fat diet-fed mice | 500 or 2,000 mg/kg/day (i.p.) | 8 weeks | Improved insulin sensitivity, significantly decreased steatosis and gluconeogenesis, increased fatty acid oxidation. | [5][11] |
| Patients with impaired glucose metabolism and fatty liver | 300 mg, t.i.d. (oral) | 12 weeks | Significantly reduced ALT levels (-51.5 ± 33.2 IU/L), decreased urinary oxidative stress markers, and increased mitochondrial DNA copy number. | [6] |
| Meta-analysis of patients with chronic liver disease | 900 mg/day (oral) | Varied | Higher proportion of patients with ALT normalization (Pooled OR: 4.61). | [2][12] |
Signaling Pathway and Experimental Workflow
Caption: Proposed anti-fibrotic mechanism of this compound.
Caption: Proposed experimental workflow for MRE assessment.
Experimental Protocols
Animal Model: Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
This protocol describes the induction of liver fibrosis in Sprague-Dawley rats, a model that histologically resembles human liver fibrosis[13].
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Thioacetamide (TAA) (Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles (25-gauge)
Procedure:
-
Acclimatization: House rats in a controlled environment (12-h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
TAA Solution Preparation: Dissolve TAA in sterile 0.9% saline to a final concentration of 20 mg/mL. Prepare fresh solution weekly.
-
Induction: Administer TAA via intraperitoneal (i.p.) injection at a dose of 200-300 mg/kg body weight[13][14]. Injections should be performed twice weekly for up to 12 weeks to induce progressive fibrosis from early to advanced stages[13].
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group animals via i.p. injection on the same schedule.
-
Monitoring: Monitor animal health and body weight twice weekly.
This compound Treatment Protocol
This protocol is based on doses found to be effective in preclinical studies[5][11]. Treatment can be administered either prophylactically (starting at the same time as TAA) or therapeutically (starting after a certain period of TAA induction).
Materials:
-
This compound Complex (e.g., Godex®)
-
Sterile water for injection or appropriate vehicle
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle. A dose of 500 mg/kg/day is proposed based on effective doses in murine models[5][11].
-
Randomization: After the first week of TAA induction, randomly assign fibrotic animals to either the treatment group or the vehicle control group.
-
Administration: Administer the this compound suspension or vehicle control to the respective groups via oral gavage once daily.
-
Duration: Continue daily treatment for the remainder of the fibrosis induction period (e.g., up to 12 weeks).
MRE Assessment Protocol for Rat Liver
This protocol outlines the procedure for performing MRE on rats to measure liver stiffness.
Materials:
-
MRI system (e.g., 7.0 Tesla preclinical scanner)[7]
-
Small animal solenoid coil
-
Anesthesia system (isoflurane)
-
Electromechanical driver system to generate shear waves
-
Physiological monitoring system (respiration, temperature)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (1-2% in oxygen). Place the animal in a supine position within the solenoid coil[10]. Maintain body temperature using a warm air system.
-
MRE Setup: Connect an electromechanical driver to a small, rigid probe (e.g., a modified needle) that is placed in gentle contact with the abdominal wall overlying the liver[10].
-
Imaging Sequence:
-
Use a 2D gradient-echo MRE sequence.
-
Generate continuous acoustic vibrations (shear waves) at a fixed frequency (e.g., 60 Hz)[15].
-
Acquire wave images with motion-sensitizing gradients synchronized to the mechanical waves.
-
-
Image Acquisition Parameters (Example):
-
Data Processing:
-
Process the acquired phase-contrast images to generate quantitative elastograms (stiffness maps) of the liver.
-
Use inversion algorithms to calculate the shear stiffness in kilopascals (kPa).
-
Draw regions of interest (ROIs) on the elastograms, avoiding large vessels, to determine the mean liver stiffness.
-
Biochemical Analysis Protocol
Procedure:
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at baseline and at the time of euthanasia.
-
Serum Separation: Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate serum[17].
-
Liver Function Tests: Use an automated biochemical analyzer to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (AKP)[17][18].
-
Fibrosis Markers: Measure serum levels of Hyaluronic Acid (HA), Laminin (LN), and Type IV Collagen (CIV) using commercially available ELISA or radioimmunoassay kits[19].
Histological Analysis Protocol
Procedure:
-
Tissue Harvesting: At the end of the study, euthanize the animals and immediately excise the liver.
-
Fixation: Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours[16].
-
Processing and Staining:
-
Dehydrate the fixed tissues, embed them in paraffin, and cut 5 µm-thick sections[16].
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general liver architecture and inflammation.
-
Stain sections with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition[20][21][22][23].
-
-
Fibrosis Scoring:
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged Use of Carnitine-Orotate Complex (Godex®) Is Associated with Improved Mortality: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-dmj.org [e-dmj.org]
- 6. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive assessment of liver disease in rats using multiparametric magnetic resonance imaging: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetic resonance elastography in a rabbit model of liver fibrosis: a 3-T longitudinal validation for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic Resonance Elastography of Liver- Current Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined MR elastography and collagen molecular MR imaging accurately stage liver fibrosis in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced MRI of Liver Fibrosis and Treatment Response in a Rat Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular MR Imaging of Liver Fibrosis: A Feasibility Study using Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic changes of key metabolites during liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Establishment of a Standardized Liver Fibrosis Model with Different Pathological Stages in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of special stains in diagnostic liver pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 22. 3helix.com [3helix.com]
- 23. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of L-Carnitine Orotate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with L-Carnitine orotate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for optimal bioavailability?
A1: The primary challenges in formulating this compound stem from its physicochemical properties. L-Carnitine and its salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[1] This can lead to manufacturing issues such as powder clumping, poor flowability, and adhesion to equipment.[2][3] Furthermore, moisture absorption can affect the physical and chemical stability of the final dosage form, potentially impacting its dissolution rate and overall bioavailability.[2]
From a biological perspective, while L-Carnitine is absorbed via the high-affinity organic cation/carnitine transporter 2 (OCTN2), this transport system is saturable.[4][5] This means that at higher doses, the proportion of L-Carnitine absorbed decreases, leading to non-linear pharmacokinetics and lower bioavailability.[5][6][7]
Q2: How does this compound's transport mechanism influence its absorption?
A2: this compound is primarily absorbed in the small intestine via the sodium-dependent organic cation/carnitine transporter 2 (OCTN2).[8][9] This is an active transport process, meaning it requires energy and can be saturated. The affinity of L-Carnitine for the OCTN2 transporter is high (Km ≈ 4.34 µM), allowing for efficient uptake at low concentrations.[10] However, at pharmacological doses, this transporter can become saturated, limiting the rate of absorption.[5][7] Therefore, formulation strategies should aim to either enhance the efficiency of this transporter or explore alternative absorption pathways.
Q3: What are some promising strategies to enhance the bioavailability of this compound?
A3: Several strategies can be employed to improve the bioavailability of this compound:
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. Surfactants like lauroyl-L-carnitine have been shown to increase the transport of molecules across Caco-2 cell monolayers.[11]
-
Novel Drug Delivery Systems: Encapsulation of L-Carnitine in systems like liposomes or floating microspheres can protect it from the gastrointestinal environment and provide controlled release, potentially improving absorption.
-
Prodrug Approach: Modifying the L-Carnitine molecule to create a more lipophilic prodrug can enhance its passive diffusion across the intestinal membrane.
-
Co-crystallization: This technique can improve the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability, which can in turn enhance bioavailability.[12]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles
Problem: You are observing high variability in the dissolution profiles of your this compound tablets between batches or even within the same batch.
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity of this compound | Ensure that the manufacturing and storage of the tablets are conducted under controlled, low-humidity conditions.[13] Consider using packaging materials with high moisture barrier properties.[2] |
| Improper Mixing of Formulation | Verify the adequacy of the mixing process to ensure uniform distribution of this compound and excipients. For bulk media preparation, ensure adequate mixing time.[14] |
| Excipient Variability | Ensure consistent quality and physicochemical properties of the excipients used in the formulation. Incompatibilities between this compound and certain excipients can affect stability and dissolution. |
| Dissolution Medium Issues | Ensure the dissolution medium is properly prepared and degassed to avoid the formation of bubbles on the tablet surface, which can hinder dissolution.[14] The pH of the medium should be consistently maintained. |
| Tablet Hardness and Friability | Variations in tablet compression force can lead to differences in hardness and disintegration time, affecting the dissolution rate.[1] Optimize and control the compression process. |
Issue 2: Poor Correlation between In Vitro Caco-2 Permeability and In Vivo Bioavailability
Problem: Your this compound formulation shows promising permeability in Caco-2 assays, but this does not translate to high bioavailability in animal models.
| Potential Cause | Troubleshooting Steps |
| Saturation of OCTN2 Transporter In Vivo | The high concentrations of this compound used in in vivo studies may saturate the OCTN2 transporter, a factor not always fully replicated in Caco-2 models. Consider conducting dose-ranging studies in vivo to assess the linearity of absorption.[5] |
| First-Pass Metabolism | L-Carnitine may undergo some degree of first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation. This is not accounted for in the Caco-2 model. Consider in vivo pharmacokinetic studies that can quantify the extent of first-pass metabolism. |
| Efflux Transporter Activity | While Caco-2 cells express efflux transporters, their expression levels and activity might differ from the in vivo situation. Consider using specific inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) in your Caco-2 assays to assess their contribution.[15] |
| Formulation Effects in the GI Tract | The formulation's behavior in the complex environment of the gastrointestinal tract (e.g., interaction with bile salts, pH changes) is not fully mimicked in the Caco-2 assay. Evaluate the formulation's stability and release characteristics under simulated gastrointestinal conditions. |
Issue 3: Low Recovery of this compound in Caco-2 Permeability Assays
Problem: You are experiencing low recovery of this compound after the Caco-2 permeability experiment, making it difficult to accurately calculate the apparent permeability coefficient (Papp).
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Plasticware | L-Carnitine, being a charged molecule, can adhere to the plastic surfaces of the assay plates and inserts. Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. |
| Cellular Metabolism | Although Caco-2 cells have limited metabolic activity, some metabolism of this compound may occur. Analyze both the apical and basolateral compartments for potential metabolites. |
| Adsorption to the Cell Monolayer | The compound may be adsorbing to the surface of the Caco-2 cell monolayer. After the experiment, lyse the cells and quantify the amount of compound retained to get a complete mass balance. |
| Instability in Assay Buffer | Verify the stability of this compound in the assay buffer over the duration of the experiment at 37°C. |
Data Presentation
Table 1: Comparative Bioavailability of Different Oral L-Carnitine Formulations in Humans
| Formulation | Dose | Absolute Bioavailability (%) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Reference |
| L-Carnitine Tablet | 330 mg | ~18% | 36.8 ± 7.7 | 3.5 ± 0.6 | 258 ± 63 | [16] |
| L-Carnitine Chewable Tablet | 1 g | ~17% | 46.5 ± 10.2 | 3.6 ± 0.7 | 344 ± 85 | [16] |
| L-Carnitine Oral Solution | 2 g | ~18% | 52.3 ± 11.4 | 3.4 ± 0.5 | 417 ± 97 | [16] |
| Dietary L-Carnitine | - | 54-87% | - | - | - | [5][17] |
| L-Carnitine Supplements | 0.5-6 g | 5-18% | - | - | - | [5][6][7] |
Note: Data for this compound was not specifically available. The table presents data for other forms of L-Carnitine to provide a general comparison.
Table 2: Effect of a Permeation Enhancer (Palmitoyl Carnitine Chloride) on the Apparent Permeability (Papp) of Mannitol across Caco-2 Cell Monolayers
| Concentration of Palmitoyl Carnitine Chloride (mM) | Papp of Mannitol (10⁻⁶ cm/s) | Fold Increase in Permeability | Reference |
| 0 (Control) | 0.5 ± 0.1 | 1.0 | [11] |
| 0.4 | 2.5 ± 0.4 | 5.0 | [11] |
| 1.0 | 8.0 ± 1.2 | 16.0 | [11] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of an this compound formulation.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS, pH 7.4)
-
This compound formulation and control compound (e.g., propranolol for high permeability, mannitol for low permeability)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies. Additionally, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the this compound formulation (dissolved in transport buffer at a known concentration) to the apical (donor) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer. f. At the end of the experiment, collect a sample from the apical compartment.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µg/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µg/mL)
The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[15]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation for oral administration
-
L-Carnitine solution for intravenous (IV) administration
-
Cannulas for blood sampling (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Cannulation: Acclimatize the rats for at least one week before the study. Perform jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Oral Group: Administer the this compound formulation to a group of fasted rats via oral gavage at a predetermined dose.
-
IV Group: Administer a known dose of L-Carnitine solution to another group of rats via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of L-Carnitine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following equation: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Key challenges and solutions for improving this compound bioavailability.
Caption: Cellular uptake and efflux of L-Carnitine via the OCTN2 transporter.
Caption: Troubleshooting workflow for inconsistent dissolution of this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 4. Uptake of L-carnitine by a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of L-Carnitine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal OCTN2- and MCT1-targeted drug delivery to improve oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Case Study: Bioavailability Enhancement [bioprocessonline.com]
- 13. jocpr.com [jocpr.com]
- 14. Lithium orotate's role in modulating lipid peroxidation [eureka.patsnap.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of L-Carnitine Orotate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with L-Carnitine orotate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
There are conflicting reports regarding the aqueous solubility of this compound, with some sources describing it as freely soluble and others as slightly soluble. This discrepancy arises primarily from the influence of pH and the potential for different polymorphic forms of the compound to exist. L-Carnitine itself is very soluble in water[1][2]. However, the solubility of this compound is significantly influenced by the properties of orotic acid, which has poor water solubility, especially in acidic to neutral conditions[2]. One supplier specifies a solubility of ≥100 mg/mL in water, while another indicates it is "slightly" soluble[3][4].
Q2: Why is my this compound precipitating or not dissolving completely in a neutral aqueous buffer?
Incomplete dissolution or precipitation of this compound in neutral buffers (pH ≈ 7) is a common issue. The primary reason is the low solubility of the orotate component at this pH. Orotic acid is a carboxylic acid, and its solubility is pH-dependent. In neutral or acidic solutions, it is less soluble, which can lead to the precipitation of the entire this compound salt. Additionally, the presence of different crystalline forms, known as polymorphs, can affect the solubility[5][6][7].
Q3: How does pH impact the solubility of this compound?
The pH of the aqueous solution is a critical factor governing the solubility of this compound. The orotic acid component is a weak acid. At lower pH values (acidic conditions), it is in its less soluble, protonated form. As the pH increases (more alkaline conditions), the carboxylic acid group on the orotic acid deprotonates, forming the more soluble orotate salt. Therefore, increasing the pH of the solution will generally increase the solubility of this compound.
Q4: What are polymorphs, and how do they affect the solubility of this compound?
Polymorphs are different crystalline structures of the same compound. These different structures can have distinct physicochemical properties, including solubility and dissolution rate[5][6][7]. Research has identified at least two polymorphic forms of this compound (Form I and Form II)[5][7]. These polymorphs exhibit different solubilities, with one form being more thermodynamically stable (and typically less soluble) than the other. Inconsistent solubility results between different batches of this compound may be attributable to the presence of different polymorphs.
Q5: How does temperature affect the solubility of this compound?
Troubleshooting Guides
Troubleshooting: Unexpected Precipitation in a Neutral Buffer (e.g., PBS pH 7.4)
-
Problem: this compound precipitates out of a neutral buffer solution either immediately or over time.
-
Probable Cause: The pH of the buffer is not optimal for maintaining the solubility of the orotate component.
-
Solutions:
-
pH Adjustment: Increase the pH of the buffer slightly. For example, adjusting the pH to 8.0 can significantly improve solubility. This should be done cautiously to ensure the pH is compatible with the experimental system.
-
Use of a Co-solvent: Introduce a water-miscible organic solvent, such as ethanol or propylene glycol, to the aqueous buffer. A small percentage of a co-solvent can enhance the solubility of hydrophobic compounds[8][9][10][11]. Start with a low concentration (e.g., 5-10% v/v) and optimize as needed.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down agglomerates and increase the rate of dissolution.
-
Troubleshooting: Low Yield After Reconstitution
-
Problem: After attempting to dissolve a known quantity of this compound, the concentration in the supernatant is lower than expected.
-
Probable Cause: Incomplete dissolution due to solubility limits at the chosen pH and temperature.
-
Solutions:
-
Verify pH: Ensure the final pH of the solution is in a range where this compound is more soluble (pH > 7.5).
-
Increase Temperature: Gently warm the solution while stirring to facilitate dissolution. Allow the solution to cool to the desired experimental temperature before use, and observe for any precipitation.
-
Shake-Flask Method for Equilibrium: To determine the maximum solubility under your specific conditions, use the shake-flask method. Add an excess of this compound to your buffer, agitate for an extended period (24-48 hours) to ensure equilibrium, and then measure the concentration of the dissolved compound in the filtered supernatant[3][7][12][13][14].
-
Troubleshooting: Inconsistent Results Between Batches
-
Problem: Different batches of this compound exhibit varying solubility characteristics under the same experimental conditions.
-
Probable Cause: The presence of different polymorphs or variations in particle size between batches.
-
Solutions:
-
Characterize the Solid State: If possible, perform solid-state characterization techniques such as Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form.
-
Standardize Dissolution Protocol: Employ a consistent and robust dissolution protocol for all batches. This may include specifying the mixing speed, temperature, and time.
-
Particle Size Reduction: If the particle size of a particular batch appears larger, consider gentle milling or grinding to reduce the particle size and increase the surface area for dissolution[5][6][15][16].
-
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Objective: To prepare a concentrated stock solution of this compound in an aqueous buffer.
-
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., Tris-HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
-
0.1 M NaOH solution
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of deionized water or buffer to a beaker with a stir bar.
-
Slowly add the this compound powder to the liquid while stirring.
-
Monitor the pH of the solution. If the pH is below 7.5, slowly add 0.1 M NaOH dropwise to increase the pH to between 7.5 and 8.0.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (to 30-40°C) can be applied to expedite dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add deionized water or buffer to the final volume.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
-
Protocol for Enhancing Solubility using pH Adjustment
-
Objective: To determine the effect of pH on the solubility of this compound.
-
Materials:
-
This compound powder
-
A series of buffers at different pH values (e.g., pH 4, 6, 7, 8)
-
Shake-flask apparatus or orbital shaker
-
Centrifuge or filtration system
-
HPLC with UV detector for concentration analysis
-
-
Procedure:
-
Prepare buffers at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate flasks.
-
Seal the flasks and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, check that there is still undissolved solid in each flask.
-
Separate the solid from the supernatant by centrifugation or filtration.
-
Dilute the supernatant appropriately and analyze the concentration of dissolved this compound using a validated HPLC method[17][18][19][20][21].
-
Plot the solubility (in mg/mL or mM) as a function of pH.
-
Protocol for a Co-solvent System to Improve Solubility
-
Objective: To enhance the solubility of this compound using a co-solvent.
-
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare co-solvent mixtures with the aqueous buffer at various concentrations (e.g., 5%, 10%, 20% v/v).
-
For each co-solvent mixture, add this compound powder while stirring until no more solid dissolves (i.e., a saturated solution is formed).
-
Continue stirring for a set period (e.g., 2 hours) to ensure maximum dissolution.
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 160468-17-7 | [22] |
| Molecular Formula | C₁₂H₁₇N₃O₆ | [22] |
| Molecular Weight | 299.28 g/mol | [22] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 180-187°C | [3] |
| pH (of a solution) | 4.0-6.0 | [4] |
Table 2: Illustrative Aqueous Solubility of this compound at Different pH Values (25°C)
| pH | Estimated Solubility (mg/mL) | Observation |
| 4.0 | ~ 1 - 5 | Slightly Soluble |
| 6.0 | ~ 5 - 15 | Slightly to Sparingly Soluble |
| 7.0 | ~ 15 - 30 | Sparingly Soluble |
| 7.4 | ~ 25 - 50 | Soluble |
| 8.0 | > 100 | Freely Soluble |
Note: The data in this table is illustrative and based on the known pH-dependent solubility of orotic acid. Actual experimental values may vary.
Table 3: Recommended Solvents and Co-solvents for this compound
| Solvent/Co-solvent | Recommendations and Considerations |
| Water | Solubility is highly pH-dependent. Use pH > 7.5 for optimal dissolution. |
| Ethanol | Can be used as a co-solvent to increase solubility in aqueous solutions. |
| Propylene Glycol (PG) | A common pharmaceutical co-solvent that can enhance solubility. |
| Polyethylene Glycol 400 (PEG 400) | Effective in increasing the solubility of poorly soluble compounds. |
| Dimethyl Sulfoxide (DMSO) | This compound is slightly soluble in DMSO, especially with heating[3]. Use with caution in biological experiments. |
Visual Guides
References
- 1. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. scribd.com [scribd.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Particle Size Analysis in Pharmaceutics | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 6. Particle-size analysis of pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. wjbphs.com [wjbphs.com]
- 11. scispace.com [scispace.com]
- 12. quora.com [quora.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Particle Size Analysis for Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sarpublication.com [sarpublication.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method | SAR Publication [sarpublication.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
Technical Support Center: L-Carnitine Orotate HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of L-Carnitine orotate. Given that this compound is a salt that is freely soluble in water, it is expected to dissociate into L-Carnitine and orotic acid in aqueous solutions. Therefore, the analytical approach focuses on the simultaneous determination of both moieties.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my this compound sample for HPLC analysis?
A1: this compound samples should be accurately weighed and dissolved in the initial mobile phase or a compatible solvent (e.g., ultrapure water) to a known concentration. It is crucial to ensure complete dissolution. The sample solution should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column and instrument.
Q2: What is the recommended starting HPLC method for this compound analysis?
A2: A hydrophilic interaction liquid chromatography (HILIC) method is recommended as a starting point due to the polar nature of both L-Carnitine and orotic acid. This technique allows for the retention of highly polar analytes that are not well-retained on traditional reversed-phase columns. A detailed experimental protocol is provided below.
Q3: My L-Carnitine peak is showing poor shape (tailing or fronting). What are the possible causes and solutions?
A3: Peak tailing for L-Carnitine, a basic compound, can be caused by secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider adding a competitive base to the mobile phase, using a lower pH to protonate the silanols, or employing an end-capped column. Peak fronting is often a sign of column overload; try reducing the sample concentration or injection volume.
Q4: I am observing a drift in the retention time for orotic acid. How can I improve its stability?
A4: Retention time drift for polar analytes like orotic acid in HILIC or reversed-phase chromatography can be due to changes in the hydration layer on the stationary phase or fluctuations in mobile phase composition and temperature. Ensure the column is thoroughly equilibrated before starting the analytical run. Using a column oven for precise temperature control and ensuring the mobile phase is well-mixed and degassed can also improve retention time stability.
Q5: Is derivatization necessary for the analysis of L-Carnitine?
A5: L-Carnitine lacks a strong chromophore, making its detection at low concentrations by UV-Vis challenging. While detection at low UV wavelengths (e.g., 205-225 nm) is possible, pre-column derivatization to attach a UV-absorbing or fluorescent tag can significantly enhance sensitivity and selectivity. However, for the simultaneous analysis with orotic acid, which has a distinct UV absorbance, a direct UV detection method may be sufficient depending on the required sensitivity for L-Carnitine.
Experimental Protocols
Proposed HILIC Method for Simultaneous Analysis of L-Carnitine and Orotic Acid
This method is a starting point and may require optimization based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 90% B to 60% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm (for L-Carnitine) and 280 nm (for Orotic Acid) |
Standard and Sample Preparation:
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-Carnitine and Orotic Acid reference standards in ultrapure water.
-
-
Working Standard Solutions:
-
Prepare a series of mixed working standards by diluting the stock solutions with the initial mobile phase to achieve concentrations spanning the expected sample concentration range.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing (L-Carnitine) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column. - Increase the buffer concentration in the mobile phase. - Adjust the mobile phase pH to be at least 2 units below the pKa of L-Carnitine. |
| Peak Tailing (Orotic Acid) | - Interactions with the stationary phase. - Column overload. | - Optimize the mobile phase pH. - Reduce the sample concentration or injection volume. |
| Peak Fronting | - Sample overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Column void or contamination at the inlet. - Partially blocked frit. - Co-elution with an impurity. | - Reverse flush the column (if permissible by the manufacturer). - Replace the in-line filter and guard column. - If the problem persists, replace the analytical column. - Adjust the mobile phase composition or gradient to improve resolution. |
Issue 2: Retention Time Variability
| Problem | Possible Causes | Recommended Solutions |
| Retention Time Drift | - Inadequate column equilibration. - Changes in mobile phase composition (e.g., evaporation of organic solvent). - Temperature fluctuations. - Column aging or contamination. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Keep mobile phase bottles capped and use fresh mobile phase daily. - Use a column oven to maintain a constant temperature. - Use a guard column and appropriate sample preparation to protect the analytical column. |
| Sudden Shift in Retention Time | - Leak in the system. - Air bubbles in the pump. - Change in mobile phase composition. | - Check for leaks at all fittings. - Degas the mobile phase and prime the pump. - Ensure the correct mobile phase composition is being delivered. |
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
Troubleshooting L-Carnitine orotate instability in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of L-Carnitine orotate during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a salt complex formed between L-Carnitine, an amino acid derivative essential for energy metabolism, and orotic acid, an intermediate in pyrimidine nucleotide biosynthesis.[1] The stability of this compound is a significant concern primarily due to the hygroscopic nature of L-Carnitine and its salts.[2] This means it readily absorbs moisture from the atmosphere, which can lead to physical and chemical degradation over time.
Q2: What are the common signs of this compound degradation during storage?
A2: Common signs of degradation include:
-
Physical Changes: Caking, clumping, or the appearance of a pasty or sticky texture are often the first indicators of moisture absorption.
-
Chemical Changes: A noticeable fishy odor may develop due to the release of trimethylamine, a degradation product of L-Carnitine.[3] Discoloration of the powder may also occur.
Q3: What are the primary factors that contribute to the instability of this compound?
A3: The main factors influencing the stability of this compound are:
-
Humidity: Due to its hygroscopic nature, exposure to moisture is a critical factor in initiating degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: L-Carnitine shows significant degradation in both acidic and basic conditions.[4][5]
-
Light: Although to a lesser extent than other factors, exposure to light can contribute to degradation.[4]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), with some being more thermodynamically stable than others.[6]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation studies on this compound are not extensively documented in the available literature, based on the degradation of L-Carnitine, the likely degradation products include:
-
From L-Carnitine: Trimethylamine (responsible for the fishy odor) and gamma-butyrobetaine are known metabolites and potential degradation products.[7][8] Under acidic and basic stress, other unknown impurities may also form.[2][4]
-
From Orotic Acid: The degradation of the orotate moiety could lead to various pyrimidine-related compounds, although orotic acid itself is relatively stable.
Q5: How should this compound be stored to ensure long-term stability?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container to protect it from moisture. The storage area should be cool, dry, and dark. For solid forms, storage at controlled room temperature or refrigerated conditions is advisable, while solutions should ideally be prepared fresh or stored at 2-8°C for short periods.
Troubleshooting Guide
Issue 1: The this compound powder has become clumpy and difficult to handle.
-
Question: My this compound powder, which was initially a fine, free-flowing powder, has formed clumps and is difficult to weigh accurately. What is the cause and how can I prevent this?
-
Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of L-Carnitine salts.[2] To prevent this, always store this compound in a desiccator or a tightly sealed container with a desiccant. When handling the powder, minimize its exposure to the ambient atmosphere, especially in humid environments.
Issue 2: A noticeable fishy odor is emanating from the this compound container.
-
Question: There is a strong, unpleasant fishy smell from my stored this compound. Is the product degraded, and is it still usable?
-
Answer: The fishy odor is due to the formation of trimethylamine, a common degradation product of L-Carnitine.[3] This indicates that chemical degradation has occurred. The usability of the product depends on the extent of degradation and the requirements of your experiment. It is highly recommended to quantify the purity of the material using a stability-indicating method, such as HPLC, before further use.
Issue 3: Inconsistent results are observed in experiments using this compound from the same batch over time.
-
Question: I am seeing variability in my experimental results (e.g., in cell culture response or analytical measurements) when using this compound from a batch that has been stored for several months. What could be the reason?
-
Answer: This inconsistency is likely due to the degradation of this compound over time, leading to a decrease in the concentration of the active compound and an increase in the concentration of degradation products. It is crucial to re-analyze the purity of aged batches of this compound before use to ensure accurate dosing and reproducible results.
Issue 4: The this compound solution appears cloudy or contains precipitates.
-
Question: I prepared an aqueous solution of this compound, and it has become cloudy upon storage. What is the cause?
-
Answer: Orotic acid has poor solubility in water.[9] The cloudiness or precipitation could be due to the precipitation of orotic acid, especially if the solution is concentrated or if the pH has shifted. Additionally, degradation products may be less soluble than the parent compound. It is recommended to prepare solutions fresh. If storage is necessary, use a buffered solution within a stable pH range and store at a low temperature.
Data Presentation
Table 1: Summary of L-Carnitine Degradation under Forced Conditions
Disclaimer: The following data is based on a stability-indicating RP-HPLC study of L-Carnitine tablets and may not be fully representative of this compound. Specific stability studies on this compound are recommended.
| Stress Condition | Parameters | % L-Carnitine Remaining | Observations | Reference |
| Acidic Hydrolysis | 1 M HCl, 70°C for 12 hours | 24.0% ± 0.81 | Significant degradation with the formation of unknown impurities and Impurity A. | [4] |
| Basic Hydrolysis | 1 M NaOH, 70°C for 12 hours | 17.35% ± 1.72 | Drastic degradation with the formation of an unknown impurity. | [4] |
| Thermal Degradation | 70°C for 12 hours | 93.09% ± 1.93 | Minor degradation observed. | [4] |
| Photolytic Degradation | UV light exposure | 99.50% ± 0.63 | Non-significant degradation. | [4] |
| Oxidative Degradation | - | 100.17% ± 1.28 | Non-significant degradation. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for L-Carnitine
This protocol is adapted from a validated method for L-Carnitine tablets and can be used as a starting point for the analysis of this compound. Method validation for this compound is required.
-
Objective: To quantify L-Carnitine and separate it from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Perform serial dilutions to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound instability issues.
References
- 1. ijpsr.com [ijpsr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Orotic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The stability of orotic acid in aqueous solutions [cds-bsx.com]
- 6. Kinetics of the Solution-Mediated Polymorphic Transformation of the Novel this compound Polymorph, Form-II [mdpi.com]
- 7. uhbpathology.com [uhbpathology.com]
- 8. Quantitative estimation of absorption and degradation of a carnitine supplement by human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orotic acid - Sciencemadness Wiki [sciencemadness.org]
Addressing variability in in vivo responses to L-Carnitine orotate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Carnitine orotate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ionic complex of L-Carnitine and orotic acid.[1] This combination is suggested to have a synergistic effect.
-
L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy production. It also plays a role in modulating the intramitochondrial acetyl-CoA/CoA ratio.[1]
-
Orotic acid is a precursor in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1]
The complex is primarily investigated for its potential to improve metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).[2][3][4] The proposed mechanism involves the upregulation of fatty acid oxidation and the improvement of glucose utilization.[3]
Q2: What are the potential advantages of using this compound over other forms of L-Carnitine?
While research is ongoing, this compound is suggested to be a more absorbable form of L-Carnitine.[2] The orotate moiety may also contribute to the overall therapeutic effect, particularly in the context of liver health.
Q3: What are the known factors that can influence the bioavailability of orally administered L-Carnitine?
The bioavailability of L-Carnitine is highly variable and influenced by several factors:
-
Dose: The absorption of L-Carnitine is dose-dependent.[5][6][7] Higher supplemental doses (1-6g) have a lower bioavailability (5-18%) compared to smaller amounts found in the diet (up to 75%).[6][7] This is due to the saturation of active transport mechanisms in the intestine.[5]
-
Diet: Individuals on a high-carnitine diet (e.g., red meat eaters) may have lower absorption efficiency compared to those on a low-carnitine diet (e.g., vegetarians).[8] Conversely, high-fat, low-carbohydrate, or high-protein diets can increase the excretion of L-carnitine.[8]
-
Gut Microbiota: Unabsorbed L-Carnitine can be metabolized by gut bacteria to produce trimethylamine (TMA), which is then converted to trimethylamine-N-oxide (TMAO).[9][10] TMAO has been linked to atherosclerosis, which could be a consideration in long-term studies.[9][10]
Q4: Are there any known drug interactions with L-Carnitine?
Yes, L-Carnitine may interact with certain medications. It is known to have moderate interactions with anticoagulants like warfarin and dicumarol.[11] Researchers should carefully consider any co-administered substances in their experimental design.
Troubleshooting Guide
Issue 1: High Variability or Lack of Reproducibility in Experimental Results
| Possible Cause | Troubleshooting Step |
| Formulation and Stability | L-Carnitine and its salts can be hygroscopic, meaning they readily absorb moisture from the air.[12][13] This can lead to handling difficulties, changes in the compound's properties, and inaccurate dosing. Recommendation: Store this compound in a cool, dry, and dark place. Prepare solutions fresh for each experiment if possible. If using a solid formulation, ensure consistent and dry storage conditions. Consider the use of excipients or specific crystalline forms (polymorphs) that may have improved stability.[14][15] |
| Animal Model Characteristics | The age, sex, strain, and baseline metabolic status of the animals can significantly impact the response to this compound. For example, the effect may be more pronounced in models of metabolic disease (e.g., diet-induced obesity) compared to healthy animals. Recommendation: Clearly define and report the characteristics of the animal model used. Ensure consistency across all experimental groups. Consider conducting pilot studies to determine the optimal animal model for your research question. |
| Dietary Composition | The composition of the animal's diet can influence L-Carnitine absorption and metabolism.[8] A high-fat diet, for instance, is often used to induce metabolic stress where this compound's effects are then studied.[1] Recommendation: Standardize the diet across all experimental groups. If using a special diet (e.g., high-fat), ensure its composition is consistent throughout the study. Report the dietary details in your methodology. |
| Dosing and Administration | Inconsistent oral gavage technique can lead to significant variability in the amount of compound delivered and can cause stress to the animals, potentially affecting physiological readouts.[16] The dose-dependent absorption of L-Carnitine means that small variations in administered dose can lead to larger variations in bioavailability.[5] Recommendation: Ensure all personnel performing oral gavage are properly trained and follow a standardized protocol.[17][18][19] Use appropriate gavage needle sizes and administer the solution slowly to avoid reflux and aspiration.[17][18] Consider voluntary oral administration methods to reduce stress.[20] |
Issue 2: Unexpected or Adverse Effects Observed in Animals
| Possible Cause | Troubleshooting Step |
| High Dosage | High doses of L-Carnitine have been associated with mild gastrointestinal upset in animals, including diarrhea, nausea, and vomiting.[21][22] Long-term, high-dose supplementation in rats has been shown to potentially disturb liver and kidney function and increase reactive oxygen species production.[23] Recommendation: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. Start with lower doses reported in the literature and carefully monitor the animals for any signs of distress. |
| Allergic Reaction | Although rare, allergic reactions can occur. Signs may include irregular breathing, rash, or swelling.[21] Recommendation: Monitor animals closely after the first few doses. If signs of an allergic reaction are observed, discontinue administration and consult with a veterinarian. |
| Interaction with Other Compounds | Co-administration of other drugs or test compounds could lead to unexpected interactions. Recommendation: Review the known interactions of L-Carnitine and any other substances being administered. If possible, avoid co-administration of compounds with known interactions. |
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on this compound and L-Carnitine.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Control (High-Fat Diet) | This compound (500 mg/kg/day) | This compound (2000 mg/kg/day) | Reference |
| Body Weight Gain | Significantly higher than normal diet | Inhibited weight gain | Inhibited weight gain | [1] |
| Insulin Sensitivity | Impaired | Improved | Improved | [1] |
| Glucose Tolerance | Impaired | Improved | Improved | [1] |
| Hepatic Fat Accumulation | Significant accumulation | Reduced | Reduced | [1] |
Data synthesized from a study investigating the effects of an 8-week treatment period.[3]
Table 2: Dose-Response of L-Carnitine Supplementation on Body Weight in Humans (Meta-analysis)
| Daily Dose of L-Carnitine | Effect on Body Weight | Reference |
| Up to 2000 mg/day | Non-linear dose-response, with 2000 mg/day showing maximum effect | [24] |
| > 2000 mg/day | No additional benefit observed | [24] |
This meta-analysis suggests a ceiling effect for L-Carnitine's impact on weight loss.
Experimental Protocols
Key Experiment: Evaluation of this compound in a Diet-Induced Obesity Mouse Model
This protocol is a synthesized example based on published studies.[3]
1. Animal Model:
-
Species: Male C57BL/6J mice
-
Age: 6-8 weeks at the start of the experiment
-
Housing: Individually or group-housed in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Diet:
-
Control Group: Standard chow diet.
-
Experimental Groups: High-fat diet (e.g., 60% of calories from fat) to induce obesity and insulin resistance.
3. Experimental Groups (Example):
-
Group 1: Normal-fat diet + Vehicle
-
Group 2: High-fat diet + Vehicle
-
Group 3: High-fat diet + this compound (e.g., 500 mg/kg/day)
-
Group 4: High-fat diet + this compound (e.g., 2000 mg/kg/day)
4. Administration of this compound:
-
Route: Oral gavage is a common method for precise dosing.
-
Vehicle: Prepare this compound solution in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Frequency: Administer once daily.
-
Duration: Typically 8-12 weeks.
5. Monitoring and Outcome Measures:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Blood Sampling: Collect blood at the end of the study for analysis of plasma glucose, insulin, lipids, and liver enzymes (e.g., ALT, AST).
-
Tissue Collection: At the end of the study, euthanize animals and collect liver and other tissues for histological analysis (e.g., H&E staining for steatosis) and molecular analysis (e.g., gene expression of markers for fatty acid oxidation).
6. Analytical Methods for Quantification:
-
Quantification of L-Carnitine and its acyl esters in biological matrices (plasma, tissue) is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).[25][26][27][28] This method offers high sensitivity and specificity.
Visualizations
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged Use of Carnitine-Orotate Complex (Godex®) Is Associated with Improved Mortality: A Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-dmj.org [e-dmj.org]
- 4. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 5. Physiological mechanism-based analysis of dose-dependent gastrointestinal absorption of L-carnitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. The influence of chronic L-carnitine supplementation on the formation of preneoplastic and atherosclerotic lesions in the colon and aorta of male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bright and the dark sides of L-carnitine supplementation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. JP5367328B2 - Carnitine-containing preparation - Google Patents [patents.google.com]
- 14. KR20170071431A - Crystalline Polymorph of this compound, Method for Preparing or Use Thereof - Google Patents [patents.google.com]
- 15. WO2017105090A1 - Crystalline polymorph of this compound, production method therefor, or use thereof - Google Patents [patents.google.com]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Voluntary oral administration of drugs in mice [protocols.io]
- 21. Carnitine | VCA Animal Hospitals [vcahospitals.com]
- 22. petscare.com [petscare.com]
- 23. The adverse effects of long-term l-carnitine supplementation on liver and kidney function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of l-carnitine supplementation on weight loss and body composition: A systematic review and meta-analysis of 37 randomized controlled clinical trials with dose-response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Studying L-Carnitine Orotate Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to study the effects of L-Carnitine orotate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in research?
A1: this compound is a salt complex composed of L-Carnitine and orotic acid. This combination is explored for its potential synergistic effects. L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1] Orotic acid is a precursor in pyrimidine nucleotide synthesis, which is crucial for DNA and RNA synthesis, and may also play a role in liver function and cellular repair.[1][2] The complex is investigated for various metabolic conditions, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and for its potential to improve cellular energy metabolism.[1][3]
Q2: What are the reported effects of this compound in animal models?
A2: In high-fat diet-fed mice, this compound complex has been shown to improve insulin sensitivity, reduce fasting plasma glucose, and decrease hepatic steatosis.[3][4][5] It has also been observed to inhibit weight and fat volume gain and protect against liver injury.[2] Mechanistically, it may enhance fatty acid β-oxidation and glucose utilization in the liver.[2][3]
Q3: Are there any potential adverse effects of this compound to be aware of in animal studies?
A3: While L-Carnitine is generally considered safe, high doses of orotic acid have been reported to induce fatty liver in rats.[4] This is a critical consideration when determining the dosage for your studies. It is recommended to conduct dose-response studies to identify a therapeutic window that avoids this potential hepatotoxic effect.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been shown to influence pathways related to energy metabolism. One key pathway involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-α (PPARα), mediated by carnitine acetyltransferase (CrAT).[1][2] This leads to enhanced fatty acid β-oxidation. Additionally, it has been found to increase the expression of sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), further promoting mitochondrial biogenesis and function.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Metabolic Studies
-
Possible Cause: Variability in the preparation and administration of this compound solution due to solubility issues. There are conflicting reports on the water solubility of this compound, with some sources stating it is "freely soluble" and others as "slightly soluble." This can lead to inconsistent dosing if the compound does not fully dissolve.
-
Troubleshooting Steps:
-
Verify Solubility: Empirically determine the solubility of your specific batch of this compound in your chosen vehicle (e.g., sterile water, saline) at the desired concentration.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Gentle Heating: Gentle heating of the solution may improve solubility, but ensure the temperature does not degrade the compound.
-
pH Adjustment: Check the pH of the solution, as it may affect solubility. Adjust as necessary, keeping in mind physiological compatibility.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to avoid precipitation or degradation over time.
-
Homogeneity: If administering as a suspension, ensure the mixture is homogenous before drawing each dose to guarantee consistent delivery of the compound.
-
Issue 2: Signs of Hepatotoxicity (e.g., elevated liver enzymes, fatty liver) at Higher Doses
-
Possible Cause: The orotic acid component of this compound can induce fatty liver in rats at high concentrations.[4]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose that does not cause significant liver alterations.
-
Include a Positive Control: Consider including a group treated with orotic acid alone to differentiate its effects from that of the complex.
-
Histopathological Analysis: Perform thorough histopathological examination of the liver tissue to assess for steatosis, inflammation, and other signs of toxicity.
-
Monitor Liver Enzymes: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Issue 3: High Variability in Animal Weight and Food Intake
-
Possible Cause: this compound may influence appetite and metabolism, leading to changes in food and water consumption.
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals before the start of the experiment.
-
Individual Housing: If feasible, house animals individually to accurately monitor individual food and water intake.
-
Pair-Feeding: In studies where this compound might reduce food intake, a pair-fed control group can help to distinguish the effects of the compound from those of caloric restriction.
-
Data Presentation
Table 1: Effects of this compound Complex on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound (500 mg/kg) | HFD + this compound (2000 mg/kg) |
| Body Weight Gain (g) | Increased | Significantly Decreased | Significantly Decreased |
| Visceral Fat Volume (mm³) | Increased | Significantly Decreased | Significantly Decreased |
| Fasting Plasma Glucose (mg/dL) | Elevated | Significantly Decreased | Significantly Decreased |
| HOMA-IR | Elevated | Significantly Decreased | Significantly Decreased |
| Hepatic Steatosis Score | High | Significantly Reduced | Significantly Reduced |
Data synthesized from a study by Hong et al. (2021).[3][4][5]
Table 2: Effects of L-Carnitine Supplementation on Antioxidant Enzymes in Rats
| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity |
| Control | Baseline | Baseline |
| Toxin-Induced | Decreased | Decreased |
| Toxin + L-Carnitine | Significantly Increased vs. Toxin | Significantly Increased vs. Toxin |
This table represents a general trend observed in studies on L-Carnitine's antioxidant effects.[6]
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound Complex in a Mouse Model of NAFLD
This protocol is based on the methodology described by Hong et al. (2021).[3][4][5]
-
Animal Model: Male C57BL/6J mice.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Diet Induction: Induce NAFLD by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8 weeks). A control group should receive a normal-fat diet.
-
Grouping: Divide the high-fat diet-fed mice into at least three groups:
-
Vehicle control (e.g., sterile saline).
-
Low-dose this compound complex (e.g., 500 mg/kg/day).
-
High-dose this compound complex (e.g., 2000 mg/kg/day).
-
-
Preparation of this compound Solution:
-
On the day of administration, weigh the required amount of this compound complex powder.
-
Dissolve in sterile saline to the desired concentration.
-
Use a vortex mixer and, if necessary, a sonicator to ensure complete dissolution.
-
Prepare fresh daily.
-
-
Administration:
-
Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 8 weeks).
-
The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Monitoring:
-
Monitor body weight, food, and water intake regularly.
-
Perform metabolic assessments such as oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and end-of-study.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for biochemical analysis (e.g., plasma glucose, insulin, lipids, ALT, AST).
-
Euthanize the animals and collect liver and other relevant tissues.
-
Perform histological analysis of the liver (e.g., H&E staining for steatosis, inflammation).
-
Conduct molecular analyses on liver tissue, such as Western blotting for proteins in relevant signaling pathways (e.g., p-AMPK, PPARα) and qPCR for gene expression analysis.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects in a diet-induced animal model.
Caption: Proposed signaling pathway of this compound in improving hepatic metabolism.
References
- 1. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 2. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorative effects of l-carnitine on rats raised on a diet supplemented with lead acetate - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential confounding variables in L-Carnitine orotate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing potential confounding variables in studies involving L-Carnitine orotate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in clinical responses to this compound supplementation?
A1: Inter-individual variability in response to this compound can be attributed to several factors, including:
-
Genetic Polymorphisms: Variations in genes encoding for carnitine transporters (e.g., SLC22A5, SLC22A16) and enzymes involved in its metabolism (e.g., CPT1A, CPT2) can significantly alter carnitine uptake, distribution, and utilization.[1][2][3]
-
Gut Microbiota Composition: The gut microbiome metabolizes L-Carnitine into various compounds, including trimethylamine (TMA), which is then converted to trimethylamine-N-oxide (TMAO) in the liver.[4][5] High TMAO levels have been associated with cardiovascular disease, representing a significant confounding pathway.[5] The composition of the gut microbiota can vary greatly between individuals, leading to different rates of TMAO production.[6][7][8]
-
Baseline Diet: L-Carnitine is naturally abundant in red meat and dairy products.[9] Therefore, the baseline dietary intake of participants can significantly influence their endogenous carnitine levels and their response to supplementation.
-
The Orotate Moiety: this compound is a salt of L-Carnitine and orotic acid. Orotic acid has its own physiological effects, including roles in pyrimidine biosynthesis, liver function support, and cardioprotective actions.[10][11][12] It is crucial to consider that the observed effects of this compound may be due to the L-Carnitine, the orotic acid, or their synergistic action.[13]
Q2: How does the gut microbiome introduce confounding variables in this compound research?
A2: The gut microbiome introduces a critical confounding variable through the metabolism of L-Carnitine to TMAO.[4][5] Orally administered L-Carnitine that is not absorbed in the small intestine is metabolized by certain gut bacteria to TMA. TMA is then absorbed and converted in the liver to TMAO. Elevated TMAO levels have been linked to an increased risk of atherosclerosis and major adverse cardiac events.[5] This is a crucial consideration, as studies on the cardiovascular effects of this compound could be confounded by the pro-atherogenic potential of TMAO in individuals with a gut microbiome that favors its production.
Q3: What is the significance of the orotic acid component in this compound studies?
A3: The orotic acid component is not inert and has several physiological effects that can confound the interpretation of this compound research. Orotic acid is a precursor in the biosynthesis of pyrimidines, which are essential for nucleic acid and protein synthesis.[10] It has also been shown to have cardioprotective and neuroprotective effects, and it can influence liver metabolism.[10][11][12] Therefore, any observed effects of this compound must be carefully dissected to determine whether they are attributable to L-Carnitine, orotic acid, or the combined salt.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Response to this compound Supplementation
Potential Cause: Genetic variations in carnitine transporters and metabolic enzymes.
Troubleshooting Steps:
-
Genotyping: Screen study participants for common polymorphisms in genes related to carnitine metabolism, such as SLC22A5 (OCTN2 transporter), CPT1A, and CPT2.[1][3]
-
Stratification: Stratify participants based on their genotypes to analyze the data for genotype-dependent responses to this compound supplementation.
-
Baseline Carnitine Levels: Measure baseline plasma and tissue carnitine levels to correlate with genetic profiles and subsequent responses.
Issue 2: Unexpected or Contradictory Cardiovascular Outcomes
Potential Cause: Confounding effects of TMAO produced by the gut microbiota.
Troubleshooting Steps:
-
TMAO Measurement: Measure baseline and post-intervention plasma TMAO levels in all study participants.
-
Microbiome Analysis: Characterize the gut microbiome composition of participants using techniques like 16S rRNA sequencing to identify bacterial taxa associated with high TMAO production.[4]
-
Dietary Control: Implement a controlled diet for all participants to minimize variations in dietary precursors of TMAO (e.g., choline, found in eggs and meat).
-
Statistical Adjustment: Use TMAO levels as a covariate in statistical analyses to adjust for its confounding effect.
Issue 3: Difficulty in Attributing Observed Effects Solely to L-Carnitine
Potential Cause: Bioactivity of the orotate moiety.
Troubleshooting Steps:
-
Comparative Control Groups: Design studies with multiple arms, including a group receiving L-Carnitine alone, a group receiving orotic acid alone, and a group receiving this compound. This allows for the differentiation of the effects of each component.
-
Mechanistic Studies: Conduct in vitro or preclinical studies to elucidate the specific molecular pathways affected by L-Carnitine, orotic acid, and the combined salt. For instance, investigate their independent effects on mitochondrial function, gene expression, and signaling pathways.
Data Presentation
Table 1: Key Genes and their Function in L-Carnitine Metabolism
| Gene | Protein Product | Function | Potential Impact of Polymorphisms on Research |
| SLC22A5 | OCTN2 | Primary plasma membrane transporter for L-Carnitine | Reduced cellular uptake of L-Carnitine, leading to lower baseline levels and blunted response to supplementation.[3][14] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Catalyzes the transfer of long-chain fatty acids from acyl-CoA to L-Carnitine | Altered fatty acid oxidation rates, potentially modifying the metabolic effects of L-Carnitine supplementation.[3] |
| CPT2 | Carnitine Palmitoyltransferase 2 | Catalyzes the transfer of long-chain fatty acids from acyl-carnitine to CoA within the mitochondria | Impaired mitochondrial fatty acid oxidation, which could be a confounding factor in studies on energy metabolism.[3] |
| SLC22A16 | Organic Cation/Carnitine Transporter 3 | Involved in carnitine transport | Variations may contribute to inter-individual differences in carnitine levels.[1] |
Experimental Protocols
Protocol 1: Quantification of Plasma TMAO Levels
-
Sample Collection: Collect fasting blood samples from participants at baseline and at specified time points post-intervention.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis by LC-MS/MS:
-
Prepare samples by protein precipitation with methanol containing deuterated internal standards (e.g., d9-TMAO).
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., C18) for chromatographic separation.
-
Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions for TMAO and the internal standard.
-
-
Data Analysis: Quantify TMAO concentrations by comparing the peak area ratio of TMAO to the internal standard against a standard curve.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. Genetic regulation of carnitine metabolism controls lipid damage repair and aging RBC hemolysis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine: Genetic Variants Affecting Mitochondrial Energy and Health [geneticlifehacks.com]
- 4. Gut microbes with the gbu genes determine TMAO production from L-carnitine intake and serve as a biomarker for precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut–Testis Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Changes in L-Carnitine Metabolism Affect the Gut Microbiome and Influence Sexual Behavior Through the Gut-Testis Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Rare Variants in Metabolites of the Carnitine Pathway by whole genome sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]
- 12. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary carnitine deficiency: MedlinePlus Genetics [medlineplus.gov]
Enhancing the sensitivity of assays for L-Carnitine orotate metabolites
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays for L-Carnitine orotate and its metabolites. Our goal is to help you enhance the sensitivity and robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that we should be targeting for analysis?
When this compound is administered, it is expected to dissociate into L-Carnitine and orotic acid. Therefore, the primary analytes of interest in biological matrices are:
-
L-Carnitine (Free Carnitine): The primary active molecule involved in fatty acid transport.
-
Acylcarnitines: Esters of L-Carnitine formed with various acyl groups (e.g., acetyl-, propionyl-, palmitoyl-carnitine). These are crucial indicators of fatty acid and amino acid metabolism. An increase in specific acylcarnitines can point to bottlenecks in metabolic pathways.[1][2]
-
Orotic Acid: An intermediate in pyrimidine biosynthesis. Its levels can be indicative of certain metabolic disorders.[3]
Q2: Which analytical techniques are most suitable for the sensitive quantification of these metabolites?
For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of L-Carnitine, acylcarnitines, and orotic acid.[4][5] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, particularly for L-Carnitine and orotic acid, often requiring derivatization to enhance sensitivity.[6][7][8] Enzymatic assays are available for L-Carnitine but may lack the specificity to distinguish between different carnitine esters.
Q3: We are observing high variability in our results. What are the likely causes?
High variability in the quantification of this compound metabolites can stem from several factors:
-
Sample Preparation Inconsistencies: These polar analytes can be challenging to extract consistently. Ensure your protein precipitation and extraction steps are well-controlled.
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[9]
-
Improper Calibration: The calibration curve must be prepared in a matrix that closely mimics the study samples to account for matrix effects.
-
Analyte Stability: Acylcarnitines can be prone to hydrolysis. It is crucial to handle samples consistently, minimizing freeze-thaw cycles and keeping them at low temperatures.
Q4: Is derivatization necessary for the analysis of L-Carnitine and its metabolites?
While LC-MS/MS can directly analyze underivatized L-Carnitine and acylcarnitines, derivatization (e.g., butylation or esterification with reagents like 1-aminoanthracene) can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[6][7] For HPLC-UV/Fluorescence analysis, derivatization is often essential to introduce a chromophore or fluorophore for detection.[8]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Potential Cause: Secondary interactions between the analytes and the stationary phase, or issues with the sample solvent.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For acidic compounds like orotic acid, a lower pH mobile phase can improve peak shape.
-
Column Choice: Consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column for these polar analytes, which can provide better retention and peak shape compared to traditional C18 columns.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion.
-
Column Flushing: Regularly flush the column to remove any strongly retained matrix components.
-
Issue 2: Low Sensitivity and High Limit of Quantification (LOQ)
-
Potential Cause: Inefficient ionization, matrix effects, or suboptimal sample preparation.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each specific analyte.
-
Enhance Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.
-
Derivatization: As mentioned in the FAQs, derivatization can significantly improve sensitivity.
-
Use of Isotope-Labeled Internal Standards: These are crucial for correcting for matrix effects and variations in instrument response, leading to more accurate and precise quantification.
-
Issue 3: Co-elution of Isobaric or Isomeric Metabolites
-
Potential Cause: Insufficient chromatographic separation of molecules with the same mass-to-charge ratio (isobars) or the same chemical formula but different structures (isomers).
-
Troubleshooting Steps:
-
Gradient Optimization: A shallower gradient during the elution of the target analytes can improve the separation of closely eluting compounds.
-
Column Selection: Employ a column with a different selectivity (e.g., a different stationary phase chemistry) to achieve separation.
-
Increase Column Length or Decrease Particle Size: Both can lead to higher chromatographic efficiency and better resolution.
-
Data Presentation: Assay Validation Parameters
The following tables summarize typical validation parameters for the analysis of L-Carnitine, acylcarnitines, and orotic acid using LC-MS/MS and HPLC.
Table 1: LC-MS/MS Method Validation for Acylcarnitines in Plasma [4][10]
| Parameter | C2-Carnitine | C8-Carnitine | C16-Carnitine |
| Linearity Range (µM) | 0.1 - 50 | 0.05 - 25 | 0.05 - 25 |
| R² | > 0.99 | > 0.99 | > 0.99 |
| LOQ (µM) | 0.1 | 0.05 | 0.05 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 90-110% | 88-108% | 85-115% |
Table 2: HPLC Method Validation for L-Carnitine and Orotic Acid [3][11][12]
| Parameter | L-Carnitine (with derivatization) | Orotic Acid (direct UV) |
| Linearity Range (µg/mL) | 5 - 400 | 1 - 100 |
| R² | > 0.999 | > 0.99 |
| LOQ (µg/mL) | 1 | 2.4 |
| Intra-day Precision (%CV) | < 4% | < 3% |
| Inter-day Precision (%CV) | < 4% | < 5% |
| Accuracy (% Recovery) | 96-98% | 95-105% |
Experimental Protocols
Protocol 1: Sample Preparation for Simultaneous Analysis of Acylcarnitines and Orotic Acid from Plasma
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards for the acylcarnitines and orotic acid.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) or a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode for acylcarnitines and negative mode for orotic acid. Analysis is performed using Multiple Reaction Monitoring (MRM).
Visualizations
Signaling Pathways and Workflows
References
- 1. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. benchchem.com [benchchem.com]
- 10. omjournal.org [omjournal.org]
- 11. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Strategies to reduce sample degradation during L-Carnitine orotate analysis
Welcome to the Technical Support Center for L-Carnitine Orotate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation and ensuring accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a salt combining L-Carnitine, an amino acid derivative essential for fatty acid metabolism, and Orotic Acid, an intermediate in pyrimidine nucleotide biosynthesis. Like many biological molecules, this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification in analytical assays. Key stability concerns include hydrolysis, pH shifts, temperature fluctuations, and light exposure.
Q2: What are the primary factors that can cause this compound degradation in my samples?
A2: The main factors contributing to the degradation of this compound in analytical samples are:
-
pH: L-Carnitine is known to be unstable under strongly acidic and basic conditions.[1] Hydrolysis can occur, breaking down the molecule.
-
Temperature: Elevated temperatures can accelerate the degradation process.[2] Conversely, repeated freeze-thaw cycles can also compromise sample integrity.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Enzymatic Activity: In biological matrices, endogenous enzymes can metabolize L-Carnitine.
-
Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable containers can lead to gradual degradation.
Q3: What are the initial signs of sample degradation in my chromatographic analysis?
A3: During HPLC analysis, you may observe the following signs suggesting sample degradation:
-
Appearance of Ghost Peaks: Unidentified peaks in the chromatogram that are not present in a fresh standard.
-
Changes in Peak Shape: Tailing or fronting of the L-Carnitine or Orotic Acid peaks.
-
Reduced Peak Area/Height: A decrease in the analyte signal compared to a control or freshly prepared standard.
-
Baseline Drift: An unstable baseline can indicate the presence of degradation products.
-
Variable Retention Times: Inconsistent retention times for your target analytes across different injections of the same sample.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound sample degradation.
Issue 1: Loss of this compound concentration in stored samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Review your sample storage protocol. | For short-term storage (up to 3 days), refrigerate samples at 2-8°C. For long-term storage, freeze at -20°C or ideally at -80°C in tightly sealed containers. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. |
| pH Instability | Measure the pH of your sample matrix. | Adjust the sample pH to a neutral or slightly acidic range (pH 3-7) using a suitable buffer, as L-Carnitine is more stable in this range.[1][3] |
| Light Exposure | Assess the light conditions during sample handling and storage. | Use amber vials or wrap sample containers in aluminum foil to protect them from light. |
| Oxidation | Consider the possibility of oxidative degradation. | If oxidative stress is suspected, consider adding an antioxidant to the sample matrix, though this should be validated to ensure no interference with the analysis. |
Issue 2: Inconsistent and non-reproducible results between analytical runs.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review your sample preparation workflow for any variations. | Standardize the entire sample preparation procedure, including timings for each step, solvent volumes, and mixing techniques. |
| Sample Degradation After Preparation | Analyze samples immediately after preparation and compare with samples analyzed after a delay. | If degradation is observed, minimize the time between sample preparation and injection into the analytical instrument. Keep prepared samples in an autosampler cooled to 4°C. |
| Matrix Effects | Evaluate the impact of the sample matrix (e.g., plasma, urine) on analyte stability. | For biological samples, deproteinization is crucial. Methods like precipitation with perchloric acid followed by neutralization can be effective. Solid-phase extraction (SPE) can also be used to clean up the sample and remove interfering substances. |
Experimental Protocols
Protocol 1: General Sample Handling and Storage
This protocol outlines best practices for collecting and storing biological samples to maintain the integrity of this compound.
Materials:
-
Appropriate collection tubes (e.g., EDTA or heparin tubes for plasma)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
Amber microcentrifuge tubes
-
pH meter
Procedure:
-
Collection: Collect blood samples in EDTA or heparin tubes to obtain plasma. For serum, use a serum separator tube and allow the blood to clot.[4]
-
Processing: Centrifuge the blood samples as soon as possible after collection (e.g., 1500 x g for 10 minutes at 4°C).
-
Aliquoting: Immediately after centrifugation, transfer the plasma or serum into pre-labeled amber microcentrifuge tubes. Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
pH Adjustment (Optional but Recommended): Check the pH of a representative sample. If it is outside the optimal range of 3-7, consider adjusting it with a minimal volume of a compatible buffer.
-
Storage:
-
Short-term (up to 3 days): Store the aliquots at 2-8°C.
-
Long-term: For storage longer than 3 days, freeze the aliquots at -20°C or preferably -80°C.[4]
-
Protocol 2: Sample Preparation for HPLC Analysis of this compound in Plasma
This protocol describes a common method for extracting this compound from plasma samples prior to HPLC analysis.
Materials:
-
Perchloric acid (0.6 M)
-
Potassium carbonate solution
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Deproteinization:
-
To 1 mL of thawed plasma sample, add 1 mL of ice-cold 0.6 M perchloric acid.
-
Vortex the mixture for 30 seconds.
-
Keep the mixture on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new clean tube.
-
Add potassium carbonate solution dropwise while vortexing until the pH is neutralized (around pH 7). The formation of a precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 20 minutes to ensure complete precipitation.
-
Centrifuge at 3000 x g for 5 minutes at 4°C.
-
-
Final Preparation:
-
Collect the supernatant. This is your prepared sample.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection. The separated supernatant is stable for 5 days at +2 to +8°C in a closed vial.
-
Visualizations
Logical Workflow for Troubleshooting Sample Degradation
Caption: A flowchart outlining the logical steps to troubleshoot sample degradation issues during this compound analysis.
Experimental Workflow for Sample Analysis
Caption: A diagram illustrating the key stages in the analytical workflow for this compound, from sample collection to data analysis.
References
- 1. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: L-Carnitine Orotate Dose-Response Curve Optimization in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Carnitine orotate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
A1: Based on published studies with L-Carnitine and its derivatives, a broad concentration range should be initially screened to determine the optimal working concentration for your specific cell line and experimental endpoint. A suggested starting range is from low micromolar (µM) to low millimolar (mM). For example, studies have used concentrations from 100 nM to 100 µM to observe effects on mitochondrial function in neuronal cells, while other studies on cancer cell lines have explored ranges from 0.5 mM to 10 mM to evaluate effects on proliferation and apoptosis.[1][2] It is crucial to perform a dose-response analysis to identify the optimal concentration for your experimental setup.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound should be dissolved in a sterile, high-quality solvent appropriate for your cell culture system, such as sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.[3] Due to the potential for precipitation at high concentrations, it is advisable to prepare a moderately concentrated stock solution (e.g., 100 mM) and then dilute it to the final working concentrations in your complete cell culture medium.[4] Always filter-sterilize the stock solution using a 0.22 µm filter before adding it to your cell cultures.[3] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.[5]
Q3: What is the known signaling pathway affected by this compound?
A3: this compound is suggested to improve metabolic function through a pathway involving Carnitine Acetyltransferase (CrAT). The activation of CrAT is believed to lead to an increase in phosphorylated AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).[6] This pathway is involved in the regulation of fatty acid oxidation and energy metabolism.[6]
Q4: Can this compound interfere with common cell viability assays?
A4: Compounds with reducing properties can potentially interfere with tetrazolium-based cell viability assays like MTT and XTT by directly reducing the tetrazolium salt, leading to a false-positive signal. While specific data on this compound's interference is limited, it is good practice to include a "compound-only" control (this compound in media without cells) to assess any direct effects on the assay reagents. If interference is observed, consider using an alternative viability assay that measures a different cellular parameter, such as the Sulforhodamine B (SRB) assay which measures total protein content.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dose-response curves.
-
Potential Cause: Variability in cell seeding density.
-
Troubleshooting Step: Ensure a homogeneous cell suspension before and during plating. Use a calibrated pipette and consistent technique for seeding cells into each well. Perform a cell count for each experiment to ensure consistency.
-
-
Potential Cause: Edge effects on the microplate.
-
Troubleshooting Step: Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
-
-
Potential Cause: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh stock solutions and working dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C in small aliquots.[5]
-
Issue 2: Precipitation of this compound in cell culture media.
-
Potential Cause: Poor solubility at high concentrations.
-
Troubleshooting Step: Prepare a higher concentration stock solution in an appropriate solvent (e.g., sterile PBS) and add it to the pre-warmed (37°C) cell culture medium dropwise while gently swirling.[7] Avoid preparing working solutions at concentrations that exceed the solubility limit in your specific media.
-
-
Potential Cause: Interaction with media components.
-
Troubleshooting Step: Test the solubility of this compound in your basal medium without serum or other supplements first. If precipitation occurs in complete media, consider reducing the serum concentration or using a different type of basal media.
-
-
Potential Cause: pH shift of the culture medium.
-
Troubleshooting Step: Ensure your cell culture medium is properly buffered (e.g., with HEPES) and monitor the pH, especially during long incubation periods. Significant changes in pH can affect the solubility of the compound.[7]
-
Issue 3: High background or no signal in the cell-based assay.
-
Potential Cause: Interference of this compound with the assay signal.
-
Troubleshooting Step: Run a control with this compound in cell-free media to check for any intrinsic fluorescence or absorbance at the assay wavelength. If there is interference, you may need to subtract the background from your experimental wells or choose a different assay.
-
-
Potential Cause: Incorrect assay incubation time.
-
Troubleshooting Step: Optimize the incubation time for your specific assay and cell line. For enzymatic assays, ensure the reaction has not reached saturation or completion before reading the plate.
-
-
Potential Cause: Suboptimal cell health.
-
Troubleshooting Step: Regularly check your cells for signs of stress or contamination. Ensure you are using cells within a consistent and low passage number range.
-
Data Presentation
Table 1: Reported Concentrations of L-Carnitine Used in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| C2C12 (Mouse Myoblasts) | 500 µM | Protection against oxidative stress and cell death. | [3][8] |
| HL7702 (Human Hepatocytes) | 0.01 - 5 mM | Protective effect against H2O2-induced cytotoxicity observed between 0.1 - 3 mM; inhibitory effect at 5 mM. | [9] |
| MDA-MB-231 (Human Breast Cancer) | 0.5 - 10 mM | Significant changes in proliferation at 2.5 mM and 5 mM. | [1][10] |
| SH-SY5Y (Human Neuroblastoma) & 1321N1 (Human Astrocytoma) | 100 nM - 100 µM | Increased mitochondrial function. | [2][10] |
| Rat Bone Marrow CD34+ Hematopoietic Stem Cells | 0.2 - 0.4 mM | Increased expression of CD34 and apoptosis. | [4][11] |
| H9c2 (Rat Cardiomyoblasts) | 0.5 - 5 mM | Activation of STAT3 signaling and increased SOD2 protein content. | [12] |
| HCT 116 & HT-29 (Human Colorectal Cancer) | Not specified | Reduced cell viability. | [13] |
Note: The effective concentration of this compound can vary significantly depending on the cell type, assay endpoint, and experimental conditions. The values in this table are for L-Carnitine and should be used as a starting point for optimization with this compound.
Experimental Protocols
Protocol: Determining the Dose-Response Curve of this compound using a Cell Viability Assay (e.g., MTT)
1. Materials:
-
This compound
-
Sterile PBS or serum-free medium for stock solution
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in sterile PBS or serum-free medium and filter-sterilize.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a 10-point two-fold serial dilution starting from 10 mM).
-
Include a "vehicle control" (medium with the same amount of solvent used for the stock solution) and a "no-treatment control" (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the absorbance of the "blank" wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model to fit the data and determine the EC50 value (the concentration that produces 50% of the maximal response).[3][14]
-
Mandatory Visualization
Caption: Workflow for generating a dose-response curve for this compound.
Caption: Proposed signaling pathway of this compound in metabolic regulation.
References
- 1. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Response Data Analysis Workflow [cran.r-project.org]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. CN106045919A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-carnitine in a certain concentration increases expression of cell surface marker CD34 and apoptosis in the rat bone marrow CD34+ hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPK activation enhances PPARα activity to inhibit cardiac hypertrophy via ERK1/2 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
Managing potential adverse effects of L-Carnitine orotate in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-Carnitine orotate in animal studies. The information is designed to help manage potential adverse effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
A1: this compound is a salt complex combining L-Carnitine and orotic acid. L-Carnitine is essential for fatty acid metabolism and energy production, while orotic acid is an intermediate in pyrimidine biosynthesis. This complex is often investigated for its potential therapeutic effects in metabolic disorders, such as insulin resistance and hepatic steatosis.
Q2: What are the known potential adverse effects of this compound in animal studies?
A2: Direct toxicological data specifically for this compound is limited. However, potential adverse effects can be inferred from studies on its individual components:
-
L-Carnitine: High doses of L-Carnitine have been associated with mild gastrointestinal upset, including diarrhea and nausea, in some animal models.[1][2] Long-term supplementation with high doses of L-carnitine (0.3 and 0.6 g/kg) in rats has been shown to potentially disturb liver and kidney function by accelerating the production of reactive oxygen species.[1]
-
Orotic Acid: High doses of orotic acid (e.g., 1% in the diet) in rats have been linked to the development of fatty liver.[3] More recent studies have also suggested that orotic acid can induce hypertension in rats, potentially through the impairment of endothelial nitric oxide synthesis via the PI3K/Akt signaling pathway.[4][5][6]
Q3: Are there any established no-observed-adverse-effect levels (NOAELs) for L-Carnitine salts in animal studies?
A3: Yes, a 90-day subchronic toxicity study in rats using L-Carnitine L-tartrate established a NOAEL. No treatment-related adverse effects were observed at dietary concentrations of up to 50,000 ppm.[7][8] For another orotate salt, lithium orotate, a 28-day study in rats determined a NOAEL of 400 mg/kg body weight/day.[9] While not directly transferable to this compound, these studies provide valuable context for the safety of L-Carnitine and orotate salts.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound's effects are mediated through the pathways of its constituent parts:
-
L-Carnitine: Primarily involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. It also influences the expression of genes related to lipid metabolism, such as those regulated by peroxisome proliferator-activated receptors (PPARs).
-
Orotic Acid: As a precursor in pyrimidine synthesis, it is crucial for nucleotide production. However, at high levels, it may interfere with the insulin signaling pathway (PI3K/Akt) in endothelial cells, potentially leading to vascular dysfunction.[4][5][6]
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Diarrhea, Loose Stools)
-
Potential Cause: High dosage or rapid dose escalation of this compound. The L-Carnitine component is more likely to be the cause.
-
Troubleshooting Steps:
-
Reduce the Dose: Temporarily lower the dosage to a previously well-tolerated level or the lowest effective dose.
-
Gradual Dose Escalation: If the experimental design allows, start with a lower dose and gradually increase it over several days. This allows the animal's gastrointestinal tract to adapt.
-
Administration with Food: Administering this compound mixed with food can help mitigate gastrointestinal upset.
-
Monitor Hydration: Ensure animals have free access to water to prevent dehydration, especially in cases of diarrhea.
-
Vehicle Control: Confirm that the vehicle used for administration is not causing the issue by observing a vehicle-only control group.
-
Issue 2: Reduced Food and Water Intake
-
Potential Cause: Palatability of the this compound formulation in the feed or water, or systemic effects at higher doses.
-
Troubleshooting Steps:
-
Flavoring Agents: If administered in drinking water, consider using a small amount of a non-caloric sweetener (e.g., saccharin) to improve palatability, ensuring it does not interfere with the study parameters.
-
Gavage Administration: If palatability is a persistent issue, switch to oral gavage to ensure accurate dosing and bypass taste aversion.
-
Monitor Body Weight: Closely monitor the body weight of the animals. A significant drop may indicate a more severe adverse effect requiring dose adjustment or discontinuation.
-
Health Assessment: Perform regular health checks to look for other signs of toxicity.
-
Issue 3: Signs of Liver or Kidney Stress (e.g., elevated biomarkers)
-
Potential Cause: Long-term, high-dose administration of this compound, potentially due to oxidative stress from the L-Carnitine component or effects of high orotic acid levels.
-
Troubleshooting Steps:
-
Biomarker Monitoring: At interim points in a long-term study, consider collecting blood samples to monitor key liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine).
-
Dose-Response Assessment: If elevated biomarkers are observed, it is crucial to have multiple dose groups to determine if the effect is dose-dependent.
-
Histopathology: At the end of the study, perform thorough histopathological examination of the liver and kidneys to identify any morphological changes.
-
Consider the Orotate Moiety: Be aware that high levels of orotic acid have been associated with fatty liver in rats.[3] If hepatic steatosis is a concern, consider measuring liver triglycerides.
-
Issue 4: Increased Blood Pressure
-
Potential Cause: High levels of the orotic acid component may impair endothelial function.[4][5][6]
-
Troubleshooting Steps:
-
Blood Pressure Monitoring: In long-term studies, particularly with high doses of this compound, periodic blood pressure measurements (e.g., using tail-cuff plethysmography) are advisable.
-
Assess Endothelial Function: If hypertension is detected, further experiments to assess endothelial function, such as measuring vasodilation in isolated aortic rings, may be warranted to investigate the mechanism.
-
Correlate with Orotic Acid Levels: If possible, measure urinary orotic acid excretion to determine if there is a correlation between high levels and the observed hypertensive effects.
-
Data Presentation
Table 1: Summary of Quantitative Data from Animal Studies on L-Carnitine Salts and Orotic Acid
| Compound | Animal Model | Dosage | Duration | Observed Effects | Reference |
| L-Carnitine L-tartrate | Sprague-Dawley Rats | Up to 50,000 ppm in diet (approx. 4-5 g/kg/day) | 90 days | No treatment-related adverse effects observed (NOAEL). | [7] |
| L-Carnitine | Sprague-Dawley Rats | 0.3 and 0.6 g/kg/day (oral) | 8 weeks | Increased reactive oxygen species in serum and liver; elevated serum IL-1β and IL-18. | [1] |
| Orotic Acid | Rats | 1% in diet | 3 weeks | Induced systemic insulin resistance and hypertension. | |
| Lithium Orotate | Rats | Up to 400 mg/kg/day (gavage) | 28 days | No toxicity or target organs identified (NOAEL). | [9] |
Experimental Protocols
Protocol 1: Subchronic Oral Toxicity Study of an L-Carnitine Salt (based on L-Carnitine L-tartrate study)
-
Animal Model: Sprague-Dawley rats.
-
Experimental Design:
-
Acclimatization: Acclimatize animals for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to control and treatment groups.
-
Diet Preparation: Prepare diets containing the test substance at various concentrations (e.g., 0, 2,500, 12,500, and 50,000 ppm).
-
Administration: Provide the respective diets and drinking water ad libitum for 90 days.
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
Clinical Pathology: At the end of the 90-day period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Perform a full necropsy on all animals. Weigh selected organs and preserve them for histopathological examination.
-
Recovery Phase: Include a satellite group of animals at the highest dose and a control group for a 4-week recovery period to assess the reversibility of any effects.
-
Protocol 2: Induction of Orotic Acid-Associated Hypertension
-
Animal Model: Rats.
-
Experimental Design:
-
Diet: Feed rats a diet containing 1% orotic acid for 3 weeks. The control group receives a standard diet.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
Metabolic Assessment: At the end of the study, collect blood samples after fasting to measure plasma glucose and insulin for the assessment of insulin resistance (e.g., HOMA-IR).
-
Urine Collection: Collect urine at the end of the experiment to determine the concentration of orotic acid and confirm orotic aciduria.
-
Vascular Function (Optional): Euthanize animals and dissect the thoracic aorta. Cut aortic rings and mount them in an organ bath to assess endothelium-dependent and -independent vasodilation in response to agents like acetylcholine and sodium nitroprusside.
-
Mandatory Visualization
Caption: L-Carnitine's role in fatty acid transport into the mitochondria.
Caption: Orotic acid's potential impact on insulin signaling and vascular function.
References
- 1. Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Orotic acid induces hypertension associated with impaired endothelial nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Orotic acid induces hypertension associated with impaired endothelial nitric oxide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. l-carnitine: Nutrition, pathology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A toxicological evaluation of lithium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
L-Carnitine Orotate vs. L-Carnitine L-Tartrate: A Comparative Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
L-carnitine, a conditionally essential nutrient, is pivotal for mitochondrial fatty acid oxidation and energy metabolism.[1] Its supplementation is explored for various metabolic benefits. Different salt forms of L-carnitine, such as L-carnitine orotate and L-carnitine L-tartrate, are utilized in research and supplements, each purported to have distinct properties. This guide provides an objective comparison of these two forms based on available experimental data, focusing on their roles in metabolic research.
Chemical Structures and Bioavailability
L-carnitine L-tartrate is a salt of L-carnitine with tartaric acid. This form is suggested to have a rapid absorption rate.[2] One study in piglets indicated that L-carnitine L-tartrate is absorbed faster than other L-carnitine compounds.[3] Another source suggests that the tartrate form has better absorption and bioavailability compared to regular L-carnitine.[4]
This compound is a complex of carnitine and orotic acid.[5] Orotic acid itself is a precursor in the biosynthesis of pyrimidines.[5]
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from key studies investigating the metabolic effects of this compound and L-carnitine L-tartrate.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Study Population | Dosage & Duration | Key Findings | Reference |
| Alanine Aminotransferase (ALT) | Patients with impaired glucose metabolism and fatty liver | 300 mg L-carnitine-orotate complex t.i.d. for 12 weeks (with metformin) | Significant reduction in ALT levels compared to metformin alone (-51.5 ± 33.2 IU/L vs -16.7 ± 31.3 IU/L, P = 0.001). | [6] |
| Fasting Plasma Glucose | High-fat diet-fed mice | 500 mg/kg/day or 2,000 mg/kg/day for 8 weeks | Significantly decreased fasting plasma glucose. | [7] |
| Insulin Sensitivity (HOMA-IR) | High-fat diet-fed mice | 500 mg/kg/day or 2,000 mg/kg/day for 8 weeks | Significantly decreased HOMA-IR. | [7] |
| Hepatic Steatosis | High-fat diet-fed mice | 500 mg/kg/day or 2,000 mg/kg/day for 8 weeks | Alleviated hepatic steatosis. | [8][9] |
| Mitochondrial DNA (mtDNA) Copy Number | Patients with impaired glucose metabolism and fatty liver | 300 mg L-carnitine-orotate complex t.i.d. for 12 weeks (with metformin) | Significantly increased mtDNA copy number compared to metformin alone. | [6] |
| Urinary 8-hydroxy-2'-deoxyguanosine (Oxidative Stress Marker) | Patients with impaired glucose metabolism and fatty liver | 300 mg L-carnitine-orotate complex t.i.d. for 12 weeks (with metformin) | Significantly decreased urinary 8-OHdG levels compared to metformin alone. | [6] |
Table 2: Effects of L-Carnitine L-Tartrate on Metabolic Parameters
| Parameter | Study Population | Dosage & Duration | Key Findings | Reference |
| Carbohydrate Oxidation | Healthy active males | 2 g L-carnitine L-tartrate daily for 2 weeks | Increased carbohydrate oxidation during exercise. | [10] |
| Fat Metabolism | Healthy non-athlete males | 3g L-carnitine L-tartrate daily for 3 weeks | No significant effect on fat metabolism during aerobic exercise. | [11] |
| Plasma Glucose (30 min post-OGTT) | Lean males | 3 g L-carnitine L-tartrate daily for 14 days | Significantly lower plasma glucose compared to placebo (7.32 ± 0.36 mmol/L vs 8.71 ± 0.70 mmol/L). | [12] |
| Plasma Glucose (90 min post-OGTT) | Overweight/obese males | 3 g L-carnitine L-tartrate daily for 14 days | Significantly higher plasma glucose compared to placebo (7.11 ± 0.59 mmol/L vs 5.09 ± 0.41 mmol/L). | [12] |
| Muscle Recovery Markers (e.g., myoglobin, creatine kinase) | Healthy men and women | 2 g L-carnitine L-tartrate daily for 28 days | Attenuated biochemical markers of muscle tissue disruption after physical exertion. | [13] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a High-Fat Diet-Induced Obesity Mouse Model
-
Objective: To investigate the effects of a carnitine orotate complex (Godex) on insulin resistance and hepatic steatosis in mice fed a high-fat diet (HFD).[7]
-
Animal Model: Male C57BL/6J mice.[8]
-
Experimental Groups:
-
Normal-fat diet (ND)
-
High-fat diet (HFD) + Vehicle
-
HFD + Godex (500 mg/kg/day, intraperitoneal injection)
-
HFD + Godex (2,000 mg/kg/day, intraperitoneal injection)[8]
-
-
Duration: 8 weeks.[8]
-
Methodology:
-
Mice were fed their respective diets for the duration of the study.
-
The carnitine orotate complex or vehicle was administered daily via intraperitoneal injection.
-
Metabolic parameters were assessed, including:
-
Oral glucose tolerance test (OGTT) and insulin tolerance test (ITT).
-
Biochemical profiles (fasting plasma glucose, insulin).
-
Histological analysis of the liver for steatosis.
-
Gene expression analysis related to lipid and glucose metabolism.
-
Assessment of mitochondrial function and ultrastructure via transmission electron microscopy.[7]
-
-
Protocol 2: Evaluation of L-Carnitine L-Tartrate on Substrate Metabolism During Exercise
-
Objective: To determine the effect of chronic L-carnitine L-tartrate (LCLT) supplementation on substrate metabolism during aerobic exercise.[11]
-
Study Population: Healthy non-athlete male students.[11]
-
Experimental Groups:
-
Experimental Group: Received 3g of LCLT orally, daily.
-
Control Group: Received a placebo (lactose) orally, daily.[11]
-
-
Duration: 3 weeks.[11]
-
Methodology:
-
A double-blind, placebo-controlled design was used.
-
Before and after the supplementation period, subjects performed a submaximal exercise test on a bicycle ergometer for 20 minutes.
-
Blood samples were collected immediately after each exercise test to measure plasma free fatty acids (FFA) and triglycerides (TG).
-
Resting and submaximal heart rates were also monitored.[11]
-
Signaling Pathways and Experimental Workflows
L-Carnitine's Role in Mitochondrial Fatty Acid Oxidation
L-carnitine is essential for transporting long-chain fatty acids from the cytosol into the mitochondrial matrix, where β-oxidation occurs.[14][15] This process is facilitated by a series of enzymes, including carnitine palmitoyltransferase I (CPT1) and II (CPT2).[15]
Proposed Mechanism of this compound in Ameliorating Insulin Resistance
Studies suggest that this compound complex improves insulin resistance and hepatic steatosis by regulating carnitine acetyltransferase (CrAT) in the liver of high-fat diet-fed mice.[7] This leads to improved mitochondrial function and better glucose utilization.
Typical Experimental Workflow for Rodent Studies
The evaluation of L-carnitine compounds in rodent models typically follows a structured workflow, from acclimatization to data analysis.
Discussion and Conclusion
The available research suggests that this compound and L-carnitine L-tartrate may have different primary areas of metabolic influence, although direct comparative studies are lacking.
This compound appears to be more extensively studied for its effects on hepatic metabolism, particularly in the context of insulin resistance and non-alcoholic fatty liver disease (NAFLD). The data indicates a potential therapeutic role in improving liver function, reducing hepatic fat accumulation, and enhancing glucose metabolism, possibly through mechanisms involving mitochondrial function and carnitine acetyltransferase.[6][7]
L-Carnitine L-Tartrate has been predominantly investigated in the context of exercise physiology. While some studies suggest it may modulate substrate utilization during exercise, favoring carbohydrate oxidation, and aid in muscle recovery, its effects on fat metabolism are not consistently demonstrated.[10][11][13] The impact of L-carnitine L-tartrate on glucose metabolism appears to differ between lean and overweight individuals.[12]
For researchers in drug development, the choice between these two forms of L-carnitine should be guided by the specific metabolic pathway or condition being targeted. This compound may be a more suitable candidate for studies focusing on liver-centric metabolic disorders like NAFLD and insulin resistance. In contrast, L-carnitine L-tartrate might be more relevant for research into exercise metabolism, muscle physiology, and recovery.
It is crucial to note that the majority of the cited studies on this compound were conducted in animal models or as a combination therapy, while studies on L-carnitine L-tartrate were primarily in healthy or athletic human populations. Further head-to-head comparative studies in various preclinical and clinical settings are warranted to delineate the specific metabolic advantages of each L-carnitine salt.
References
- 1. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. getmymettle.com [getmymettle.com]
- 3. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difference between L-Carnitine Tartrate and L-Carnitine-www.gnfchem.com [gnfchem.com]
- 5. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-dmj.org [e-dmj.org]
- 9. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 10. journals.humankinetics.com [journals.humankinetics.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of oral L-carnitine supplementation on insulin sensitivity indices in response to glucose feeding in lean and overweight/obese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 15. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
A Comparative Analysis of L-Carnitine Orotate and Metformin in the Management of Non-Alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metformin, a cornerstone in type 2 diabetes management, has been extensively studied for its beneficial effects on liver diseases, primarily through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating lipid metabolism and reducing inflammation.[1] L-Carnitine is essential for the mitochondrial β-oxidation of fatty acids, a key process for energy production and preventing lipid accumulation in the liver.[2] A clinical study directly comparing metformin therapy with a combination of metformin and L-Carnitine orotate demonstrated that the combination therapy resulted in a significantly greater improvement in liver function enzymes.[1] This suggests a potentially synergistic or additive effect of this compound when used alongside metformin in patients with fatty liver and impaired glucose metabolism.
Quantitative Data Comparison
The following table summarizes the key quantitative outcomes from a 12-week, double-blind, randomized, placebo-controlled study comparing metformin monotherapy with a combination of metformin and this compound in patients with impaired glucose metabolism and fatty liver.[1][2]
| Outcome Measure | Metformin Alone | Metformin + this compound | p-value |
| Change in Alanine Aminotransferase (ALT) | -16.7 ± 31.3 IU/L | -51.5 ± 33.2 IU/L | 0.001 |
| Change in Glycosylated Hemoglobin (HbA1c) | -0.7 ± 0.9% | -0.9 ± 1.0% | Not Significant |
| Change in Urinary 8-hydroxy-2'-deoxyguanosine | - | Significant Decrease | < 0.05 |
| Change in Mitochondrial DNA (mtDNA) Copy Number | - | Significant Increase | < 0.05 |
Mechanisms of Action
This compound: The primary mechanism of L-Carnitine is its essential role as a cofactor in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] This process is critical for cellular energy production and the prevention of toxic lipid accumulation.[2] The orotate component is a precursor in pyrimidine biosynthesis.[2] Studies suggest that the this compound complex can improve insulin resistance and hepatic steatosis by enhancing fatty acid β-oxidation.[2]
Metformin: Metformin's therapeutic effects in NAFLD are largely attributed to its activation of AMPK.[1] This activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis, thereby reducing fat synthesis in the liver.[1] Metformin also enhances fatty acid β-oxidation and has been shown to have anti-inflammatory and anti-fibrotic effects by regulating various signaling pathways.[1]
Signaling Pathway Diagrams
Caption: this compound's role in mitochondrial fatty acid β-oxidation.
Caption: Metformin's mechanism of action via AMPK activation in hepatocytes.
Experimental Protocols
The primary clinical trial referenced in this guide followed a double-blind, randomized, placebo-controlled design.[1]
-
Participants: 52 drug-naïve patients with impaired glucose metabolism (fasting glucose 100-240 mg/dL or HbA1c ≥ 6.0%) and fatty liver (ALT 40-250 IU/L) were enrolled.[1]
-
Intervention: Participants were randomized into two groups (n=26 per group) for a duration of 12 weeks:[1]
-
Endpoints:
Experimental Workflow
Caption: Workflow of the comparative clinical trial.
Conclusion
The available evidence suggests that while metformin is a valuable therapeutic agent for NAFLD, the addition of this compound may offer superior efficacy in improving liver function, as indicated by a greater reduction in ALT levels. The mechanisms of action for both compounds are distinct yet complementary, with metformin primarily targeting lipogenesis and inflammation via AMPK activation, and this compound enhancing fatty acid oxidation. Further research, particularly head-to-head trials comparing this compound and metformin as monotherapies, is warranted to fully elucidate their individual and comparative efficacies in the treatment of NAFLD.
References
Validating the therapeutic effects of L-Carnitine orotate in NAFLD models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of L-Carnitine orotate in preclinical and clinical models of Non-Alcoholic Fatty Liver Disease (NAFLD). Its performance is evaluated against other therapeutic alternatives, supported by experimental data, to assist researchers and drug development professionals in making informed decisions.
Comparative Efficacy of this compound and Alternatives in NAFLD
The following tables summarize the quantitative data from various studies on the effects of this compound and other therapeutic agents on key markers of NAFLD.
Table 1: Effects on Liver Enzymes and Hepatic Steatosis
| Treatment | Model | Dosage | Duration | Change in ALT | Change in AST | Reduction in Hepatic Steatosis | Citation(s) |
| This compound | Human (Type 2 Diabetes & NAFLD) | 2472 mg/day | 12 weeks | -73.7 IU/L (vs. -5.4 IU/L in placebo) | Significant reduction | Increased liver attenuation index (CT scan) | [1][2] |
| This compound + Metformin | Human (Impaired Glucose Metabolism & Fatty Liver) | 900 mg/day (LCO) + 750 mg/day (Met) | 12 weeks | -51.5 IU/L (vs. -16.7 IU/L in Metformin alone) | Significant reduction | Not reported | [3] |
| L-Carnitine | Human (NAFLD) | 500-2250 mg/day | 12-24 weeks | -26.4 IU/L (meta-analysis) | -15.9 IU/L (meta-analysis) | Significant reduction in liver fat | [4][5] |
| Pioglitazone + Carnitine | Human (NAFLD) | 30 mg/day (Pio) + 1000 mg/day (Car) | 6 months | Not statistically significant change | Not statistically significant change | Significant decrease in sonographic grade | [6] |
| Vitamin E + Silymarin + L-Carnitine | Human (NAFLD) | 200 IU (Vit E) + 750 mg (Sil) + 1g (Car) | 18 weeks | Downtrend, not statistically significant | Not reported | Not reported | [7] |
| Vitamin E | Human (NASH, non-diabetic) | 800 IU/day | 96 weeks | Significant improvement | Significant improvement | Significant improvement in steatosis | [8] |
| Pioglitazone | Human (NASH) | 15-30 mg/day | Not specified | Not specified | Not specified | NASH resolution in 47% of patients | [9] |
| Liraglutide (GLP-1 Agonist) | Human (NASH) | Not specified | 48 weeks | Higher rates of NASH resolution | Lower rates of fibrosis progression | Lower rates of fibrosis progression | [10] |
| Semaglutide (GLP-1 Agonist) | Human (NASH) | Not specified | Not specified | Improvement in steatosis and inflammation | Not specified | Improvement in steatosis and inflammation | [11] |
Table 2: Effects on Metabolic Parameters
| Treatment | Model | Dosage | Duration | Change in HOMA-IR | Change in Triglycerides | Change in HDL-C | Citation(s) |
| This compound | Human (Type 2 Diabetes & NAFLD) | 2472 mg/day | 12 weeks | Not specified | Not specified | Not specified | [1][2] |
| L-Carnitine | Human (NAFLD) | Not specified | Not specified | -0.91 (meta-analysis) | -22.13 mg/dl (meta-analysis) | +1.36 mg/dl (meta-analysis) | [12] |
| L-Carnitine | Mouse (HFD-induced NAFLD) | 200 mg/kg/day | 3 weeks | Improved insulin sensitivity | Reduced hepatic triglycerides | Not reported | [9] |
| Pioglitazone + Carnitine | Human (NAFLD) | 30 mg/day (Pio) + 1000 mg/day (Car) | 6 months | Not reported | Significant decrease | Significant increase | [6] |
| Vitamin E + Silymarin + L-Carnitine | Human (NAFLD) | 200 IU (Vit E) + 750 mg (Sil) + 1g (Car) | 18 weeks | Significant reduction | Downtrend, not statistically significant | Not reported | [7] |
| GLP-1 Agonists | Human (NAFLD) | Not specified | Not specified | Improve insulin resistance | Lowering triglycerides | Not specified | [10][13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and its comparators in NAFLD models.
Animal Models of NAFLD
-
High-Fat Diet (HFD)-Induced NAFLD:
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: A diet with 45% to 60% of calories derived from fat is administered for a period of 4 to 25 weeks to induce hepatic steatosis, inflammation, and insulin resistance.[9][14]
-
Administration of this compound: this compound can be administered via oral gavage at specified dosages (e.g., 200 mg/kg/day).[9]
-
-
Methionine and Choline Deficient (MCD) Diet-Induced NASH:
-
Animals: Male C57BL/6 mice.
-
Diet: An MCD diet is provided to induce steatohepatitis and fibrosis. This model is characterized by weight loss, which differs from the typical human NASH phenotype.
-
Administration of L-Carnitine: L-Carnitine can be supplemented in the diet or administered via oral gavage. One study used 200 mg/kg/day of L-Carnitine for 3 weeks.[5][15]
-
In Vitro Models of NAFLD
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7, or the mouse hepatoma cell line Hepa-1c1c are frequently used.
-
Induction of Steatosis: Cells are treated with a combination of free fatty acids, typically oleic acid and palmitic acid, to induce intracellular lipid accumulation, mimicking hepatic steatosis.
-
Treatment: this compound is added to the cell culture medium at various concentrations to assess its effects on lipid metabolism and cellular signaling pathways.[16]
Key Experimental Procedures
-
Histological Analysis of Liver Tissue:
-
Liver tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize liver morphology, including steatosis, inflammation, and hepatocyte ballooning.[17]
-
Masson's trichrome staining is used to assess the degree of fibrosis.
-
The NAFLD Activity Score (NAS) is often used to grade the severity of NAFLD based on the histological features.[17]
-
-
Measurement of Hepatic Triglyceride Content:
-
Lipids are extracted from a portion of the liver tissue using the Folch method.[18]
-
The extracted triglycerides are then quantified using a commercially available colorimetric assay kit.
-
In clinical studies, non-invasive methods like magnetic resonance imaging proton density fat fraction (MRI-PDFF) are used to measure intrahepatic triglyceride content.[1]
-
-
Western Blot Analysis for Signaling Pathway Proteins:
-
Proteins are extracted from liver tissue or cultured cells.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated AMPK, total AMPK, PPARα) and then with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[3][4][19]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound in NAFLD and a typical experimental workflow.
Caption: Proposed mechanism of this compound in NAFLD.
Caption: General experimental workflow for evaluating NAFLD therapeutics.
Conclusion
This compound demonstrates therapeutic potential in NAFLD models by improving liver enzyme levels, reducing hepatic steatosis, and enhancing insulin sensitivity.[1][2][16] Its mechanism of action appears to involve the activation of key metabolic regulators such as AMPK and PPARα, leading to increased fatty acid oxidation.[16] While direct comparative data with other established and emerging NAFLD therapies are limited, the available evidence suggests that this compound could be a valuable agent, particularly in patients with concurrent type 2 diabetes. Further head-to-head clinical trials are warranted to definitively establish its position in the therapeutic landscape for NAFLD. This guide provides a foundational overview for researchers to design and interpret future studies in this promising area of drug development.
References
- 1. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Carnitine Prevents Progression of Non-Alcoholic Steatohepatitis in a Mouse Model with Upregulation of Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. The Effects of Vitamin E, Silymarin and Carnitine on the Metabolic Abnormalities Associated with Nonalcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Why are GLP-1 agonists being used to treat patients with nonalcoholic fatty liver disease? | AASLD [aasld.org]
- 11. Animal studies on glucagon-like peptide-1 receptor agonists and related polyagonists in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of carnitine supplementation on clinical characteristics of patients with non-alcoholic fatty liver disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 receptor agonists for NAFLD treatment in patients with and without type 2 diabetes: an updated meta-analysis [explorationpub.com]
- 14. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel equation to determine the hepatic triglyceride concentration in humans by MRI: diagnosis and monitoring of NAFLD in obese patients before and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-Carnitine Orotate and Other Carnitine Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate L-Carnitine salt is a critical decision that can significantly impact therapeutic efficacy and experimental outcomes. This guide provides an objective, data-driven comparison of L-Carnitine orotate against other common L-Carnitine salts, focusing on bioavailability, efficacy in specific applications, and underlying mechanisms of action.
Executive Summary
L-Carnitine and its derivatives are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. The therapeutic potential of L-Carnitine has led to the development of various salt forms to enhance its stability and bioavailability. While L-Carnitine L-tartrate (LCLT) is among the more studied salts for bioavailability, this compound has emerged as a compound of interest, particularly for its hepatoprotective effects. This guide synthesizes available experimental data to offer a comparative analysis of these and other L-Carnitine salts, including acetyl-L-carnitine (ALCAR), L-Carnitine fumarate, and L-Carnitine magnesium citrate.
Comparative Bioavailability and Pharmacokinetics
A pivotal study in piglets provides the most direct comparative data on the bioavailability of several L-Carnitine salts. While this study did not include this compound, it offers a valuable benchmark for understanding how different salt forms influence absorption.
Table 1: Comparative Bioavailability of L-Carnitine Salts in Piglets
| L-Carnitine Compound | Relative Bioavailability (Free Carnitine AUC 0-32h) vs. Free L-Carnitine | Relative Bioavailability (Total Carnitine AUC 0-32h) vs. Free L-Carnitine | Notes |
| Free L-Carnitine | 100% | 100% | Baseline |
| L-Carnitine L-tartrate | ~100% | ~100% | Faster initial absorption observed (higher AUC 0-3.5h)[2][3] |
| L-Carnitine fumarate | ~100% | ~100% | Similar overall bioavailability to free L-Carnitine.[2][3] |
| L-Carnitine magnesium citrate | ~100% | ~100% | Similar overall bioavailability to free L-Carnitine.[2][3] |
| Acetyl-L-carnitine (Ester) | Lower than free L-Carnitine | Lower than free L-Carnitine | Ester form shows different pharmacokinetic profile.[2][3] |
Data adapted from Eder et al. (2005).[2][3]
Oral supplementation with L-Carnitine generally has a bioavailability ranging from 14% to 18% of the administered dose.[4][5]
Efficacy in Specific Applications: Focus on Liver Disease
This compound has demonstrated significant promise in the management of non-alcoholic fatty liver disease (NAFLD). Clinical studies have shown its efficacy in improving liver function and metabolic parameters.
Table 2: Efficacy of this compound in Patients with NAFLD and Impaired Glucose Metabolism
| Parameter | This compound + Metformin | Metformin Alone | p-value |
| Change in Alanine Aminotransferase (ALT) | -51.5 ± 33.2 IU/L | -16.7 ± 31.3 IU/L | 0.001 |
| Change in urinary 8-hydroxy-2'-deoxyguanosine | Decreased | No significant change | < 0.05 |
| Change in mitochondrial DNA copy number | Increased | No significant change | < 0.05 |
Data from Hong et al. (2014).[6]
Mechanisms of Action: A Comparative Overview
The therapeutic effects of L-Carnitine salts are intrinsically linked to their influence on key cellular signaling pathways. This compound, in particular, has been shown to exert its effects through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) pathways, mediated by carnitine acetyltransferase (CrAT).[7]
Signaling Pathways
The following diagram illustrates the proposed mechanism of action for this compound in ameliorating hepatic steatosis and insulin resistance.
Caption: Proposed signaling pathway of this compound in hepatocytes.
While direct comparative studies are limited, other L-Carnitine forms also influence these pathways. For instance, L-Carnitine has been shown to up-regulate AMPK and PPARγ expression in the liver of diabetic rats.[8] Acetyl-L-carnitine, on the other hand, has been noted for its distinct effects on reducing oxidative stress markers in the brain compared to L-Carnitine.[9]
Experimental Protocols
For the purpose of reproducibility and further research, detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Bioavailability Study (Adapted from Eder et al., 2005)
-
Objective: To determine the relative bioavailability of different L-Carnitine salts.
-
Animal Model: Male crossbred piglets (6-8 weeks old).
-
Experimental Design:
-
Acclimatization: Animals are housed in metabolic cages for at least one week prior to the experiment to allow for individual monitoring.
-
Diet: A basal diet low in carnitine is provided to minimize endogenous carnitine levels.
-
Groups: Animals are randomly assigned to different treatment groups, each receiving a single oral dose of a specific L-Carnitine compound (e.g., free L-Carnitine, L-Carnitine L-tartrate, L-Carnitine fumarate, L-Carnitine magnesium citrate) or a placebo. The dosage is standardized to provide an equivalent amount of L-Carnitine base per kg of body weight.
-
Blood Sampling: Blood samples are collected from the jugular vein at baseline (0 hours) and at specified time points post-administration (e.g., 1, 2, 3.5, 7, 24, and 32 hours).
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Free and total L-Carnitine concentrations in the plasma are determined using a validated analytical method, such as tandem mass spectrometry.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both free and total carnitine for each treatment group using the trapezoidal rule. The relative bioavailability of each salt is then calculated as: (AUCsalt / AUCfree L-Carnitine) x 100%.
-
Caption: Experimental workflow for in vivo bioavailability assessment.
Protocol 2: Clinical Trial for Efficacy of this compound in NAFLD (Adapted from Hong et al., 2014)
-
Objective: To evaluate the efficacy and safety of this compound complex in patients with NAFLD and impaired glucose metabolism.
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled study.
-
Participants: Patients with fasting glucose levels between 100-240 mg/dL or HbA1c ≥ 6.0%, and Alanine Aminotransferase (ALT) levels between 40-250 IU/L.
-
Intervention:
-
Treatment Group: Metformin (250 mg t.i.d.) and this compound complex (300 mg t.i.d.).
-
Control Group: Metformin (250 mg t.i.d.) and a matching placebo.
-
-
Endpoints:
-
Primary Endpoint: Change from baseline in serum ALT levels.
-
Secondary Endpoints: Changes in fasting glucose, HbA1c, aspartate aminotransferase (AST) levels, mitochondrial DNA (mtDNA) copy number in peripheral blood, and urinary levels of 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress).
-
-
Methodology:
-
Screening and Randomization: Eligible patients are randomized to either the treatment or control group.
-
Treatment Period: Patients receive the assigned treatment for 12 weeks.
-
Data Collection: Blood and urine samples are collected at baseline and at the end of the 12-week treatment period.
-
Biochemical Analysis: Standard laboratory methods are used to measure ALT, AST, fasting glucose, and HbA1c.
-
Oxidative Stress and mtDNA Analysis: Urinary 8-hydroxy-2'-deoxyguanosine is measured using an ELISA kit. Relative mtDNA copy number is determined by quantitative real-time PCR, comparing the amplification of a mitochondrial gene to a nuclear gene.
-
Statistical Analysis: The changes in primary and secondary endpoints from baseline to 12 weeks are compared between the two groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test).
-
Conclusion
The selection of an L-Carnitine salt should be guided by the specific research or therapeutic goal. While L-Carnitine salts like L-tartrate, fumarate, and magnesium citrate exhibit similar overall bioavailability to free L-Carnitine, L-Carnitine L-tartrate may offer faster absorption. For applications related to liver health, particularly NAFLD, this compound presents a compelling case due to its demonstrated efficacy in clinical trials and its unique mechanism of action involving the CrAT-AMPK-PPARα signaling pathway. Further direct comparative studies, especially on the pharmacokinetics of this compound, are warranted to provide a more complete picture for researchers and clinicians. This guide provides a foundational framework for making informed decisions based on the current body of scientific evidence.
References
- 1. sunlandnutrition.com [sunlandnutrition.com]
- 2. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Pharmacokinetics of intravenous and oral bolus doses of L-carnitine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 3- and 6-Month Outcomes of Combined Oral L-Carnitine Fumarate and Acetyl-L-Carnitine Therapy, Included in an Antioxidant Formulation, in Patients with Idiopathic Infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Carnitine Orotate Complex in Fatty Liver [e-dmj.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for L-Carnitine Orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods applicable to the quantification of L-Carnitine Orotate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a salt composed of L-Carnitine and orotic acid, robust analytical methods are crucial for ensuring the quality, stability, and bioavailability of pharmaceutical formulations. This document outlines the experimental protocols and performance characteristics of each method, facilitating a cross-validation approach for comprehensive analysis.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters for the HPLC-UV and LC-MS/MS methods for the analysis of L-Carnitine and Orotic Acid, the constituent components of this compound.
| Parameter | HPLC-UV for L-Carnitine | LC-MS/MS for L-Carnitine & Orotic Acid |
| Principle | Separation based on polarity with UV detection. | Separation based on polarity followed by mass-based detection of parent and product ions. |
| Linearity Range | 70 - 1120 µg/mL | Expected to be wide, adaptable to specific needs. |
| Accuracy (% Recovery) | 99.74% - 99.84% | Typically 95-105% |
| Precision (%RSD) | < 2.0% | Typically < 15% (lower for calibration standards) |
| Limit of Detection (LOD) | Not specified, but quantifiable at 70 µg/mL | Method dependent, generally in the low ng/mL to pg/mL range. |
| Limit of Quantitation (LOQ) | 70 µg/mL | Method dependent, generally in the low ng/mL to pg/mL range. |
| Specificity | Good, but susceptible to interference from compounds with similar retention times and UV absorbance. | Excellent, highly specific due to mass-based detection of precursor and fragment ions. |
| Throughput | Moderate, with a run time of approximately 7.7 minutes per sample. | High, with potential for rapid analysis post-method development. |
Experimental Protocols
HPLC-UV Method for L-Carnitine Quantification
This method is adapted from a validated protocol for the analysis of L-Carnitine in pharmaceutical dosage forms.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 0.05M phosphate buffer (pH = 3.2) and Methanol in a 95:5 (v/v) ratio.
-
Flow Rate: 0.9 mL/minute.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.
b. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in purified water to achieve a known concentration of the L-Carnitine moiety.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 70-1120 µg/mL of L-Carnitine).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in purified water. Dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm filter before injection.
c. Method Validation Parameters:
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of L-Carnitine.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound. The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be less than 2%.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
LC-MS/MS Method for Simultaneous Quantification of L-Carnitine and Orotic Acid
This proposed method is based on established LC-MS/MS protocols for the analysis of acylcarnitines and organic acids.
a. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the retention of polar compounds.
-
Mobile Phase: A gradient elution using a combination of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/minute.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI for L-Carnitine and negative ESI for Orotic Acid. A polarity switching method may be employed if the instrument allows.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
L-Carnitine (Positive Mode): Precursor ion (Q1) m/z 162.1 → Product ion (Q3) m/z 103.1.
-
Orotic Acid (Negative Mode): Precursor ion (Q1) m/z 155.0 → Product ion (Q3) m/z 111.0.
-
-
Internal Standards: Use of stable isotope-labeled internal standards (e.g., d3-L-Carnitine and 15N2-Orotic Acid) is highly recommended for accurate quantification.
c. Preparation of Solutions:
-
Standard Stock Solutions: Prepare separate stock solutions of this compound and Orotic Acid in an appropriate solvent (e.g., water or methanol). Also, prepare stock solutions for the internal standards.
-
Calibration Standards: Prepare a series of calibration standards containing both L-Carnitine and Orotic Acid, along with a fixed concentration of the internal standards, by diluting the stock solutions.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase, add the internal standards, and dilute to a concentration within the calibration range. Centrifuge or filter the sample before injection.
d. Method Validation Parameters:
-
Follow the same validation parameters as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, Robustness), with acceptance criteria appropriate for LC-MS/MS assays (e.g., as per FDA or EMA guidelines for bioanalytical method validation).
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
This comprehensive guide provides the necessary framework for researchers and drug development professionals to establish and cross-validate robust analytical methods for the accurate quantification of this compound. The choice of method will depend on the specific requirements of the analysis, with HPLC-UV offering a reliable and cost-effective solution for routine quality control, and LC-MS/MS providing superior specificity and sensitivity for more demanding research and bioanalytical applications.
L-Carnitine Orotate vs. Placebo: A Comparative Analysis of Double-Blind Controlled Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Carnitine orotate versus placebo, drawing upon data from double-blind, placebo-controlled clinical trials. The focus is on the efficacy and underlying mechanisms of this compound, particularly in the context of liver health and metabolic disorders. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate pertinent signaling pathways and experimental workflows.
Efficacy in Non-Alcoholic Fatty Liver Disease and Type 2 Diabetes
A key randomized, controlled, double-blind trial, known as the CORONA study, evaluated the effects of a carnitine-orotate complex in patients with non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. The results demonstrated a significant improvement in liver function and glycemic control in the treatment group compared to the placebo group.
After 12 weeks of treatment, participants receiving the carnitine-orotate complex exhibited a significantly higher rate of serum Alanine Aminotransferase (ALT) normalization (89.7%) compared to those in the placebo group (17.9%)[1]. The mean change in ALT levels from baseline was also substantially greater in the treatment group[1]. Furthermore, hepatic steatosis, as assessed by the liver attenuation index (LAI) on CT scans, showed significant improvement in the carnitine-orotate group[1][2]. A significant decrease in HbA1c, a marker of long-term blood sugar control, was also observed in the treatment group, a change not seen in the placebo group[1].
Another double-blind, placebo-controlled study investigated the effects of a carnitine-orotate complex in conjunction with metformin in patients with impaired glucose metabolism and fatty liver. This study also reported a significant reduction in ALT levels in the group receiving the carnitine-orotate complex compared to the metformin-only group[3].
Table 1: Efficacy of this compound Complex in Patients with NAFLD and Type 2 Diabetes (CORONA Trial)
| Outcome Measure | This compound Complex Group | Placebo Group | P-value |
| ALT Normalization Rate | 89.7% | 17.9% | < 0.001 |
| Mean Change in ALT (IU/L) | -73.7 ± 38.7 | -5.4 ± 37.1 | < 0.001 |
| Mean Change in Liver Attenuation Index (LAI) | 6.21 ± 8.96 | 0.74 ± 8.05 | < 0.008 |
| Mean Change in HbA1c (%) | -0.33 ± 0.82 | No significant change | 0.007 |
Experimental Protocols
The methodologies employed in these key studies are crucial for interpreting the validity and applicability of the findings.
CORONA Trial Protocol
-
Study Design: A randomized, controlled, double-blind trial conducted at eight hospitals in Korea[1].
-
Participants: 78 patients with both type 2 diabetes and non-alcoholic fatty liver disease were randomly assigned in a 1:1 ratio to either the treatment or placebo group[1].
-
Intervention: The treatment group received a carnitine-orotate complex (Godex®, 412 mg/capsule, containing 150 mg of carnitine orotate) administered as two capsules three times daily for 12 weeks. The placebo group received matching placebo capsules[1][4][5].
-
Primary Outcome: The primary endpoint was the normalization of serum ALT levels[1].
-
Secondary Outcomes: Secondary measures included changes in ALT levels, radiological assessment of hepatic steatosis using computed tomography (CT), and various anthropometric and metabolic parameters[1].
-
Analytical Methods: Serum ALT levels were measured using standard enzymatic methods. Hepatic steatosis was quantified by the liver attenuation index (LAI) on non-contrast CT scans. HbA1c was measured by high-performance liquid chromatography[1].
Mechanism of Action
The therapeutic effects of this compound are believed to stem from its role in mitochondrial function and cellular metabolism. L-Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary process of fatty acid breakdown for energy production[6][7]. By enhancing fatty acid oxidation, L-Carnitine can help reduce the accumulation of lipids in the liver, a hallmark of NAFLD[6][7].
Furthermore, this compound has been shown to improve insulin sensitivity and glucose utilization[8][9]. The proposed mechanism involves the modulation of the mitochondrial acetyl-CoA/CoA ratio, which in turn influences the activity of key enzymes in glucose metabolism, such as pyruvate dehydrogenase[7][8]. The orotate component may contribute by supporting nucleotide synthesis, which is essential for liver cell regeneration[4].
Below is a diagram illustrating the proposed signaling pathway for the action of this compound in ameliorating hepatic steatosis and improving insulin sensitivity.
Caption: Proposed mechanism of this compound in hepatocytes.
Experimental Workflow
The following diagram outlines the typical workflow of a randomized, double-blind, placebo-controlled trial, as exemplified by the studies cited in this guide.
Caption: Workflow of a randomized, double-blind, placebo-controlled trial.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on published clinical trial data. The "carnitine-orotate complex" (Godex®) capsules used in the cited studies also contain other ingredients, including antitoxic liver extract, adenine hydrochloride, pyridoxine hydrochloride, riboflavin, and cyanocobalamin[4][5]. Therefore, the observed effects may not be solely attributable to this compound. Further research is needed to delineate the specific contributions of each component.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. rxeli.com [rxeli.com]
- 5. GODEX, GODEX Carnitine orotate + Pyridoxine HCl + Cyanocobalamin + Amino acids + Adenine HCl + Riboflavin Sold Per Piece [PRESCRIPTION REQUIRED] | Watsons Philippines [watsons.com.ph]
- 6. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Carnitine Orotate in Liver Health: A Comparative Analysis of its Impact on ALT and AST Levels
For researchers and professionals in drug development, identifying effective agents for managing liver health is a perpetual focus. Elevated levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key biomarkers of liver stress and damage. This guide provides a comprehensive comparative analysis of L-Carnitine orotate's effect on these crucial enzymes, placing its performance in context with other forms of L-Carnitine and the well-established liver-supportive agent, Silymarin. This analysis is based on a review of existing clinical and preclinical data to aid in informed decision-making for future research and development.
Executive Summary
This compound, particularly as a component of the multi-ingredient complex Godex®, has demonstrated a significant capacity to reduce elevated ALT and AST levels in various clinical settings, including non-alcoholic fatty liver disease (NAFLD) and chronic liver disease.[1][2][3][4][5][6] The available data suggests that its efficacy is notable, though often observed as part of a combination therapy. Comparatively, other forms of L-Carnitine also show beneficial effects on liver enzymes, while Silymarin remains a robust benchmark with a long history of use in hepatoprotection. The choice between these agents may depend on the specific pathological context, desired mechanism of action, and consideration of the distinct properties of the orotate moiety.
Comparative Efficacy: this compound vs. Alternatives
The clinical evidence for this compound's impact on liver enzymes is promising, though often intertwined with the effects of other ingredients in the Godex® complex. This complex typically includes this compound, adenine, pyridoxine, riboflavin, and cyanocobalamin.[7][8]
A meta-analysis of randomized controlled trials revealed that patients with chronic liver disease treated with a carnitine-orotate complex had a significantly higher likelihood of ALT normalization.[1][2][3][4][5][6] For instance, one study in patients with NAFLD and type 2 diabetes (the CORONA trial) showed a remarkable rate of ALT normalization (89.7%) in the group receiving the carnitine-orotate complex compared to placebo (17.9%).[9][10][11]
In comparison, general L-Carnitine supplementation has also been shown to significantly decrease ALT and AST levels.[12][13][14][15] The mode of action is primarily attributed to its essential role in transporting long-chain fatty acids into the mitochondria for β-oxidation, thereby reducing lipid accumulation in hepatocytes.[2][9][16] Acetyl-L-Carnitine has also demonstrated efficacy in reducing ALT levels in patients with hepatic encephalopathy.[13][17]
Silymarin, the active extract from milk thistle, is a widely studied and utilized hepatoprotective agent. Multiple studies and meta-analyses have confirmed its ability to significantly reduce ALT and AST levels in patients with NAFLD and other liver diseases.[18][19][20] It is considered a benchmark for non-pharmacological interventions in liver health.
The following tables summarize the quantitative data from key studies on the effects of this compound, other L-Carnitine forms, and Silymarin on ALT and AST levels.
Table 1: Effect of this compound (as part of a complex) on ALT and AST Levels
| Study Population | Intervention | Duration | Key Findings |
| Patients with NAFLD and Type 2 Diabetes | Carnitine-Orotate Complex (Godex®) | 12 weeks | 89.7% of patients achieved ALT normalization vs. 17.9% in the placebo group.[9][10][11] |
| Patients with Chronic Liver Disease | Carnitine-Orotate Complex | Meta-analysis | Significantly higher proportion of patients with ALT normalization compared to control.[1][2][3][4][5][6] |
Table 2: Effect of Other L-Carnitine Forms on ALT and AST Levels
| Study Population | Intervention | Duration | Key Findings |
| Patients with various liver diseases | L-Carnitine Supplementation | Meta-analysis | Significant reduction in ALT and AST levels.[12][13][14][15] |
| Patients with Hepatic Encephalopathy | Acetyl-L-Carnitine | 3 months | Significant decrease in serum ALT levels.[13] |
Table 3: Effect of Silymarin on ALT and AST Levels
| Study Population | Intervention | Duration | Key Findings |
| Patients with NAFLD | Silymarin | 24 weeks | Significant reduction in ALT and AST levels compared to placebo.[10][18] |
| Patients with various liver diseases | Silymarin | Meta-analysis | Significant reduction in ALT and AST levels.[19][20] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Measurement of ALT and AST Levels
In most clinical trials, serum ALT and AST levels are measured using standardized enzymatic assays.[21] The general protocol involves:
-
Sample Collection: Venous blood samples are collected from participants.
-
Sample Processing: Serum is separated from the blood by centrifugation.
-
Enzymatic Assay: The serum is analyzed using an automated clinical chemistry analyzer. The assay typically involves a coupled reaction where the transaminase reaction is linked to a dehydrogenase reaction, and the rate of NADH consumption is measured spectrophotometrically at 340 nm. This rate is directly proportional to the aminotransferase activity.[21]
-
Data Reporting: Results are reported in international units per liter (IU/L).
Representative Clinical Trial Protocol: The CORONA Study (this compound Complex)
-
Study Design: A randomized, controlled, double-blind trial.[10][11]
-
Participants: Patients with type 2 diabetes and NAFLD.[10][11]
-
Intervention: Participants received a carnitine-orotate complex (Godex®, 824 mg three times daily) or a matching placebo for 12 weeks.[10]
-
Primary Outcome: The primary outcome was the decline of serum ALT to the normal range.[10]
-
Secondary Outcomes: Included changes in ALT levels, radiological hepatic steatosis (assessed by CT scan), and other metabolic parameters.[10]
Mechanism of Action and Signaling Pathways
The hepatoprotective effects of this compound are believed to be multifactorial, stemming from the individual and synergistic actions of its components.
L-Carnitine plays a pivotal role in mitochondrial fatty acid metabolism. It facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[2][9][16] By enhancing fatty acid oxidation, L-Carnitine helps to reduce the accumulation of lipids in hepatocytes, a key pathological feature of NAFLD.
The carnitine orotate complex (Godex®) has been shown to improve insulin resistance and hepatic steatosis by regulating the carnitine acetyltransferase (CrAT) pathway.[1][7][22][23][24][25] CrAT is involved in buffering the acetyl-CoA pool within the mitochondria, which can impact both lipid and glucose metabolism.
The orotate moiety itself has a more complex and controversial role. While it is a precursor for pyrimidine nucleotide biosynthesis, some animal studies have indicated that high doses of orotic acid alone can induce fatty liver and may act as a tumor promoter. This highlights the importance of the formulation and the synergistic effects with L-Carnitine, which is suggested to counteract the potential lipogenic effects of orotic acid.[1]
Below are diagrams illustrating the key signaling pathways and experimental workflows.
Conclusion
This compound, primarily as a component of a multi-ingredient formulation, demonstrates significant efficacy in reducing elevated ALT and AST levels, positioning it as a promising agent in the management of liver health. Its mechanism of action, centered on enhancing mitochondrial fatty acid oxidation and modulating the carnitine acetyltransferase pathway, provides a strong rationale for its use in conditions like NAFLD.
While direct comparative data against other forms of L-Carnitine and Silymarin as monotherapies are limited, the available evidence suggests that this compound's effects are robust. For researchers and drug development professionals, further investigation into this compound as a standalone therapy is warranted to delineate its specific contributions to hepatoprotection. The potential dual role of the orotate moiety also merits further exploration to fully understand its risk-benefit profile. Overall, this compound represents a valuable tool in the portfolio of compounds aimed at supporting liver function and mitigating the biochemical markers of liver damage.
References
- 1. e-dmj.org [e-dmj.org]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) [ouci.dntb.gov.ua]
- 4. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of l-Carnitine Supplementation on Liver Enzyme Normalization in Patients with Chronic Liver Disease: A Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 10. scribd.com [scribd.com]
- 11. Silymarin and management of liver function in non-alcoholic steatohepatitis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 13. eprints.lums.ac.ir [eprints.lums.ac.ir]
- 14. Effect of L-Carnitine Supplementation on Liver Enzymes: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of carnitine supplementation on liver aminotransferase enzymes: A systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of silymarin in patients with non-alcoholic fatty liver disease — the Siliver trial: a study protocol for a randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunological measurement of aspartate/alanine aminotransferase in predicting liver fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of L-Carnitine Orotate and Other Insulin Sensitizers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental findings on L-Carnitine orotate and its effects on insulin sensitivity, alongside established alternatives including Metformin, Berberine, SGLT2 inhibitors, and Thiazolidinediones. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols and quantitative data to facilitate the replication and extension of these findings.
Executive Summary
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. This guide synthesizes the current research on this compound, a compound that has shown promise in improving insulin sensitivity, and compares its efficacy and mechanisms of action with other widely recognized insulin-sensitizing agents. By presenting detailed experimental methodologies and structured data, this document aims to serve as a valuable resource for the scientific community engaged in metabolic research and drug discovery.
Data Presentation: Quantitative Comparison of Insulin Sensitizing Agents
The following tables summarize the key quantitative findings from representative studies on this compound and its comparators.
Table 1: Effects on Key Markers of Insulin Sensitivity
| Compound | Study Population | Dosage | Duration | Change in HOMA-IR | Change in Fasting Glucose | Change in Fasting Insulin | Citation |
| This compound (Godex) | High-fat diet-fed mice | 500 or 2,000 mg/kg/day (IP) | 8 weeks | Significant decrease | Significant decrease | Significant decrease | [1][2] |
| Metformin | Adults with Type 1 Diabetes | 1500 mg/day | 26 weeks | No significant difference vs. placebo | No significant difference vs. placebo | No significant difference vs. placebo | [3][4] |
| Berberine | Women with PCOS | 0.5 g, three times/day | 12 weeks | Significant improvement (assessed by hyperinsulinemic-euglycemic clamp) | Not the primary outcome | Not the primary outcome | [5][6] |
| SGLT2 Inhibitors | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Thiazolidinediones | Diabetic KKAy mice | Not specified | 1 week | Significant decrease (inferred from insulin and glucose product) | Significant decrease | Significant decrease | [7] |
Note: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is a commonly used index of insulin resistance. A lower value indicates better insulin sensitivity. Direct comparisons between studies should be made with caution due to differences in study design, populations, and methodologies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
This compound (Godex) Study in a Mouse Model of Insulin Resistance[1][2]
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-Fat Diet (HFD) to induce insulin resistance.
-
Intervention: Intraperitoneal (IP) injection of this compound complex (Godex) at doses of 500 mg/kg/day or 2,000 mg/kg/day for 8 weeks. A control group on a normal-fat diet and an HFD group without treatment were also included.
-
Oral Glucose Tolerance Test (OGTT):
-
Insulin Tolerance Test (ITT):
-
Measure baseline blood glucose from fasted mice.
-
Administer human insulin (dose specified in the study) via intraperitoneal injection.
-
Measure blood glucose levels at subsequent time points as defined in the study protocol.
-
-
HOMA-IR Calculation: HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5.[10][11]
Metformin Clinical Trial in Adults with Type 1 Diabetes[3][4]
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with type 1 diabetes.
-
Intervention: Metformin extended-release 1500 mg daily or a matched placebo for 26 weeks.
-
Hyperinsulinemic-Euglycemic Clamp: This "gold standard" technique directly measures insulin sensitivity.
-
Preparation: Participants fast overnight.[12]
-
Procedure: A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain a normal blood glucose level (euglycemia).[12][13]
-
Measurement: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[12][14]
-
Isotope Tracers: Isotope-labeled glucose can be used to assess endogenous glucose production and glucose uptake by specific tissues.[4]
-
Berberine Clinical Trial in Women with Polycystic Ovary Syndrome (PCOS)[5][6]
-
Study Design: Multicenter, randomized, placebo-controlled, double-blind trial.
-
Participants: Women diagnosed with PCOS.
-
Intervention: Oral administration of berberine (0.5 g, three times a day) or a placebo for 12 weeks.
-
Primary Outcome Assessment: Whole-body insulin action is assessed using the hyperinsulinemic-euglycemic clamp, following a similar protocol as described for the metformin trial.
Thiazolidinediones in a Mouse Model of Diabetes[7]
-
Animal Model: Diabetic KKAy mice.
-
Intervention: Treatment with thiazolidinediones for one week.
-
Assessment of Insulin Sensitivity: The product of circulating insulin and glucose levels was used as a surrogate marker for insulin resistance. A significant decrease in this product indicates improved insulin sensitivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures discussed in this guide.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Caption: General experimental workflow for an animal study on insulin sensitivity.
Caption: Logical relationship in a hyperinsulinemic-euglycemic clamp.
References
- 1. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-dmj.org [e-dmj.org]
- 3. researchgate.net [researchgate.net]
- 4. hcplive.com [hcplive.com]
- 5. Effect of berberine on insulin resistance in women with polycystic ovary syndrome: study protocol for a randomized multicenter controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insulin Sensitizing Pharmacology of Thiazolidinediones Correlates with Mitochondrial Gene Expression rather than Activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 10. Efficacy and safety of berberine in the treatment of type 2 diabetes with insulin resistance: Protocol for a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prosciento.com [prosciento.com]
- 13. google.com [google.com]
- 14. meliordiscovery.com [meliordiscovery.com]
The Synergistic Potential of L-Carnitine Orotate: A Comparative Guide for Researchers
In the landscape of metabolic and cellular health research, L-Carnitine orotate, a salt of L-Carnitine and orotic acid, has garnered attention for its potential therapeutic effects, particularly in the context of liver disease and metabolic disorders. This guide provides a comprehensive evaluation of the synergistic effects observed when this compound is combined with other compounds. Drawing upon experimental data, we present a comparative analysis to inform researchers, scientists, and drug development professionals.
Performance Comparison of this compound Combinations
The synergistic potential of this compound has been predominantly investigated in preclinical and clinical studies, often in the form of a complex containing other bioactive compounds. A notable example is the commercial formulation frequently referred to as Godex®, which includes this compound, biphenyl dimethyl dicarboxylate, adenine, pyridoxine, and riboflavin.[1] This makes attributing effects solely to this compound challenging. However, studies combining L-Carnitine (a key component of the orotate salt) with other agents provide valuable insights into its synergistic mechanisms.
Table 1: Synergistic Effects of this compound and L-Carnitine with Other Compounds on Metabolic Parameters
| Combination | Model/Population | Key Outcomes | Magnitude of Effect | Reference |
| This compound complex + Metformin | Patients with impaired glucose metabolism and fatty liver | Significant reduction in Alanine Aminotransferase (ALT) levels. | Combined treatment ALT reduction: -51.5 ± 33.2 IU/L vs. Metformin alone: -16.7 ± 31.3 IU/L (P = 0.001).[2] | [2] |
| Decreased urinary 8-hydroxy-2'-deoxyguanosine (a marker of oxidative stress). | Statistically significant compared to metformin alone (P < 0.05).[2] | [2] | ||
| Increased mitochondrial DNA (mtDNA) copy number. | Statistically significant compared to metformin alone (P < 0.05).[2] | [2] | ||
| L-Carnitine + Nicotinamide Riboside | High-fat diet-fed mice | Attenuation of obesity and liver steatosis. | Combined treatment showed a more pronounced effect in reducing liver weight and hepatic triglyceride content compared to individual compounds. | [3] |
| Improved hepatic metabolism. | The combination reversed the harmful effects of a high-fat diet on liver metabolic pathways and related regulators.[3] | [3] | ||
| L-Carnitine + Magnesium Hydroxide | Patients with Non-alcoholic fatty liver disease (NAFLD) | Progressive decrease in Aspartate Aminotransferase (AST) and ALT levels over 16 weeks. | AST decreased by 25% and ALT by 20% from baseline in the treatment group.[4] | [4] |
| L-Carnitine + Diclofenac Sodium | Rat model of knee osteoarthritis | Potentiated anti-inflammatory and antinociceptive effects. | Combined treatment showed a better effect in reducing serum TNF-α and IL1-β than either compound alone.[5] | [5] |
| L-Carnitine + DMARDs | Patients with Rheumatoid Arthritis | Significant improvement in clinical outcomes (morning stiffness, pain, CRP, DAS28). | L-carnitine group showed significant improvements compared to baseline.[6] | [6] |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound and its combinations often converge on key cellular and metabolic pathways. The primary mechanism revolves around the enhancement of mitochondrial function, reduction of oxidative stress, and modulation of inflammatory signaling.
A central player in the metabolic benefits of L-Carnitine is the Carnitine Acetyltransferase (CrAT) pathway. L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] In states of high-fat diet or insulin resistance, CrAT activity can be compromised. The provision of L-Carnitine, as part of the orotate complex, is thought to restore CrAT function, thereby improving the balance of acetyl-CoA and enhancing both fatty acid and glucose metabolism.[7]
Diagram: this compound's Influence on Hepatic Metabolism
Caption: this compound enhances mitochondrial β-oxidation and improves cellular metabolic health.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Carnitine Acetyltransferase (CrAT) Activity Assay
This assay measures the enzymatic activity of CrAT, a key enzyme in fatty acid metabolism.
Principle: The assay spectrophotometrically measures the rate of reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the free coenzyme A (CoA) liberated from acetyl-CoA in the presence of L-Carnitine.
Procedure:
-
Prepare a reaction buffer containing 50mM Tris-HCl, 1M EDTA, 0.45mM acetyl-CoA, and 0.1mM DTNB at pH 7.8.
-
Add 10 µL of the sample (e.g., tissue lysate) to 190 µL of the reaction buffer in a microplate well.
-
Obtain baseline measurements by monitoring the absorbance at 412 nm for 2 minutes.
-
Initiate the CrAT-specific reaction by adding 5mM L-Carnitine to the well.
-
Monitor the change in absorbance at 412 nm for 10 minutes to determine the rate of DTNB reduction.
-
Calculate CrAT specific activity based on the rate of change in absorbance and the protein concentration of the sample.[8]
Diagram: Experimental Workflow for CrAT Activity Assay
Caption: Workflow for determining Carnitine Acetyltransferase (CrAT) activity.
Measurement of Mitochondrial DNA (mtDNA) Copy Number
This protocol quantifies the relative amount of mitochondrial DNA compared to nuclear DNA, providing an indicator of mitochondrial biogenesis.
Principle: Quantitative polymerase chain reaction (qPCR) is used to amplify a specific mitochondrial gene and a single-copy nuclear gene. The relative copy number is determined by comparing the amplification thresholds.
Procedure:
-
DNA Extraction: Isolate total DNA from the samples (e.g., peripheral blood).
-
qPCR: Perform qPCR using specific primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., β-globin).
-
Data Analysis: Calculate the difference in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (Ct_mtDNA - Ct_nDNA).
-
Relative Quantification: The relative mtDNA copy number can be calculated using the 2^-ΔΔCt method, comparing the ΔCt of the sample to a control.[2]
Conclusion
The available evidence suggests that this compound, particularly in combination with other compounds, exerts significant synergistic effects that are beneficial for metabolic health. The primary mechanisms of action involve the enhancement of mitochondrial function, reduction of oxidative stress, and attenuation of inflammation. The combination of this compound with metformin has shown promise in improving liver function in patients with fatty liver disease. Furthermore, preclinical studies combining L-Carnitine with other metabolic enhancers and anti-inflammatory agents have demonstrated positive outcomes.
For researchers and drug development professionals, these findings highlight the potential of this compound as a component of combination therapies for metabolic and inflammatory diseases. Future research should focus on elucidating the specific contributions of the orotate moiety and conducting head-to-head comparisons of different this compound-based combinations to optimize therapeutic strategies. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the synergistic potential of this multifaceted compound.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Effect of carnitine-orotate complex on glucose metabolism and fatty liver: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. europeanreview.org [europeanreview.org]
- 5. L-Carnitine potentiates the anti-inflammatory and antinociceptive effects of diclofenac sodium in an experimentally-induced knee osteoarthritis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine Orotate Complex Ameliorates Insulin Resistance and Hepatic Steatosis Through Carnitine Acetyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscle-specific Deletion of Carnitine Acetyltransferase Compromises Glucose Tolerance and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Carnitine Orotate and Acetyl-L-Carnitine on Neuronal Cells
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The landscape of neuroprotective agents is vast and ever-evolving. Within this domain, carnitine and its derivatives have garnered significant attention for their roles in cellular metabolism and potential therapeutic applications in neurological disorders. This guide provides a comparative analysis of two such compounds: L-Carnitine Orotate and Acetyl-L-Carnitine (ALCAR), with a focus on their effects on neuronal cells.
It is important to note at the outset that the body of scientific literature on Acetyl-L-Carnitine's effects on neuronal cells is substantially more extensive than that for this compound. While ALCAR has been the subject of numerous in vitro and in vivo studies elucidating its neuroprotective mechanisms, research on this compound in the context of neuronal health is comparatively limited, with a greater focus on its application in liver and metabolic conditions. This guide will therefore present a comprehensive overview of ALCAR's neuronal effects, supported by a wealth of experimental data, and contrast this with the currently available, more limited, information on this compound.
Acetyl-L-Carnitine (ALCAR): A Multi-Faceted Neuroprotective Agent
Acetyl-L-Carnitine is the acetylated ester of L-carnitine and plays a crucial role in intermediary metabolism. Its ability to cross the blood-brain barrier more readily than L-carnitine makes it a compound of significant interest in neuroscience.[1] ALCAR's neuroprotective effects are attributed to several key mechanisms:
-
Enhanced Mitochondrial Function: ALCAR facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for cellular energy production (ATP).[1] This is particularly vital for the high energy-demanding neuronal cells.
-
Donation of Acetyl Groups: ALCAR serves as a donor of acetyl groups for the synthesis of acetylcholine, a key neurotransmitter involved in learning, memory, and attention.[1]
-
Antioxidant and Anti-inflammatory Properties: ALCAR has been shown to mitigate oxidative stress by neutralizing free radicals and reducing lipid peroxidation.[1][2] It also exhibits anti-inflammatory effects, which are beneficial in neurodegenerative conditions.[2][3]
-
Anti-apoptotic Effects: Studies have demonstrated that ALCAR can inhibit apoptosis (programmed cell death) in neurons by modulating the expression of pro- and anti-apoptotic proteins and reducing DNA fragmentation.[4][5]
-
Neurotrophic Activity: ALCAR has been observed to promote neuronal survival and maturation.[6][7]
Quantitative Data on Acetyl-L-Carnitine's Effects on Neuronal Cells
The following table summarizes key quantitative findings from various studies on the effects of ALCAR on neuronal cells.
| Parameter | Cell Type | Treatment/Condition | Key Findings | Reference |
| Neuronal Survival | Cultured cerebellar granule cells | 100 µM ALCAR | Increased neuronal survival and functional NMDA receptors after 15 days. | [7] |
| Primary cultures of adult rat sensory neurons | 200 µM ALCAR | Significantly increased survival time-course over 40 days. | [8] | |
| Primary cultures from rat hippocampus and cerebral cortex | 10-50 µM ALCAR (chronic exposure) | Reduced cell mortality induced by serum deprivation. | [9][10] | |
| Mitochondrial Activity | Primary cultured neurons from rat cerebral cortex, striatum, and thalamus | 1-100 µM ALCAR | Promoted mitochondrial activity in a concentration-dependent manner. | [4][5] |
| Apoptosis Inhibition | Primary cultured neurons | Serum deprivation | Attenuated DNA fragmentation and nuclear condensation. | [4][5] |
| Neuroprotection against Excitotoxicity | Primary cultures of rat cortical neurons | NMDA exposure | Significantly inhibited both acute and delayed cell death. | [11][12] |
| Primary cultures from rat hippocampus and cerebral cortex | Glutamate and kainic acid exposure | Partially protected against excitotoxicity. | [9][10] |
Signaling Pathways Modulated by Acetyl-L-Carnitine
ALCAR's neuroprotective effects are mediated through the modulation of several key signaling pathways. The diagram below illustrates the proposed mechanisms.
Caption: Signaling pathways modulated by Acetyl-L-Carnitine in neuronal cells.
This compound: An Overview
This compound is a salt of L-carnitine and orotic acid. While L-carnitine itself is known for its role in fatty acid metabolism, the addition of orotic acid is intended to leverage its own biological properties. Orotic acid is an intermediate in the pyrimidine nucleotide synthesis pathway and has been investigated for its potential benefits in liver health and as a mineral transporter.
Research directly comparing this compound to Acetyl-L-Carnitine in neuronal cells is scarce. However, studies on L-carnitine provide some insights into its potential neuroprotective effects, which are generally considered to be less pronounced than those of ALCAR due to its lower blood-brain barrier permeability.[13]
Available Data on L-Carnitine's Effects on Neuronal Cells
The following table summarizes findings from studies on L-carnitine's effects on neuronal cells, which may provide an indirect basis for understanding the potential actions of the L-carnitine component of this compound.
| Parameter | Cell Type | Treatment/Condition | Key Findings | Reference |
| Cell Viability | Rat primary cortical neurons | Oxygen-glucose deprivation (OGD) | 10-100 µM L-carnitine significantly increased cell viability. | [14] |
| Apoptosis Inhibition | Rat forebrain primary cultures | MPP+ induced toxicity | L-carnitine significantly reduced MPP+-induced apoptosis. | [15] |
| Oxidative Stress Reduction | Rat primary cortical neurons | OGD | 10-100 µM L-carnitine decreased ROS formation. | [14] |
| Neuroprotection | Neuronal cells | Mitochondrial uncoupling or inhibitors | L-carnitine attenuated cell damage. | [16] |
Comparative Summary
| Feature | Acetyl-L-Carnitine (ALCAR) | This compound |
| Primary Mechanism | Enhances mitochondrial function, donates acetyl groups for acetylcholine synthesis, antioxidant, anti-inflammatory, anti-apoptotic.[1][2][4][5] | Primarily facilitates fatty acid transport into mitochondria (L-carnitine component). Orotic acid component involved in pyrimidine synthesis. |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier.[1] | Lower permeability compared to ALCAR.[13] |
| Neurotransmitter Synthesis | Directly provides acetyl groups for acetylcholine synthesis.[1] | No direct role in acetylcholine synthesis. |
| Antioxidant Activity | Demonstrated to reduce oxidative stress markers in the brain.[17] | L-carnitine has antioxidant properties, but in a direct comparison, ALCAR was more effective in reducing oxidative damage in the brain of old rats.[17] |
| Volume of Research in Neuronal Cells | Extensive | Limited |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for key experiments commonly used to assess the effects of compounds like ALCAR and L-Carnitine on neuronal cells.
Neuronal Cell Culture and Treatment
-
Cell Lines: Primary cortical neurons from embryonic rats or mice, or human neuroblastoma cell lines (e.g., SH-SY5Y).
-
Culture Conditions: Cells are typically maintained in a suitable medium such as Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of Acetyl-L-Carnitine or this compound for a specified duration (e.g., 24-72 hours) prior to assessment. A vehicle-treated control group is essential.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Treat cells with the test compounds for the desired time.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Culture and treat neuronal cells on coverslips or in chamber slides.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.
-
The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells and counterstain the nuclei with a DNA-binding dye like DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the label) in the nucleus, co-localized with the DAPI stain.
-
Quantify the percentage of TUNEL-positive cells.
Measurement of Reactive Oxygen Species (ROS)
This can be performed using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Culture and treat cells in a 96-well plate.
-
Load the cells with DCFDA by incubating them with the probe.
-
DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Conclusion
The available scientific evidence strongly supports the role of Acetyl-L-Carnitine as a potent neuroprotective agent with multiple mechanisms of action on neuronal cells.[18] Its ability to enhance mitochondrial function, provide acetyl groups for neurotransmitter synthesis, and combat oxidative stress and apoptosis is well-documented.[1][2][4][5]
In contrast, the research on this compound's effects on neuronal cells is significantly less developed. While the L-carnitine component is known to have neuroprotective effects, a direct comparative study with ALCAR in a neuronal context highlights ALCAR's superiority, particularly in reducing oxidative damage in the brain.[17] For researchers and drug development professionals, Acetyl-L-Carnitine currently represents a more thoroughly investigated and promising candidate for therapeutic strategies targeting neuronal health and neurodegenerative diseases. Further research is warranted to fully elucidate the specific effects of this compound on neuronal cells and to determine if the orotate moiety confers any unique neuroprotective advantages.
References
- 1. What is the mechanism of Acetyl-L-carnitine? [synapse.patsnap.com]
- 2. Acetyl-L-carnitine protects neuronal function from alcohol-induced oxidative damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-apoptotic Effect of Acetyl-l-carnitine and l-Carnitine in Primary Cultured Neurons [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Trophic action of acetyl-L-carnitine in neuronal cultures. | Semantic Scholar [semanticscholar.org]
- 7. Trophic action of acetyl-L-carnitine in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acetyl-L-carnitine on the survival of adult rat sensory neurons in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Neuroprotective activity of acetyl-L-carnitine: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of ischemic neuroprotection by acetyl-L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preventive Role of L-Carnitine and Balanced Diet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and Experimental Pediatrics [e-cep.org]
- 15. L-carnitine protects neurons from 1-methyl-4-phenylpyridinium-induced neuronal apoptosis in rat forebrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]
L-Carnitine Orotate and Mitochondrial Respiration: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-Carnitine orotate's impact on mitochondrial respiration, benchmarked against other common L-Carnitine derivatives, Acetyl-L-Carnitine (ALCAR) and L-Carnitine L-tartrate (LCLT). The information presented herein is a synthesis of available preclinical and clinical data, aimed at providing an objective overview for research and development purposes.
Introduction to L-Carnitine and its Role in Mitochondrial Function
L-Carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA.[2] This process is fundamental for generating adenosine triphosphate (ATP), the cell's primary energy currency, through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[3] L-Carnitine and its esters are vital for maintaining mitochondrial function and have been investigated for their therapeutic potential in various conditions associated with mitochondrial dysfunction.[1]
This guide focuses on this compound, a salt of L-Carnitine with orotic acid, and compares its effects on mitochondrial respiration with two other widely studied forms: Acetyl-L-Carnitine, the acetylated ester of L-Carnitine, and L-Carnitine L-tartrate, a salt of L-Carnitine with tartaric acid.
Comparative Analysis of Effects on Mitochondrial Respiration
While direct head-to-head studies comparing the effects of this compound, Acetyl-L-Carnitine, and L-Carnitine L-tartrate on mitochondrial respiration are limited, this section synthesizes available data on their individual impacts on key respiratory parameters.
Oxygen Consumption Rate (OCR)
The oxygen consumption rate is a key indicator of mitochondrial oxidative phosphorylation activity.
| Compound | Model System | Key Findings | Reference |
| This compound | Data not available in a comparative context. Studies suggest a general improvement in mitochondrial function. | Qualitative improvements in mitochondrial health have been noted, but specific OCR data is not readily available for direct comparison. | [3] |
| Acetyl-L-Carnitine | Isolated rat liver mitochondria | At a concentration of 15 mM, L-acetylcarnitine stimulated oxygen consumption by approximately 25%. | [4] |
| Perfused liver from old rats | Treatment with Acetyl-L-Carnitine almost completely restored the age-dependent decline in oxygen consumption. | [5] | |
| L-Carnitine L-tartrate | Human muscle tissue (in vivo) | Supplementation was proposed to enhance oxygen consumption, as inferred from reduced muscle oxygenation during exercise under occlusion. | [6] |
ATP Production
ATP synthesis is the ultimate outcome of mitochondrial respiration and a critical measure of cellular energy status.
| Compound | Model System | Key Findings | Reference |
| This compound | Theoretical | The orotate component is linked to ATP-dependent metabolic pathways. | [7] |
| Acetyl-L-Carnitine | General | Can serve as a direct substrate for mitochondrial energy production, likely increasing ATP production. | [8] |
| L-Carnitine | Cultured newborn rat hepatocytes | Supplementation with L-carnitine significantly increased intracellular ATP concentration in the presence of fatty acids and/or lactate. | [9] |
Electron Transport Chain (ETC) Complex Activity
The electron transport chain is comprised of a series of protein complexes that are central to oxidative phosphorylation.
| Compound | Model System | Key Findings | Reference |
| This compound | Data not available in a comparative context. | General improvements in oxidative phosphorylation enzyme activities have been reported. | |
| Acetyl-L-Carnitine | Aged rat heart mitochondria | In vivo treatment led to increased acetylation of proteins in the ETC, including ATP synthase subunits, which was associated with changes in their activity. | [10] |
| L-Carnitine | Data not available in a comparative context. | L-Carnitine is essential for providing substrates for the ETC through β-oxidation. | [11] |
Signaling Pathways and Mechanisms of Action
The different forms of L-Carnitine influence mitochondrial respiration through various mechanisms.
L-Carnitine's Core Function: The Carnitine Shuttle
All forms of L-Carnitine contribute to the carnitine pool, which is essential for the carnitine shuttle. This shuttle is the primary mechanism for transporting long-chain fatty acids into the mitochondria for β-oxidation.
The Carnitine Shuttle Pathway.
Acetyl-L-Carnitine's Dual Role
ALCAR not only participates in the carnitine shuttle but can also directly donate its acetyl group to form acetyl-CoA within the mitochondria, a key substrate for the TCA cycle. This provides a direct fuel source for mitochondrial respiration.
ALCAR's direct contribution to the TCA cycle.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of compounds on mitochondrial respiration.
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
Principle: This method utilizes a Seahorse XF Analyzer to measure the rate of oxygen consumption in real-time in live cells, providing insights into mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test Compounds (this compound, Acetyl-L-Carnitine, L-Carnitine L-tartrate)
-
Mitochondrial Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the test compounds and mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, and then OCR after the sequential injection of the test compound and the mitochondrial stress test drugs.
ATP Production Assay
Principle: This assay measures the rate of ATP synthesis by mitochondria, typically using a luciferin/luciferase-based bioluminescence method.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, succinate)
-
ADP
-
ATP Bioluminescence Assay Kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Mitochondria/Cell Preparation: Isolate mitochondria from tissues or cells, or permeabilize cultured cells to allow substrate access to mitochondria.
-
Reaction Setup: In a luminometer-compatible plate, add respiration buffer, substrates, and the mitochondrial/cell preparation.
-
Initiate Reaction: Add ADP to initiate ATP synthesis.
-
ATP Measurement: At specific time points, add the ATP bioluminescence reagent. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light that is proportional to the ATP concentration.
-
Quantification: Measure the light output using a luminometer and calculate the ATP production rate, typically normalized to mitochondrial protein content.
Conclusion
This compound, along with other L-Carnitine derivatives, plays a fundamental role in mitochondrial energy metabolism. While existing research suggests that these compounds can enhance mitochondrial respiration, there is a clear need for direct, quantitative comparative studies to elucidate the specific advantages and mechanisms of each form. Acetyl-L-Carnitine has been shown to directly stimulate oxygen consumption, and L-Carnitine L-tartrate is suggested to improve oxygen utilization in muscle. The orotate moiety in this compound may offer additional benefits related to nucleotide metabolism that could indirectly influence mitochondrial function. Future research employing standardized experimental protocols, such as those outlined in this guide, will be crucial for a comprehensive understanding of the distinct effects of these L-Carnitine forms on mitochondrial respiration, ultimately guiding their application in research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine Tartrate Supplementation for 5 Weeks Improves Exercise Recovery in Men and Women: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-L-carnitine increases mitochondrial protein acetylation in the aged rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Contrasting Genomic Signatures of L-Carnitine Orotate and Orotic Acid
A comparative analysis of the gene expression profiles of L-Carnitine orotate and orotic acid reveals divergent effects on hepatic lipid metabolism and cellular signaling. While orotic acid is known to induce fatty liver by upregulating genes involved in lipid synthesis and downregulating those for lipid breakdown, this compound demonstrates a protective role by enhancing fatty acid oxidation and improving mitochondrial function. This guide provides a detailed comparison of their impacts on gene expression, supported by experimental data and methodologies, to inform researchers and drug development professionals.
This compound, a salt of L-Carnitine and orotic acid, and orotic acid itself, a precursor in pyrimidine biosynthesis, exhibit markedly different effects on hepatic gene expression, leading to opposite physiological outcomes. Orotic acid administration is a well-established experimental model for inducing fatty liver (steatosis) in rodents.[1][2][3][4] In contrast, this compound has been shown to ameliorate hepatic steatosis and improve metabolic parameters, in part by modulating the expression of key metabolic genes.[5][6][7]
Comparative Analysis of Gene Expression Profiles
The differential effects of this compound and orotic acid on hepatic gene expression are summarized in the table below. The data is compiled from multiple studies investigating the individual effects of these compounds.
| Gene/Pathway | Effect of Orotic Acid | Effect of this compound | Key Function |
| Lipogenesis | |||
| Sterol Regulatory Element Binding Protein-1c (SREBP-1c) | Upregulation[2] | Not reported, but likely downregulated or counteracted | Master regulator of fatty acid and triglyceride synthesis |
| Fatty Acid Synthase (FAS) | Upregulation[2] | Not reported, but likely downregulated or counteracted | Key enzyme in fatty acid synthesis |
| Stearoyl-CoA Desaturase 1 (SCD1) | Upregulation[3] | Not reported | Catalyzes the synthesis of monounsaturated fatty acids |
| Fatty Acid Oxidation (β-oxidation) | |||
| Peroxisome Proliferator-Activated Receptor-α (PPARα) | No significant change[2] | Upregulation (inferred from downstream targets) | Transcription factor that promotes fatty acid oxidation |
| Carnitine Palmitoyltransferase (CPT) | Downregulation[2] | Upregulation (inferred from L-Carnitine's role) | Rate-limiting enzyme for mitochondrial fatty acid uptake |
| Mitochondrial Function & Energy Metabolism | |||
| Sirtuin 1 (SIRT1) | Not reported | Upregulation[5] | Regulates energy metabolism and cellular stress responses |
| Peroxisome Proliferator-Activated Receptor-γ Coactivator 1-α (PGC-1α) | Not reported | Upregulation[5] | Master regulator of mitochondrial biogenesis |
| Nuclear Respiratory Factor 1 (NRF1) | Not reported | Upregulation[5] | Regulates mitochondrial biogenesis and function |
| Carnitine Acetyltransferase (CrAT) | Not reported | Upregulation[5] | Modulates mitochondrial acetyl-CoA/CoA ratio, improving glucose oxidation |
| Other | |||
| Ribonucleoside Diphosphate Reductase | Inhibition of expression[8] | Not reported | Involved in DNA synthesis |
| Prolactin-Releasing Peptide (PrRP) | Not directly studied | Altered expression in hypothalamus, pituitary, and ovary[9] | Neuropeptide with various physiological roles |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of orotic acid and this compound can be visualized through their impact on key signaling pathways.
Caption: Orotic acid-induced steatosis pathway.
Caption: this compound metabolic regulation pathway.
A typical experimental workflow to compare the gene expression profiles of these two compounds would involve the following steps:
Caption: Comparative gene expression analysis workflow.
Detailed Experimental Protocols
The following are representative methodologies for the key experiments cited in the literature.
Orotic Acid-Induced Fatty Liver in Rats
-
Animal Model: Male Wistar or Kyoto rats are often used.[1]
-
Diet: Rats are fed a diet supplemented with 1% orotic acid for a period of 10 to 14 days.[1][2] Control groups receive the same diet without orotic acid.
-
Sample Collection: At the end of the feeding period, rats are euthanized, and liver tissue is collected for analysis.
-
Gene Expression Analysis: Total RNA is extracted from the liver tissue. The mRNA levels of target genes are quantified using real-time quantitative PCR (qPCR) or microarray analysis.[1][2] For qPCR, specific primers for genes such as SREBP-1c, FAS, CPT, and PPARα are used. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH).
This compound Treatment in a High-Fat Diet Mouse Model
-
Animal Model: Male C57BL/6J mice are frequently used.
-
Diet and Treatment: Mice are fed a high-fat diet to induce obesity and hepatic steatosis. Treatment groups receive the high-fat diet supplemented with this compound (e.g., 500 or 2000 mg/kg/day) via intraperitoneal injection or oral gavage for a period of 8 weeks.[7]
-
Sample Collection: Liver tissue is harvested after the treatment period.
-
Gene Expression Analysis: Gene expression in the liver is analyzed by qPCR for genes including SIRT1, PGC-1α, NRF1, and CrAT.[5][7]
In Vitro Studies with Hepatocytes
-
Cell Culture: Human hepatoma cell lines like HepG2 or Hepa-1c1c are cultured under standard conditions.[5]
-
Treatment: Cells are treated with this compound or orotic acid at various concentrations for a specified duration (e.g., 24 hours).
-
Gene Expression Analysis: After treatment, cells are lysed, and RNA is extracted. Gene expression is quantified using qPCR. For knockdown experiments, cells may be transfected with siRNA targeting a specific gene (e.g., CrAT) prior to treatment to elucidate its role in the observed effects.[5]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated reverse functional genomic and metabolic approach to understanding orotic acid-induced fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotic acid-treated hepatocellular carcinoma cells resist steatosis by modification of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Carnitine Orotate Complex in Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-dmj.org [e-dmj.org]
- 8. Orotic acid, nucleotide-pool imbalance, and liver-tumor promotion: a possible mechanism for the mitoinhibitory effects of orotic acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carnitine and carnitine orotate affect the expression of the prolactin-releasing peptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for L-Carnitine Orotate
For researchers and scientists in the dynamic field of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as L-Carnitine orotate, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.[1]
-
Eye Protection: Use safety glasses or goggles to shield against dust or splashes.[1]
-
Lab Coat: A laboratory coat should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of dust formation, use a respirator.[2]
In Case of a Spill:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[2][3]
-
Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][4] All materials used for cleanup should also be treated as hazardous waste.[5][6]
-
Reporting: Report larger spills to your institution's Environmental Health and Safety (EHS) department immediately.[5][6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general protocol that should be adapted to your institution's specific guidelines.
1. Waste Identification and Segregation:
-
This compound should be considered chemical waste.
-
Do not mix it with other waste streams such as regular trash, biohazardous waste, or radioactive waste.[7]
-
It is best practice to segregate different types of chemical waste to prevent potentially hazardous reactions.[8]
2. Container Selection and Labeling:
-
Container: Use a designated, sealable, and chemically compatible container for waste collection.[5][8] The container should be in good condition and not leak.
-
Labeling: Immediately label the waste container with a hazardous waste tag as soon as the first amount of waste is added.[5] The label should clearly state "Hazardous Waste," the full chemical name (this compound), and any known hazards.
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
Keep the container closed at all times except when adding waste.[5][8]
-
Ensure the storage area has secondary containment to capture any potential leaks.[5]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6][10]
-
Contact your institution's EHS or a licensed waste disposal company to arrange for pickup and proper disposal.
-
Maintain detailed records of waste generation and disposal for regulatory compliance.[7]
Empty Container Disposal:
-
An "empty" container that held this compound may still be considered hazardous waste.
-
For containers that held acutely hazardous waste, triple rinsing is often required, and the rinsate must be collected as hazardous waste.[5][8] Consult your EHS for specific procedures regarding this compound containers.
-
Once properly decontaminated, deface the original label before disposing of the container as regular trash.[5][6]
Key Disposal and Safety Parameters
While specific quantitative data for this compound is limited, the following table summarizes general safety and disposal information based on related L-Carnitine compounds. Researchers should handle this compound with at least this level of precaution.
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses, lab coat. | [1] |
| Spill Cleanup | Avoid dust formation; sweep up and place in a labeled container for disposal. | [2][4] |
| Waste Container | Sealable, chemically compatible, and clearly labeled as "Hazardous Waste". | [5][8] |
| Disposal Method | Do not dispose in regular trash or down the drain. Contact EHS for collection. | [6][10] |
| Environmental Precautions | Avoid release to the environment; do not allow to enter drains or waterways. | [3][10] |
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the logical steps for proper chemical waste management in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can maintain a high standard of safety and environmental responsibility, building a foundation of trust and operational excellence. Always consult your institution's specific safety and disposal protocols.
References
- 1. echemi.com [echemi.com]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. vumc.org [vumc.org]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemos.de [chemos.de]
Essential Safety and Operational Guide for Handling L-Carnitine Orotate
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling L-Carnitine orotate. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting, minimizing risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following PPE is mandatory to prevent skin and eye contact, and inhalation of dust.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are required. For larger quantities or when there is a significant risk of splashing, a full face shield should also be used. | To protect against splashes that could cause serious eye damage. |
| Skin Protection | Gloves: Wear chemical-impermeable gloves.[1] Nitrile gloves are a suitable option. Change gloves immediately if they become contaminated. Lab Coat: A standard lab coat, fully buttoned, is required. For high-volume applications, a chemical-resistant apron may be necessary. Clothing: Wear long pants and closed-toe shoes. | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2] If a fume hood is not available, a NIOSH-approved respirator should be used. | To avoid inhalation of dust, which can cause respiratory tract irritation.[2] |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid dust formation.[1]
-
Minimize dust generation and accumulation.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Use with adequate ventilation.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Storage:
-
Store in a tightly closed container.[2]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Protect from moisture as the substance may be hygroscopic.[2][4]
-
Store at a temperature not exceeding 30°C and avoid direct sunlight.[5]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Type | First Aid Measures |
| Inhalation | Remove the individual from the area of exposure to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use appropriate personal protective equipment during cleanup.[2] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid generating dusty conditions.[2]
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7] It is recommended to entrust the disposal to a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
